Product packaging for 3-Hydroxy-OPC6-CoA(Cat. No.:)

3-Hydroxy-OPC6-CoA

Cat. No.: B1260604
M. Wt: 1031.9 g/mol
InChI Key: OMDQVIUYDJAWHX-YILSYMQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-OPC6-CoA is a specialized coenzyme A (CoA) derivative that serves as a crucial metabolic intermediate in the biosynthesis of jasmonic acid, a key plant hormone that regulates defense responses against environmental stress and mechanical wounding, as well as various developmental processes . The compound is formally known as 3-hydroxy-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA and features a cyclopentane ring, a hydroxyl group at the third carbon of the hexanoyl side chain, and the CoA moiety attached via a thioester linkage . Within the peroxisomal beta-oxidation pathway of the octadecanoid cascade, this compound is produced from its precursor, 3-Oxo-OPC6-CoA, in a reaction catalyzed by enzymes with 3-hydroxyacyl-CoA dehydrogenase activity, such as the peroxisomal multifunctional enzyme type 2 . This conversion is analogous to the hydration step in fatty acid beta-oxidation. The formation and subsequent metabolism of this compound are essential steps for the side-chain shortening required to convert the precursor 12-oxo-phytodienoic acid (OPDA) into the active hormone jasmonic acid . Researchers utilize this compound to study the intricate regulation of jasmonate signaling, the enzymatic kinetics of peroxisomal beta-oxidation in plants, and the molecular basis of plant-herbivore interactions. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H60N7O19P3S B1260604 3-Hydroxy-OPC6-CoA

Properties

Molecular Formula

C37H60N7O19P3S

Molecular Weight

1031.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanethioate

InChI

InChI=1S/C37H60N7O19P3S/c1-4-5-6-10-24-22(11-12-25(24)46)8-7-9-23(45)17-28(48)67-16-15-39-27(47)13-14-40-35(51)32(50)37(2,3)19-60-66(57,58)63-65(55,56)59-18-26-31(62-64(52,53)54)30(49)36(61-26)44-21-43-29-33(38)41-20-42-34(29)44/h5-6,20-24,26,30-32,36,45,49-50H,4,7-19H2,1-3H3,(H,39,47)(H,40,51)(H,55,56)(H,57,58)(H2,38,41,42)(H2,52,53,54)/b6-5-/t22-,23?,24-,26+,30+,31+,32?,36+/m0/s1

InChI Key

OMDQVIUYDJAWHX-YILSYMQESA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Novel 3-Hydroxyacyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxyacyl-Coenzyme A (CoA) thioesters are critical intermediates in a variety of metabolic pathways, most notably in fatty acid β-oxidation and the biosynthesis of complex lipids. The discovery and characterization of novel 3-hydroxyacyl-CoAs are paramount for understanding fundamental biochemical processes and for the development of new therapeutic agents targeting metabolic disorders. This guide provides an in-depth overview of the methodologies employed in the discovery, synthesis, and characterization of these vital molecules, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Physicochemical and Kinetic Properties of Characterized 3-Hydroxyacyl-CoA Dehydrogenases

The characterization of enzymes that metabolize 3-hydroxyacyl-CoAs is crucial for understanding their biological function. The following table summarizes key quantitative data for 3-hydroxybenzoate 6-hydroxylase, an enzyme that acts on a related 3-hydroxyacyl compound.

ParameterValueConditionsReference
Optimal pH 8.0Phosphate buffer[1]
Optimal Temperature 37°CPhosphate buffer, pH 8.0[1]
Km (3-hydroxybenzoate) 104.1 ± 18.2 μM400 μM NADH[1]
Km (NADH) 72.6 ± 10.1 μM-[1]
Specific Activity 25.2 U/mg37°C, pH 8.0[1]
Quaternary Structure Dimer-[1]
Cofactor FAD-[1]

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of novel 3-hydroxyacyl-CoAs.

Enzymatic Synthesis of 3-Hydroxyacyl-CoAs

The enzymatic synthesis of 3-hydroxyacyl-CoAs is often necessary when these compounds are not commercially available. A common two-step method involves the conversion of a 2,3-enoyl free acid to its corresponding 3-hydroxyacyl-CoA.[2]

Step 1: CoA Ligation

  • Reaction Mixture: Prepare a reaction mixture containing the 2,3-enoyl free acid, Coenzyme A, and a suitable CoA ligase or transferase, such as the recombinant glutaconate coenzyme A-transferase (GctAB).[2]

  • Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (e.g., specific pH, temperature, and buffer).

  • Monitoring: Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC) to detect the formation of the 2,3-enoyl-acyl-CoA.

Step 2: Hydration

  • Enzyme Addition: Introduce a hydratase, such as the recombinant human short-chain enoyl-CoA hydratase (ECHS1), to the reaction mixture containing the 2,3-enoyl-acyl-CoA.[2]

  • Incubation: Continue the incubation under conditions suitable for the hydratase.

  • Purification: Purify the resulting 3-hydroxyacyl-CoA using chromatographic techniques, such as affinity chromatography or HPLC.

  • Verification: Confirm the identity and purity of the synthesized 3-hydroxyacyl-CoA using mass spectrometry.

Characterization of 3-Hydroxyacyl-CoA Dehydrogenase Activity

Determining the activity of enzymes that metabolize 3-hydroxyacyl-CoAs is fundamental to their characterization.

  • Enzyme Source: Purify the dehydrogenase from a natural source or express it recombinantly in a suitable host system (e.g., E. coli).

  • Assay Mixture: Prepare a reaction buffer containing the purified enzyme, the 3-hydroxyacyl-CoA substrate, and the appropriate cofactor (e.g., NAD⁺ or NADP⁺).

  • Initiation and Monitoring: Initiate the reaction and monitor the change in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 3-hydroxy fatty acids, which can be derived from their corresponding CoA esters, is a valuable diagnostic and research tool.[3]

  • Sample Preparation: Extract lipids from biological samples (e.g., plasma, fibroblasts) and hydrolyze the acyl-CoA esters to release the free fatty acids.

  • Derivatization: Convert the fatty acids to their more volatile ester derivatives (e.g., methyl esters) to make them suitable for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the different fatty acid derivatives based on their boiling points and retention times, and the mass spectrometer provides mass spectral data for their identification and quantification.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the different 3-hydroxy fatty acid species.[3]

Visualization of Relevant Pathways and Workflows

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the study of 3-hydroxyacyl-CoAs.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH) Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA

Caption: The four core reactions of the mitochondrial fatty acid β-oxidation spiral.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Start Putative Novel 3-Hydroxyacyl-CoA Enzymatic_Synthesis Enzymatic Synthesis Start->Enzymatic_Synthesis Purification HPLC Purification Enzymatic_Synthesis->Purification Mass_Spec Mass Spectrometry (Identity & Purity) Purification->Mass_Spec Enzyme_Assays Enzymatic Assays (Kinetic Analysis) Purification->Enzyme_Assays Cell_Culture Cell-Based Assays (Biological Activity) Purification->Cell_Culture Data_Interpretation Data Interpretation Mass_Spec->Data_Interpretation Enzyme_Assays->Data_Interpretation Cell_Culture->Data_Interpretation Pathway_Elucidation Pathway Elucidation Data_Interpretation->Pathway_Elucidation

References

Putative Metabolic Pathway of 3-Hydroxy-OPC6-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative metabolic pathway of 3-Hydroxy-OPC6-CoA, a six-carbon dicarboxylic acid derivative of jasmonic acid precursors. Drawing upon analogous pathways of dicarboxylic acid and jasmonate catabolism, this document proposes a peroxisomal β-oxidation-like cascade for the degradation of this compound. The pathway is detailed with respect to its enzymatic steps, intermediate structures, and the key enzymes likely involved. This guide also provides a compilation of relevant quantitative data from related pathways, detailed experimental protocols for the characterization of such metabolic routes, and visual representations of the proposed pathway and experimental workflows to facilitate further research and drug development efforts targeting this metabolic intersection.

Introduction

Dicarboxylic acids are metabolic products derived from the ω-oxidation of monocarboxylic fatty acids. Their subsequent catabolism is crucial for maintaining lipid homeostasis and is primarily carried out through the peroxisomal β-oxidation pathway. Concurrently, the biosynthesis and degradation of jasmonates, a class of lipid-derived signaling molecules in plants, also utilize peroxisomal β-oxidation. The molecule this compound ((4R,5R)-4-(3-hydroxy-6-(coenzyme A)-6-oxohexanoyl)-5-vinylcyclopent-1-ene-1-carboxylic acid) lies at the nexus of these metabolic processes. Understanding its metabolic fate is critical for elucidating the regulation of these pathways and for the development of therapeutic interventions targeting lipid metabolism and related signaling cascades. This guide provides a comprehensive overview of the proposed metabolic pathway for this compound, based on the well-established principles of peroxisomal β-oxidation.

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed via a peroxisomal β-oxidation pathway, analogous to the degradation of other dicarboxylic acids and the conversion of jasmonate precursors. The pathway likely involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain.

The initial substrate, this compound, is already in a hydrated state, suggesting it may enter the β-oxidation spiral at the second step. The proposed pathway is as follows:

  • Dehydrogenation: The 3-hydroxyacyl-CoA moiety of this compound is oxidized to a 3-ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase . This reaction is NAD⁺-dependent.

  • Thiolytic Cleavage: The resulting 3-ketoacyl-CoA is then cleaved by a 3-ketoacyl-CoA thiolase , yielding acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

  • Further Rounds of β-Oxidation: The newly formed dicarboxylyl-CoA can then undergo further rounds of β-oxidation, starting with an oxidation step catalyzed by an acyl-CoA oxidase , until the carbon chain is completely degraded.

The key enzymes involved in this pathway are homologous to those of the canonical peroxisomal β-oxidation pathway:

  • Acyl-CoA Oxidase (ACOX): Initiates the β-oxidation of dicarboxylyl-CoAs. Peroxisomes in rat liver contain multiple acyl-CoA oxidases with varying substrate specificities, including activity towards short-chain dicarboxylyl-CoAs.[1]

  • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The mammalian multifunctional protein-2 (MFP-2) is believed to process the majority of peroxisomal β-oxidation substrates.[2]

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage step. Peroxisomal thiolases exhibit broad substrate specificity.[3][4]

Data Presentation

While specific quantitative data for the metabolism of this compound is not yet available, the following tables summarize kinetic parameters for homologous enzymes involved in the β-oxidation of dicarboxylic acids and related substrates. This data serves as a valuable reference for estimating the potential enzymatic efficiencies in the proposed pathway.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidases with Dicarboxylic Acid Substrates

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Rat LiverGlutaryl-CoA--[1]
Yarrowia lipolytica ACOX1Short-chain dicarboxylyl-CoAs--[5]

Note: Specific Km and Vmax values were not provided in the abstracts of the cited literature.

Table 2: Substrate Specificity of Peroxisomal Multifunctional Protein 2 (MFP2)

Enzyme SourceActivitySubstrateRelative Activity (%)Reference
Arabidopsis thaliana2-trans-enoyl-CoA hydrataseC18:0-CoA100[6]
C12:0-CoALow[6]
C6:0-CoALow[6]
Arabidopsis thalianaL-3-hydroxyacyl-CoA dehydrogenaseC18:0-CoA100[6]
C12:0-CoAHigh[6]
C6:0-CoAHigh[6]

Experimental Protocols

The following protocols are adapted from established methods for studying the β-oxidation of dicarboxylic acids and can be applied to investigate the metabolism of this compound.

Peroxisomal Acyl-CoA Oxidase Activity Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of the acyl-CoA oxidase reaction.

Materials:

  • Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.4

  • Substrate: this compound (or a suitable analog like glutaryl-CoA)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Peroxisomal fraction isolated from tissue or cell culture

  • Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a master mix containing reaction buffer, HRP, and Amplex Red.

  • Add the isolated peroxisomal fraction to the wells of a microplate.

  • Initiate the reaction by adding the substrate (this compound).

  • Immediately begin monitoring the increase in fluorescence over time at 37°C.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

  • Express enzyme activity as nmol H₂O₂/min/mg protein.

Analysis of Dicarboxylic Acid Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and its metabolic products.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., isotopically labeled dicarboxylic acids)

  • Extraction solvent (e.g., methyl-tert-butyl ether)

  • Derivatization reagent (e.g., butanolic HCl)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Spike the biological sample with internal standards.

    • Extract the dicarboxylic acids using an appropriate organic solvent.

    • Evaporate the solvent and derivatize the dried extract to enhance chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each compound.

  • Data Analysis:

    • Construct calibration curves using known concentrations of analytical standards.

    • Calculate the concentration of each metabolite in the sample based on the peak area ratios relative to the internal standards.

Mandatory Visualization

Putative Metabolic Pathway of this compound

Putative_Metabolic_Pathway cluster_peroxisome Peroxisome 3_Hydroxy_OPC6_CoA This compound 3_Keto_OPC6_CoA 3-Keto-OPC6-CoA 3_Hydroxy_OPC6_CoA->3_Keto_OPC6_CoA 3-Hydroxyacyl-CoA Dehydrogenase (MFP) Acetyl_CoA Acetyl-CoA 3_Keto_OPC6_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (KAT) OPC4_CoA OPC4-CoA 3_Keto_OPC6_CoA->OPC4_CoA 3-Ketoacyl-CoA Thiolase (KAT) Further_Beta_Oxidation Further β-oxidation cycles OPC4_CoA->Further_Beta_Oxidation

Caption: Proposed metabolic pathway of this compound via peroxisomal β-oxidation.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow Sample_Collection Biological Sample Collection (Cells or Tissues) Extraction Metabolite Extraction (with Internal Standards) Sample_Collection->Extraction Derivatization Chemical Derivatization Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for the analysis of this compound and its metabolites.

References

The Biological Significance of 3-Hydroxy-OPC6-CoA in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC6-CoA, formally known as 3-hydroxy-6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoyl-CoA, is a pivotal intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and defense. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its role in cellular metabolism, the enzymes that act upon it, and the experimental protocols for its study.

The Role of this compound in Jasmonic Acid Biosynthesis

Jasmonic acid is synthesized from α-linolenic acid through a series of enzymatic reactions that occur in the chloroplast and peroxisome. This compound is a transient intermediate formed within the peroxisome during the β-oxidation of 6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoic acid (OPC6). This β-oxidation process involves two cycles to shorten the hexanoic acid side chain to the acetic acid side chain of jasmonic acid.

The formation and conversion of this compound are central to this pathway. It is generated from its corresponding enoyl-CoA by the action of an enoyl-CoA hydratase and is subsequently oxidized to a ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase. These activities are typically carried out by a multifunctional protein (MFP).

Key Enzymes in the Metabolism of OPC6-CoA

The conversion of OPC6-CoA to jasmonoyl-CoA involves a classic β-oxidation pathway with three key enzymatic steps. In the model plant Arabidopsis thaliana, specific isoforms of these enzymes have been implicated in jasmonate biosynthesis.

Enzyme ClassSpecific Enzyme (Arabidopsis)Function in OPC6-CoA β-oxidation
Acyl-CoA Oxidase ACX1, ACX5Catalyzes the initial oxidation of OPC6-CoA to 2-enoyl-OPC6-CoA.
Multifunctional Protein (MFP) MFP2 (AIM1)Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The hydratase activity converts 2-enoyl-OPC6-CoA to this compound, and the dehydrogenase activity oxidizes this compound to 3-keto-OPC6-CoA.[1][2][3][4][5]
3-Ketoacyl-CoA Thiolase KAT2Catalyzes the thiolytic cleavage of 3-keto-OPC6-CoA to yield acetyl-CoA and OPC4-CoA, which then enters the second round of β-oxidation.[6][7][8][9][10]

Quantitative Data

Direct quantitative data for this compound, such as its intracellular concentration and the specific kinetic parameters of the enzymes that metabolize it, are not extensively available in the published literature. However, data for related enzymes and substrates in the β-oxidation pathway provide valuable context. The concentration of the total acyl-CoA pool in plant tissues has been measured to be in the range of 3-6 µM.[11]

Table 1: Substrate Specificity of Arabidopsis MFP2 [1][4][5]

ActivitySubstrateRelative Activity
L-3-hydroxyacyl-CoA dehydrogenase C6:0-CoAActive
C12:0-CoAActive
C18:0-CoAActive
2-trans-enoyl-CoA hydratase C18:0-CoAActive

Table 2: Kinetic Parameters of Maize Acyl-CoA Oxidases [12]

EnzymeOptimal SubstrateApparent Km (µM)
Medium-chain acyl-CoA oxidaseC10-CoA to C14-CoA2 - 10
Short-chain acyl-CoA oxidaseC4-CoA to C8-CoA2 - 10
Long-chain acyl-CoA oxidase> C8-CoA (max at C16)Not specified

Signaling Pathways and Experimental Workflows

The biosynthesis of jasmonic acid is a highly regulated process, integrated with other signaling pathways in response to developmental cues and environmental stresses.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid OPDA OPDA alpha-Linolenic_Acid->OPDA LOX, AOS, AOC OPC6 OPC6 OPDA->OPC6 OPR3, β-oxidation OPC6_CoA OPC6_CoA OPC6->OPC6_CoA OPCL1 2-enoyl-OPC6-CoA 2-enoyl-OPC6-CoA OPC6_CoA->2-enoyl-OPC6-CoA ACX1/5 This compound This compound 2-enoyl-OPC6-CoA->this compound MFP2 (hydratase) 3-keto-OPC6-CoA 3-keto-OPC6-CoA This compound->3-keto-OPC6-CoA MFP2 (dehydrogenase) OPC4-CoA OPC4-CoA 3-keto-OPC6-CoA->OPC4-CoA KAT2 Jasmonoyl-CoA Jasmonoyl-CoA OPC4-CoA->Jasmonoyl-CoA β-oxidation (1 cycle) Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Jasmonic acid biosynthesis pathway.

Workflow for enzyme and metabolite analysis.

Experimental Protocols

Isolation of Peroxisomes from Plant Tissues

This protocol is adapted for the isolation of peroxisomes from plant leaves, which are a primary site of jasmonate biosynthesis.

Materials:

  • Grinding buffer (0.3 M sucrose, 50 mM MOPS-KOH, pH 7.5, 1 mM EDTA, 0.1% (w/v) BSA, 0.2% (v/v) Triton X-100, 5 mM DTT, 1 mM PMSF)

  • Percoll gradient solutions (e.g., 28% and 50% Percoll in grinding buffer)

  • Homogenizer, centrifuge, ultracentrifuge

Procedure:

  • Harvest fresh plant leaves and homogenize them in ice-cold grinding buffer.

  • Filter the homogenate through layers of cheesecloth and miracloth.

  • Centrifuge the filtrate at low speed to remove cell debris.

  • Centrifuge the supernatant at a higher speed to pellet organelles, including peroxisomes.

  • Resuspend the organelle pellet in a small volume of grinding buffer.

  • Layer the resuspended pellet onto a discontinuous Percoll gradient.

  • Centrifuge at high speed to separate organelles based on their density. Peroxisomes will band at the interface of the two Percoll layers.

  • Carefully collect the peroxisome fraction.

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity of MFP2

This spectrophotometric assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate. While the specific substrate this compound is not commercially available, this protocol can be adapted using a commercially available analog like 3-hydroxyhexanoyl-CoA.

Materials:

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)

  • NAD+ solution

  • 3-hydroxyacyl-CoA substrate solution

  • Purified or partially purified MFP2 enzyme preparation

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the 3-hydroxyacyl-CoA substrate in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Extraction and Quantification of Acyl-CoA Esters by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species, including this compound, from plant tissues.[11][13][14]

Materials:

  • Extraction solvent (e.g., isopropanol/water/acetic acid)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Grind frozen plant tissue to a fine powder in liquid nitrogen.

  • Add ice-cold extraction solvent and internal standards to the powdered tissue.

  • Vortex and incubate on ice to precipitate proteins and extract acyl-CoAs.

  • Centrifuge to pellet the precipitate and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Separate the acyl-CoA species by reverse-phase liquid chromatography.

  • Detect and quantify the acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each acyl-CoA of interest must be determined.

Conclusion

This compound is a crucial, albeit transient, intermediate in the biosynthesis of the vital plant hormone jasmonic acid. Its formation and subsequent oxidation are key steps in the peroxisomal β-oxidation pathway that shortens the side chain of OPC6. While direct quantitative data for this specific molecule are scarce, the methodologies outlined in this guide provide a robust framework for its investigation. Further research focusing on the specific kinetics of the enzymes involved in its metabolism will provide deeper insights into the regulation of jasmonate biosynthesis and its role in plant physiology.

References

Predicted Function of 3-Hydroxy-OPC6-CoA in Lipid Biosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical guide on the predicted function of 3-Hydroxy-OPC6-CoA, an intermediate in the biosynthesis of the lipid-derived plant hormone, jasmonic acid.

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived signaling molecules that regulate plant growth, development, and defense against biotic and abiotic stresses.[1][2] The final stages of JA biosynthesis occur in the peroxisome and involve a modified fatty acid β-oxidation pathway.[3][4] This paper focuses on the specific role of this compound, a key intermediate within this pathway. Its transient formation and conversion are catalyzed by the peroxisomal Multifunctional Protein (MFP), which possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[5][6] Understanding the kinetics and regulation of this step is crucial for elucidating the complete jasmonate biosynthetic network and offers potential targets for modulating plant stress responses.

The Jasmonic Acid Biosynthesis Pathway and the Role of this compound

Jasmonic acid is synthesized from polyunsaturated fatty acids through the octadecanoid (from α-linolenic acid, 18:3) or hexadecanoid (from hexadecatrienoic acid, 16:3) pathways.[4][7] The initial steps occur in the chloroplast, yielding precursors like 12-oxo-phytodienoic acid (OPDA) and dinor-OPDA (dnOPDA). These molecules are then transported to the peroxisome for final processing.

The conversion of dnOPDA leads to the formation of 3-oxo-2-(2′-pentenyl)-cyclopentane-1-hexanoic acid (OPC6).[8] This precursor is activated to its coenzyme A thioester, OPC6-CoA, to enter a two-cycle β-oxidation spiral that yields jasmonic acid.[5][8]

The intermediate This compound appears during the first of these two β-oxidation cycles. Its function is predicted to be strictly that of a metabolic intermediate, where it is sequentially formed and consumed by the Multifunctional Protein (MFP). In Arabidopsis thaliana, the relevant enzyme is ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1).[8][9][10]

The specific reaction sequence is as follows:

  • Formation: The product of Acyl-CoA Oxidase (ACX), 2-trans-Enoyl-OPC6-CoA, is hydrated by the enoyl-CoA hydratase activity of the Multifunctional Protein (MFP/AIM1). This reaction adds a water molecule across the double bond, forming (3S)-3-Hydroxy-OPC6-CoA.[9][11][12]

  • Conversion: The newly formed (3S)-3-Hydroxy-OPC6-CoA is immediately oxidized by the L-3-hydroxyacyl-CoA dehydrogenase activity of the same Multifunctional Protein (MFP/AIM1).[9][13] This NAD⁺-dependent reaction converts the hydroxyl group to a keto group, yielding 3-Keto-OPC6-CoA and producing NADH.[14]

This two-step process, catalyzed by a single multifunctional enzyme, is a hallmark of peroxisomal β-oxidation.[3][6]

JA_Beta_Oxidation OPC6 OPC6-CoA EnoylOPC6 2-trans-Enoyl-OPC6-CoA OPC6->EnoylOPC6 ACX HydroxyOPC6 This compound EnoylOPC6->HydroxyOPC6 MFP (Hydratase) KetoOPC6 3-Keto-OPC6-CoA HydroxyOPC6->KetoOPC6 MFP (Dehydrogenase) + NAD⁺ → NADH OPC4 OPC4-CoA KetoOPC6->OPC4 AcetylCoA1 Acetyl-CoA KetoOPC6->AcetylCoA1 EnoylOPC4 2-trans-Enoyl-OPC4-CoA OPC4->EnoylOPC4 ACX HydroxyOPC4 3-Hydroxy-OPC4-CoA EnoylOPC4->HydroxyOPC4 MFP (Hydratase) KetoOPC4 3-Keto-OPC4-CoA HydroxyOPC4->KetoOPC4 MFP (Dehydrogenase) + NAD⁺ → NADH AcetylCoA2 Jasmonoyl-CoA KetoOPC4->AcetylCoA2 KAT + CoASH

Caption: The final β-oxidation steps of jasmonic acid biosynthesis from OPC6-CoA.

Quantitative Data and Enzyme Specificity

Direct enzyme kinetic data (Km, Vmax) for the β-oxidation enzymes of the jasmonate pathway with OPC6-CoA or its derivatives as substrates are not extensively documented in publicly available literature. Plant peroxisomal β-oxidation enzymes are known to act on a range of fatty acyl-CoAs, and their efficiency can vary with acyl chain length and structure.[13][15] Studies on the Arabidopsis Multifunctional Protein 2 (MFP2), for example, indicate preferences for specific chain lengths.[3] The AIM1 isoform is considered essential for wound-induced JA biosynthesis, suggesting it efficiently processes jasmonate precursors.[8][10]

For context, kinetic parameters for a related enzyme in the jasmonate pathway, Jasmonic Acid Carboxyl Methyltransferase (JMT), are provided below. This enzyme acts on the final product, JA, not the intermediate this compound.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Reference
JMTArabidopsis thalianaJasmonic Acid (JA)38.525[7]
JMTArabidopsis thalianaS-adenosyl-L-methionine6.370[7]

Note: This table illustrates the type of quantitative data available for the broader pathway. Specific kinetic data for MFP/AIM1 with OPC6-CoA intermediates requires further biochemical investigation.

Experimental Protocols

Protocol 1: Recombinant Expression and In Vitro Assay of Multifunctional Protein (AIM1)

This protocol outlines the functional characterization of the hydratase and dehydrogenase activities of a candidate MFP, such as Arabidopsis AIM1.

4.1.1 Recombinant Protein Expression and Purification

  • Cloning: Amplify the full-length coding sequence of the target MFP (e.g., AIM1) from cDNA and clone it into a suitable E. coli expression vector that incorporates an affinity tag (e.g., N-terminal His6-tag in a pET vector).[16][17]

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Lysis: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, and protease inhibitors) and lyse the cells, for example by sonication.[18]

  • Affinity Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with a wash buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[16]

  • Buffer Exchange: If necessary, remove the imidazole and exchange the protein into a stable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Check: Assess protein purity and concentration using SDS-PAGE and a Bradford assay.

4.1.2 Enoyl-CoA Hydratase Activity Assay (Spectrophotometric) This assay measures the hydration of a 2-trans-enoyl-CoA substrate.

  • Substrate: The substrate, 2-trans-Enoyl-OPC6-CoA, must be chemically or enzymatically synthesized. Alternatively, a commercially available analog like crotonyl-CoA can be used to establish general activity.[19]

  • Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.0) and the enoyl-CoA substrate (e.g., 0.25 mM).[19]

  • Measurement: Initiate the reaction by adding a known amount of the purified MFP enzyme.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 263 nm (A263) at a constant temperature (e.g., 30°C). This absorbance corresponds to the enoyl-thioester bond.[19]

  • Calculation: Calculate the rate of reaction using the molar extinction coefficient for the substrate's double bond (ε263 = 6,700 M⁻¹ cm⁻¹ for crotonyl-CoA).[19]

4.1.3 L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric) This assay measures the oxidation of the 3-hydroxyacyl-CoA intermediate.

  • Substrate: The substrate, this compound, must be synthesized. Alternatively, a commercially available analog such as S-acetoacetyl-CoA can be used in the reverse reaction (ketone reduction) to confirm dehydrogenase activity.[5]

  • Reaction Mixture (Forward Reaction): In a UV-transparent cuvette, prepare a reaction mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.3), NAD⁺ (e.g., 1 mM), and the 3-hydroxyacyl-CoA substrate.

  • Measurement: Initiate the reaction by adding the purified MFP enzyme.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm (A340) at a constant temperature (e.g., 37°C), which corresponds to the production of NADH.[14][20]

  • Calculation: Calculate the rate of NADH production using its molar extinction coefficient (ε340 = 6,220 M⁻¹ cm⁻¹).[20]

Protocol 2: LC-MS/MS Quantification of Jasmonate Biosynthesis Intermediates

This protocol describes a general method for the targeted quantification of intermediates like this compound from plant tissue.

  • Sample Preparation: Flash-freeze plant tissue (e.g., wounded leaves, ~50-100 mg fresh weight) in liquid nitrogen to halt metabolic activity.[14]

  • Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol containing internal standards). Deuterated analogs of known jasmonates are often used as internal standards to correct for extraction losses.

  • Purification (Solid-Phase Extraction - SPE):

    • Centrifuge the extract to pellet debris.

    • Dilute the supernatant with water and acidify it slightly.

    • Apply the diluted extract to a C18 SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 20-30% methanol) to remove polar impurities.

    • Elute the jasmonates and their precursors with a high-percentage organic solvent (e.g., 100% methanol or acetonitrile).

  • Analysis (UPLC-MS/MS):

    • Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable injection volume (e.g., 50% methanol).

    • Inject the sample onto a reverse-phase UPLC column (e.g., C18).

    • Perform chromatographic separation using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Detect the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • Optimize Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) for each target analyte, including this compound and internal standards. This requires authentic chemical standards for initial method development.

  • Quantification: Generate a standard curve using known concentrations of authentic standards and quantify the amount of each intermediate in the plant sample relative to the recovery of the internal standard.[13][14]

Experimental and Logical Workflow

The characterization of an enzyme's function in a metabolic pathway, such as the role of AIM1 in producing this compound, follows a logical progression from genetic evidence to biochemical validation.

workflow A Hypothesis Generation (e.g., Gene identified by homology to known MFP) B Genetic Analysis (Isolate T-DNA insertion mutants for the candidate gene) A->B C Phenotypic Characterization (Assess mutant for JA-related phenotypes, e.g., male sterility, wound response) B->C D Metabolite Profiling (Use LC-MS/MS to measure JA and precursors in mutant vs. wild-type after wounding) C->D E Confirmation of Pathway Block (e.g., Accumulation of substrate, depletion of product) D->E F In Vitro Validation (Recombinant protein expression and purification) E->F Proceed if genetic and metabolic data support hypothesis G Enzyme Activity Assays (Test purified protein for predicted hydratase and dehydrogenase activities) F->G H Substrate Specificity (Test activity with various chain-length acyl-CoAs, including JA precursors) G->H I Functional Confirmation (Enzyme catalyzes the predicted reaction) H->I

Caption: A logical workflow for the functional characterization of a candidate gene in JA biosynthesis.

Conclusion

The predicted function of this compound is that of a transient metabolic intermediate in the peroxisomal β-oxidation stage of jasmonic acid biosynthesis. It is formed via the enoyl-CoA hydratase activity and subsequently oxidized by the L-3-hydroxyacyl-CoA dehydrogenase activity of a single Multifunctional Protein, such as AIM1 in Arabidopsis. While its role in the pathway is well-supported by genetic and broader biochemical evidence, detailed quantitative analysis of the enzyme kinetics with specific jasmonate precursors remains an area for future investigation. The protocols and workflows detailed herein provide a robust framework for researchers to pursue these targeted studies, which are essential for a complete quantitative understanding of how plants regulate the production of this vital lipid-derived hormone.

References

An In-depth Technical Guide on the Role of 3-Hydroxyacyl-CoA Intermediates in Branched-Chain Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide details the catabolic pathways of branched-chain amino acids (BCAAs), with a specific focus on the formation, function, and downstream metabolism of critical 3-hydroxyacyl-CoA intermediates. While the specific entity "3-Hydroxy-OPC6-CoA" does not appear to be a recognized metabolite in standard biochemical pathways, this guide will address the broader and well-established roles of analogous 3-hydroxyacyl-CoA molecules in the breakdown of leucine, isoleucine, and valine.

Introduction to Branched-Chain Amino Acid (BCAA) Catabolism

Branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids that play crucial roles beyond their function as building blocks for proteins. Their catabolism is a significant source of energy, particularly in tissues like skeletal muscle, and provides precursors for the synthesis of other important molecules. Unlike most other amino acids, the initial steps of BCAA breakdown do not primarily occur in the liver but in peripheral tissues.[1][2] The catabolic pathways of all three BCAAs converge on common initial steps before diverging into specific routes that yield acetyl-CoA, succinyl-CoA, or propionyl-CoA, which can then enter the citric acid cycle.[3][4]

The initial, shared steps of BCAA catabolism are:

  • Transamination: The removal of the amino group, catalyzed by branched-chain aminotransferases (BCATs), to form the respective branched-chain α-keto acids (BCKAs).[2][3]

  • Oxidative Decarboxylation: The irreversible decarboxylation of BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism. This reaction produces the corresponding branched-chain acyl-CoA derivatives.[2][3]

Following these initial reactions, the individual acyl-CoA derivatives are further metabolized through a series of reactions that include dehydrogenation, hydration, and cleavage. It is within these specific pathways that 3-hydroxyacyl-CoA intermediates are formed.

Signaling Pathways and Catabolic Intermediates

The catabolism of each BCAA follows a distinct path after the initial shared steps, each involving a key 3-hydroxyacyl-CoA intermediate.

Leucine Catabolism and 3-Hydroxyisovaleryl-CoA

The breakdown of leucine is ketogenic, ultimately yielding acetyl-CoA and acetoacetate. A key intermediate in this pathway is 3-hydroxyisovaleryl-CoA.

The pathway proceeds as follows:

  • Leucine is converted to α-ketoisocaproate (KIC) by BCAT.

  • KIC is decarboxylated by BCKDH to form isovaleryl-CoA.

  • Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA.[5]

  • 3-Methylcrotonyl-CoA is then carboxylated by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA.[6]

  • In cases of biotin deficiency or genetic defects in MCC, 3-methylcrotonyl-CoA can be hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA .[6] This intermediate can then be cleaved to acetyl-CoA and acetoacetate. The accumulation of 3-hydroxyisovaleric acid is a marker for biotin deficiency.[7]

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Enoyl-CoA Hydratase (alternative) Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC Acetyl_CoA Acetyl-CoA Hydroxyisovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Hydroxyisovaleryl_CoA->Acetoacetate HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA HMG_CoA->Acetyl_CoA HMG_CoA->Acetoacetate

Caption: Leucine Catabolism Pathway.
Isoleucine Catabolism and 2-Methyl-3-hydroxybutyryl-CoA

Isoleucine is both ketogenic and glucogenic, as its catabolism produces both acetyl-CoA and propionyl-CoA. A central intermediate in this pathway is 2-methyl-3-hydroxybutyryl-CoA.

The degradation of isoleucine involves these steps:

  • Isoleucine is transaminated to α-keto-β-methylvalerate (KMV).

  • KMV is decarboxylated to 2-methylbutyryl-CoA.[8]

  • 2-Methylbutyryl-CoA is dehydrogenated to tiglyl-CoA.

  • Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA .

  • This intermediate is then dehydrogenated by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) to 2-methylacetoacetyl-CoA.[9][10]

  • Finally, 2-methylacetoacetyl-CoA is cleaved into acetyl-CoA and propionyl-CoA.

Isoleucine_Catabolism Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA MHBD Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Valine_Catabolism Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate HIBCH Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Tissue Frozen Tissue Sample Homogenization Homogenization with Internal Standard Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying under Nitrogen Supernatant->Drying Resuspension Resuspension Drying->Resuspension LC Liquid Chromatography (Reverse Phase) Resuspension->LC MSMS Tandem Mass Spectrometry (MRM/SRM) LC->MSMS Data Data Analysis and Quantification MSMS->Data

References

3-Hydroxy-OPC6-CoA: An Evaluation of its Potential as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Preamble: On the Subject of 3-Hydroxy-OPC6-CoA

Initial investigation into "this compound" as a potential biomarker for human metabolic disorders has revealed a significant gap in the current scientific literature. The terminology "OPC6" refers to a derivative of 12-oxo-phytodienoic acid, a precursor to jasmonic acid, which is a well-characterized plant hormone involved in growth regulation and stress responses. While the chemical entity this compound is described and commercially available, there is no substantive evidence to suggest it is an endogenous metabolite in humans or that it plays a role in human metabolic disorders. The biosynthetic pathways for jasmonates are not known to be present in mammals.

Therefore, this technical guide will address the broader, and clinically relevant, class of similar molecules—specifically, 3-hydroxyacyl-CoAs, 3-hydroxydicarboxylic acids, and 3-hydroxy acylcarnitines—which are established and significant biomarkers for a range of inherited metabolic disorders, particularly those related to fatty acid oxidation. This document will provide the requested in-depth technical information on these validated biomarkers, adhering to the specified formatting and visualization requirements, to serve as a valuable resource for the intended audience.

Introduction to 3-Hydroxy Fatty Acid Derivatives as Metabolic Biomarkers

Long-chain fatty acid β-oxidation is a critical mitochondrial process for energy production. Inborn errors of metabolism affecting this pathway can lead to a variety of serious clinical manifestations. Several classes of 3-hydroxy fatty acid derivatives accumulate as a result of specific enzyme deficiencies and serve as crucial diagnostic and prognostic biomarkers.

  • 3-Hydroxydicarboxylic Acids: These are formed via omega-oxidation of 3-hydroxy fatty acids, which becomes a more active pathway when β-oxidation is impaired.[1][2]

  • 3-Hydroxy Acylcarnitines: These are conjugates of 3-hydroxy fatty acids and carnitine, which facilitate their transport. Elevated levels are indicative of defects in specific dehydrogenases.

  • 3-Hydroxyacyl-CoAs: These are direct intermediates of the β-oxidation spiral. While less commonly measured directly in clinical practice due to their intracellular and reactive nature, their downstream metabolites are key biomarkers.

Quantitative Data on Relevant Biomarkers in Metabolic Disorders

The following tables summarize quantitative findings for relevant 3-hydroxy fatty acid derivatives in patients with diagnosed metabolic disorders compared to controls.

| Table 1: Urinary 3-Hydroxydicarboxylic Acid Ratios in Fatty Acid Oxidation Disorders | | :--- | :--- | | Metabolic Disorder | Key Biomarker Findings | | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Increased urinary ratios of 3-hydroxyadipic acid (3OHDC6) and 3-hydroxydodecanedioic acid (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10).[1][3] | | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Decreased urinary ratios of 3OHDC6 and 3-hydroxyoctanedioic acid (3OHDC8) to 3OHDC10.[1][3] | | Other Nonketotic Dicarboxylic Acidurias | Normal 3-hydroxydicarboxylic acid profiles when compared with fasting normal controls.[1][3] |

| Table 2: Plasma Acylcarnitines in LCHAD/Trifunctional Protein Deficiency | | :--- | :--- | | Analyte | Significance | | 3-hydroxy acylcarnitines (3-OH-ACs) | Key biomarkers for newborn screening of LCHAD and trifunctional protein deficiencies. Their utility for ongoing disease monitoring is also established. | | Correlation with Clinical Parameters | Plasma levels of 3-OH-ACs are associated with vision-related clinical parameters and genotype in LCHAD/TFPD patients. |

Experimental Protocols

Analysis of Urinary 3-Hydroxydicarboxylic Acids

This protocol is based on gas chromatography-mass spectrometry (GC-MS) analysis, a standard method for urinary organic acid profiling.

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled 3-hydroxydicarboxylic acid) is added to a defined volume of urine.

    • The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried residue is derivatized to create volatile esters suitable for GC analysis. A common method is trimethylsilylation.[4]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • Separation is achieved on a suitable capillary column.

    • Mass spectrometry is performed, often using positive-ion chemical ionization, to identify and quantify the characteristic ions of the derivatized 3-hydroxydicarboxylic acids.[4]

  • Quantification:

    • The concentration of each analyte is determined by comparing its peak area to that of the internal standard. Ratios of different 3-hydroxydicarboxylic acids are then calculated.

Analysis of Plasma 3-Hydroxy Acylcarnitines

This protocol is based on tandem mass spectrometry (MS/MS), which is widely used in newborn screening.

  • Sample Collection:

    • A dried blood spot is collected from a heel prick shortly after birth. Alternatively, plasma can be used.

  • Extraction:

    • A small punch from the dried blood spot is placed in a microtiter plate well.

    • An extraction solution, typically methanol containing stable isotope-labeled internal standards for various acylcarnitines, is added.

    • The plate is agitated to facilitate extraction.

  • Derivatization (Optional but common):

    • The acylcarnitines are often converted to their butyl esters to improve chromatographic and mass spectrometric properties.

  • Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):

    • The extract is injected into the mass spectrometer.

    • Precursor ion scanning or multiple reaction monitoring (MRM) is used to specifically detect the acylcarnitines based on their characteristic fragmentation patterns.

  • Quantification:

    • The abundance of each 3-hydroxy acylcarnitine is determined by comparing its signal intensity to that of its corresponding internal standard.

Signaling Pathways and Metabolic Context

The accumulation of 3-hydroxy fatty acid derivatives is a direct consequence of enzymatic blocks in the mitochondrial β-oxidation pathway. The following diagrams illustrate the general workflow of fatty acid oxidation and the points at which deficiencies lead to the production of these biomarkers.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Biomarkers Accumulated 3-Hydroxy Biomarkers (Acylcarnitines, Dicarboxylic Acids) Hydroxyacyl_CoA->Biomarkers LCHAD Deficiency (Block) Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Simplified pathway of mitochondrial β-oxidation.

Biomarker_Formation_Workflow cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol / Peroxisome Hydroxyacyl_CoA Accumulated 3-Hydroxyacyl-CoA Omega_Oxidation Omega-Oxidation Pathway Hydroxyacyl_CoA->Omega_Oxidation Transport & Substrate for Microsomal Enzymes Carnitine_Conj Carnitine Conjugation Hydroxyacyl_CoA->Carnitine_Conj Transport & Conjugation Hydroxy_Dicarboxylic_Acids Urinary 3-Hydroxydicarboxylic Acids Omega_Oxidation->Hydroxy_Dicarboxylic_Acids Excretion Hydroxy_Acylcarnitines Plasma 3-Hydroxy Acylcarnitines Carnitine_Conj->Hydroxy_Acylcarnitines Export to Plasma

Figure 2: Formation of key biomarkers from accumulated 3-hydroxyacyl-CoA.

Conclusion

While this compound, a derivative of a plant hormone precursor, currently lacks evidence supporting its role as a biomarker in human metabolic disorders, the broader class of 3-hydroxy fatty acid derivatives is of paramount clinical importance. Specifically, urinary 3-hydroxydicarboxylic acids and plasma 3-hydroxy acylcarnitines are well-established, quantifiable biomarkers for inborn errors of fatty acid oxidation, such as LCHAD deficiency. The analytical methods for their detection are robust and widely implemented, particularly in newborn screening programs. Continued research in metabolomics will undoubtedly uncover new biomarkers and refine our understanding of the pathophysiology of these complex metabolic diseases. For drug development professionals, these established biomarkers serve as critical tools for patient stratification, monitoring therapeutic efficacy, and understanding the metabolic consequences of novel treatments.

References

An In-depth Technical Guide on the Involvement of 3-Hydroxyacyl-CoAs in Mitochondrial Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive body of public-domain scientific literature specifically detailing the role of 3-Hydroxy-OPC6-CoA in mitochondrial bioenergetics is not available. The chemical structure of this compound, as inferred from available chemical supplier data (formula: C37H60N7O19P3S), suggests it is a derivative of a C21 steroid. While the metabolism of similar steroid-derived CoA esters has been studied in bacteria, a direct link to mitochondrial bioenergetics in eukaryotes has not been established in the reviewed literature.

Therefore, this technical guide will focus on the well-documented involvement of a closely related and highly relevant class of molecules: medium and long-chain 3-hydroxyacyl-CoAs , in mitochondrial bioenergetics. Understanding the impact of these molecules provides a crucial framework for inferring the potential roles of novel or less-studied 3-hydroxyacyl-CoA species.

Introduction to 3-Hydroxyacyl-CoAs and Mitochondrial Function

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation. A key metabolic pathway that fuels this process is the β-oxidation of fatty acids, which occurs within the mitochondrial matrix. 3-Hydroxyacyl-CoAs are essential intermediates in this pathway. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the third step of the β-oxidation cycle, converting a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH[1][2]. This NADH molecule then donates electrons to the electron transport chain, contributing to the proton gradient that drives ATP synthesis.

However, the accumulation of certain 3-hydroxyacyl-CoAs, particularly long-chain species, can have detrimental effects on mitochondrial bioenergetics. In certain genetic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, these intermediates accumulate and have been shown to uncouple oxidative phosphorylation, thereby impairing cellular energy production[3].

This guide provides a detailed overview of the role of 3-hydroxyacyl-CoAs in mitochondrial bioenergetics, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual workflows and pathway diagrams.

The Role of 3-Hydroxyacyl-CoAs in Mitochondrial Fatty Acid β-Oxidation

The breakdown of fatty acids in the mitochondria is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. The 3-hydroxyacyl-CoA intermediates are central to this pathway.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Shortened_Acyl_CoA Fatty Acyl-CoA (n-2) Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle Acyl_CoA_Dehydrogenase->Enoyl_CoA FADH2 Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH Thiolase->Acetyl_CoA Thiolase->Shortened_Acyl_CoA ocr_workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria Plate_Cells Plate Cells/Mitochondria Isolate_Mitochondria->Plate_Cells Basal_Respiration Measure Basal Respiration Plate_Cells->Basal_Respiration Oligomycin Inject Oligomycin (ATP Synthase Inhibitor) Basal_Respiration->Oligomycin FCCP Inject FCCP (Uncoupler) Oligomycin->FCCP Rot_Ant Inject Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP->Rot_Ant Calculate_Parameters Calculate: - Basal Respiration - ATP Production - Maximal Respiration - Spare Capacity Rot_Ant->Calculate_Parameters mmp_workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Culture_Cells Culture Cells Treat_Cells Treat with 3-Hydroxyacyl-CoA Culture_Cells->Treat_Cells Load_TMRM Load Cells with TMRM Treat_Cells->Load_TMRM Incubate Incubate at 37°C Load_TMRM->Incubate Image_or_Flow Image (Microscopy) or Analyze (Flow Cytometry) Incubate->Image_or_Flow Quantify_Fluorescence Quantify TMRM Fluorescence Intensity Image_or_Flow->Quantify_Fluorescence mptp_pathway Accumulation Accumulation of Long-Chain 3-Hydroxyacyl-CoAs Uncoupling Mitochondrial Uncoupling Accumulation->Uncoupling Ca_Overload Mitochondrial Ca2+ Overload Accumulation->Ca_Overload ROS Increased ROS Production Uncoupling->ROS mPTP_Opening mPTP Opening ROS->mPTP_Opening Ca_Overload->mPTP_Opening DeltaPsi_Collapse ΔΨm Collapse mPTP_Opening->DeltaPsi_Collapse Swelling Mitochondrial Swelling mPTP_Opening->Swelling Cytochrome_c Cytochrome c Release DeltaPsi_Collapse->Cytochrome_c Swelling->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

References

Unveiling the Enigma: A Technical Guide to the Natural Occurrence of 3-Hydroxy-OPC6-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The natural occurrence of 3-Hydroxy-OPC6-CoA in biological systems remains a compelling yet unverified hypothesis. This technical guide consolidates current knowledge on related metabolic pathways and provides a comprehensive framework for its potential discovery and characterization. While direct evidence is absent from peer-reviewed literature, the established biochemistry of jasmonate biosynthesis and fatty acid β-oxidation provides a strong foundation for predicting its formation and biological relevance. This document offers detailed hypothetical pathways, state-of-the-art experimental protocols for detection and quantification, and a summary of quantitative data for analogous compounds to empower researchers in this pioneering area of metabolic investigation.

Introduction: The Hypothetical Existence of this compound

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC6) is a known intermediate in the biosynthesis of jasmonic acid in plants, derived from its precursor OPC8 after one round of β-oxidation[1][2][3]. The canonical β-oxidation spiral involves the sequential action of acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase[4][5][6][7]. Based on this well-established pathway, the conversion of OPC6-CoA to subsequent products would logically proceed through a 3-hydroxy intermediate, namely this compound.

The existence of this molecule is therefore biochemically plausible, though it has not yet been experimentally identified. Its potential role could be as a transient intermediate in jasmonate metabolism or potentially as a signaling molecule in its own right, analogous to other bioactive lipid mediators.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway for the formation of this compound is an extension of the known jasmonate biosynthetic pathway, integrated with the steps of fatty acid β-oxidation. The process is thought to occur primarily in the peroxisomes of plant cells[1][8].

Key Enzymatic Steps:

  • Activation of OPC6: 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC6) is esterified to coenzyme A to form OPC6-CoA. This reaction is likely catalyzed by an acyl-CoA synthetase[2].

  • Reduction to this compound: The 3-keto group of OPC6-CoA is reduced to a hydroxyl group, yielding this compound. This step would be catalyzed by a 3-ketoacyl-CoA reductase or a multifunctional protein possessing this activity.

The subsequent step in the pathway would be the oxidation of this compound to 3-keto-OPC4-CoA by a 3-hydroxyacyl-CoA dehydrogenase, followed by thiolytic cleavage.

Hypothetical Biosynthesis of this compound cluster_peroxisome Peroxisome OPC8-CoA OPC8-CoA OPC6-CoA OPC6-CoA OPC8-CoA->OPC6-CoA β-oxidation (1 cycle) This compound This compound (Hypothetical) OPC6-CoA->this compound 3-ketoacyl-CoA reductase OPC4-CoA OPC4-CoA This compound->OPC4-CoA 3-hydroxyacyl-CoA dehydrogenase & thiolase

Hypothetical pathway for the formation of this compound.

Quantitative Data for Analogous Compounds

Direct quantitative data for this compound is unavailable. However, data for related acyl-CoAs in various biological systems can provide a valuable reference range for expected concentrations.

Compound ClassOrganism/TissueConcentration RangeReference(s)
Long-chain acyl-CoAs Rat Heart, Kidney, Musclenmol/g wet weight[9]
Acyl-CoAs (C4-C20) Brassica napus seeds, Arabidopsis thaliana seedlings3-6 µM[10]
Short-chain acyl-CoAs Rat Liverpmol/mg tissue[11]
3-Hydroxy Fatty Acids Human Plasma (LCHAD deficiency)12.2 µmol/L[12]
3-Hydroxy Fatty Acids Human Plasma (Control)0.43 µmol/L[12]

Experimental Protocols

The successful detection and quantification of the hypothetical this compound will depend on meticulous experimental design, from sample extraction to analytical measurement. The following protocols are adapted from established methods for similar molecules.

Acyl-CoA Extraction from Biological Tissues

This protocol is a generalized method adaptable for plant, animal, and microbial tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer (e.g., Potter-Elvehjem)

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9[9]

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated (NH4)2SO4

  • Internal standards (e.g., heptadecanoyl-CoA)[13]

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or specialized anion-exchange)

Procedure:

  • Sample Quenching and Homogenization:

    • Flash-freeze approximately 100 mg of tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a homogenizer containing 2 mL of ice-cold Extraction Buffer with a known amount of internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol and homogenize again[13].

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4[13].

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Phase Separation and Collection:

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

    • For enhanced recovery, the pellet can be re-extracted.

  • Solid-Phase Extraction (SPE) Purification:

    • Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9)[13].

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the diluted extract onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or an acetonitrile gradient).

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a suitable solvent for analysis (e.g., 50 mM ammonium acetate)[14].

Acyl-CoA Extraction Workflow start Biological Sample homogenize Homogenize in Extraction Buffer start->homogenize extract Solvent Extraction (Propanol/Acetonitrile) homogenize->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect spe SPE Purification collect->spe concentrate Concentrate & Reconstitute spe->concentrate end Analysis (LC-MS/MS) concentrate->end

Workflow for the extraction of acyl-CoAs from biological samples.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific detection of acyl-CoAs[15][16].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap).

Chromatographic Conditions (Example):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.1[16]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative mode is often preferred for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for discovery.

  • MRM Transitions: For the hypothetical this compound, precursor and product ions would need to be determined empirically, likely through infusion of a synthesized standard. A characteristic neutral loss corresponding to the CoA moiety would be expected.

Synthesis of 3-Hydroxyacyl-CoA Standards

The availability of a pure standard is critical for unequivocal identification and accurate quantification.

  • Enzymatic Synthesis: A potential route involves the enzymatic conversion of a precursor. For example, a 2,3-enoyl-OPC6-CoA could be hydrated using an enoyl-CoA hydratase to produce this compound[17].

  • Chemical Synthesis: Several methods exist for the chemical synthesis of acyl-CoA thioesters, often involving the activation of the corresponding carboxylic acid (e.g., as an acid chloride or mixed anhydride) followed by reaction with coenzyme A[18].

Conclusion and Future Directions

While the natural occurrence of this compound is currently speculative, its existence is strongly suggested by our understanding of fundamental metabolic pathways. The technical framework provided in this guide offers a clear path for researchers to investigate this hypothesis. The discovery and characterization of this compound would not only fill a gap in our knowledge of jasmonate metabolism but could also unveil novel bioactive molecules with potential applications in agriculture and medicine. Future research should focus on the synthesis of a this compound standard, the development of specific MRM transitions for its detection, and the application of the outlined protocols to plant tissues, particularly those under biotic or abiotic stress where jasmonate signaling is active.

References

The Evolutionary Journey of a Plant Hormone's Synthesis: An In-depth Technical Guide to the 3-Hydroxy-OPC6-CoA Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for a plant's response to both biotic and abiotic stresses, as well as for regulating various aspects of growth and development. The biosynthesis of jasmonic acid is a multi-step process that culminates in the peroxisome, involving a modified fatty acid β-oxidation pathway. A key intermediate in this pathway is 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6), which is activated to its CoA ester, OPC6-CoA, and subsequently shortened. The formation of a 3-hydroxyacyl-CoA intermediate is a critical step in each cycle of this β-oxidation. This technical guide provides a comprehensive overview of the evolutionary conservation of the enzymes and mechanisms involved in the processing of OPC6-CoA, with a focus on the generation and metabolism of the 3-hydroxy-OPC6-CoA intermediate.

The Core Pathway: Peroxisomal β-Oxidation in Jasmonate Synthesis

The final steps of jasmonic acid biosynthesis from OPC-6 occur within the peroxisome and involve three key enzymes that catalyze the core reactions of β-oxidation: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT). In the model plant Arabidopsis thaliana, specific isoforms of these enzymes have been identified as playing a primary role in jasmonate synthesis.

The process begins with the activation of OPC-6 to OPC6-CoA by a CoA ligase, such as OPCL1. Subsequently, OPC6-CoA enters the β-oxidation spiral.

Data Presentation: Enzyme Specificity and Conservation

While specific kinetic data for the enzymes of jasmonate biosynthesis with OPC6-CoA and its derivatives as substrates are not extensively available in the literature, the substrate specificities of the key Arabidopsis thaliana enzymes have been characterized with related fatty acyl-CoAs. This data provides valuable insights into their function.

Enzyme FamilyArabidopsis thaliana Isoform(s) in JA SynthesisSubstrate Specificity/PreferenceEvolutionary Conservation Notes
Acyl-CoA Oxidase (ACX) ACX1Medium to long-chain acyl-CoAs.[1] The substrate-binding pocket of ACX1 is relatively wide, which may accommodate the cyclopentanoid structure of JA precursors.[1]Plant ACXs form distinct phylogenetic families. ACX1 falls into a family with a proposed role in jasmonate synthesis.
Multifunctional Protein (MFP) AIM1 (Abnormal Inflorescence Meristem 1) / MFP2AIM1 is implicated in the β-oxidation of branched-chain fatty acids and cyclic precursors like OPDA. MFP2 shows a preference for straight-chain fatty acids.Plant MFPs are divided into two main clades, corresponding to AIM1-like and MFP2-like proteins. This functional divergence appears to be ancient.
3-Ketoacyl-CoA Thiolase (KAT) KAT2Appears to have broad substrate specificity, acting on both long-chain and short-chain acyl-CoAs, including acetoacetyl-CoA.[2]Plant KATs form a distinct phylogenetic clade. KAT2 is the primary isoform expressed during seedling development and is crucial for jasmonate biosynthesis.[2]

Experimental Protocols

Detailed experimental protocols for assaying the specific enzymes of jasmonate biosynthesis with their native substrates are often developed in specialized laboratories. However, established methods for assaying the core enzymes of peroxisomal β-oxidation can be adapted.

Protocol 1: Coupled Spectrophotometric Assay for Peroxisomal β-Oxidation

This protocol measures the overall rate of peroxisomal β-oxidation by monitoring the production of NADH by the multifunctional protein.

Materials:

  • Purified peroxisomes or recombinant enzymes (ACX, MFP, KAT)

  • OPC6-CoA (substrate)

  • Reaction Buffer (e.g., 50 mM MOPS, pH 7.5)

  • FAD

  • NAD+

  • Coenzyme A

  • Dithiothreitol (DTT)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, FAD, NAD+, Coenzyme A, and DTT.

  • Add the enzyme source (purified peroxisomes or recombinant enzymes) to the reaction mixture.

  • Initiate the reaction by adding OPC6-CoA.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by the L-3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional protein.

  • Calculate the rate of NADH production from the initial linear phase of the reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Recombinant Expression and Purification of Peroxisomal β-Oxidation Enzymes

For detailed kinetic studies, the use of purified recombinant enzymes is essential.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the gene of interest (e.g., AtACX1, AtAIM1, AtKAT2)

  • LB medium and appropriate antibiotics

  • IPTG for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

  • Dialysis buffer

Procedure:

  • Transform the E. coli expression strain with the expression vector.

  • Grow a large-scale culture to mid-log phase (OD600 ≈ 0.6-0.8).

  • Induce protein expression with IPTG and continue to grow the culture under optimized conditions (e.g., lower temperature for several hours).

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to the affinity chromatography resin.

  • Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer containing an appropriate concentration of the competing ligand (e.g., imidazole for His-tags).

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Mandatory Visualizations

Signaling Pathway: Jasmonic Acid Biosynthesis via Peroxisomal β-Oxidation

Jasmonic_Acid_Biosynthesis OPC6 OPC-6 OPCL1 OPCL1 OPC6->OPCL1 OPC6_CoA OPC6-CoA ACX1 ACX1 OPC6_CoA->ACX1 Enoyl_CoA 2,3-dehydro-OPC6-CoA AIM1_hyd AIM1 (Hydratase) Enoyl_CoA->AIM1_hyd Hydroxyacyl_CoA This compound AIM1_dehyd AIM1 (Dehydrogenase) Hydroxyacyl_CoA->AIM1_dehyd Ketoacyl_CoA 3-Keto-OPC6-CoA KAT2 KAT2 Ketoacyl_CoA->KAT2 OPC4_CoA OPC4-CoA JA Jasmonic Acid OPC4_CoA->JA 1 cycle of β-oxidation Acetyl_CoA Acetyl-CoA OPCL1->OPC6_CoA ACX1->Enoyl_CoA AIM1_hyd->Hydroxyacyl_CoA AIM1_dehyd->Ketoacyl_CoA KAT2->OPC4_CoA KAT2->Acetyl_CoA Recombinant_Enzyme_Purification Transformation Transformation of E. coli Culture Large-Scale Culture Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Chromatography Affinity Chromatography Clarification->Chromatography Elution Elution of Pure Protein Chromatography->Elution Dialysis Dialysis and Storage Elution->Dialysis Evolutionary_Divergence cluster_ancestral Ancestral Peroxisomal β-Oxidation cluster_specialized Specialized Functions in Angiosperms Ancestral_ACX Ancestral ACX ACX1 ACX1 (Jasmonate Synthesis) Ancestral_ACX->ACX1 Gene Duplication & Neofunctionalization ACX_other Other ACX Isoforms (Fatty Acid Catabolism) Ancestral_ACX->ACX_other Ancestral_MFP Ancestral MFP AIM1 AIM1 (Jasmonate/Auxin Synthesis) Ancestral_MFP->AIM1 Gene Duplication & Subfunctionalization MFP2 MFP2 (Fatty Acid Catabolism) Ancestral_MFP->MFP2 Ancestral_KAT Ancestral KAT KAT2 KAT2 (Jasmonate Synthesis) Ancestral_KAT->KAT2 Gene Duplication & Neofunctionalization KAT_other Other KAT Isoforms Ancestral_KAT->KAT_other

References

Predicted Subcellular Localization of 3-Hydroxy-OPC6-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of the predicted subcellular localization of 3-Hydroxy-OPC6-CoA, a key intermediate in the biosynthesis of the plant hormone jasmonic acid. Based on the well-established localization of the jasmonic acid biosynthetic pathway, this document outlines the strong evidence for the peroxisomal residence of this compound. Detailed experimental protocols for the validation of this prediction are provided, along with a summary of the enzymes and intermediates involved. This guide is intended for researchers, scientists, and drug development professionals working in plant biochemistry, cell biology, and related fields.

Introduction

This compound (3-hydroxy-6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoyl-CoA) is a transient metabolic intermediate in the biosynthesis of jasmonic acid (JA), a critical lipid-derived hormone that regulates a wide array of processes in plants, including growth, development, and defense against biotic and abiotic stresses.[1] The precise subcellular localization of metabolic intermediates is crucial for understanding the regulation and efficiency of biosynthetic pathways. This guide consolidates the current understanding of the jasmonic acid pathway to predict the subcellular localization of this compound and provides the experimental framework for its empirical validation.

The Jasmonic Acid Biosynthesis Pathway: A Two-Compartment Process

The biosynthesis of jasmonic acid is a well-characterized pathway that spans two distinct subcellular compartments: the chloroplast and the peroxisome.[1][2][3] The initial steps, starting from α-linolenic acid, occur in the chloroplast, leading to the formation of 12-oxophytodienoic acid (OPDA).[4] OPDA is then transported to the peroxisome for the final series of reactions.[2][3]

It is within the peroxisome that OPDA is first reduced and then undergoes three successive rounds of β-oxidation to yield jasmonic acid.[1][5] this compound is an intermediate in the second round of this peroxisomal β-oxidation.

Visualization of the Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the key steps and subcellular localization of the jasmonic acid biosynthesis pathway.

Experimental_Workflow start Plant Tissue (e.g., Arabidopsis leaves) homogenization Cell Homogenization start->homogenization fractionation Differential Centrifugation homogenization->fractionation gradient Density Gradient Ultracentrifugation (e.g., Percoll, Sucrose) fractionation->gradient isolation Isolation of Subcellular Fractions (Peroxisomes, Mitochondria, Chloroplasts, Cytosol) gradient->isolation purity_check Purity Assessment (Marker Enzyme Assays, Western Blot) isolation->purity_check extraction Metabolite Extraction (Acyl-CoA specific) isolation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of This compound in each fraction analysis->quantification result Confirmation of Peroxisomal Localization quantification->result

References

Methodological & Application

Application Note: Quantification of 3-Hydroxy-OPC6-CoA using a Targeted LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-OPC6-CoA is a key intermediate in the biosynthesis of various bioactive lipids. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound. The method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Precipitation Protein Precipitation with cold Acetonitrile Sample->Precipitation Centrifugation Centrifugation to pellet protein Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to dryness Supernatant->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Injection Injection onto LC System Reconstitution->Injection Chromatography Reversed-Phase Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 1: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize the representative quantitative performance of the LC-MS/MS method.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 5000.99850.5
Internal Standard (IS)---

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LQC1.5102.35.8101.56.2
MQC7598.94.199.24.5
HQC400101.23.5100.83.9

Detailed Experimental Protocols

1. Sample Preparation

This protocol is designed for the extraction of this compound from a biological matrix such as plasma.

  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., ¹³C-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterValue
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes

Mass Spectrometry (MS) Parameters:

A common fragmentation pattern for coenzyme A species involves the loss of the 3'-phosphate-adenosine-5'-diphosphate group, resulting in a daughter ion of [M - 507 + H]⁺.[2]

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
This compoundPrecursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
Internal Standard (IS)IS Precursor Ion > IS Product Ion

Note: The specific m/z values for the precursor and product ions for this compound and a suitable internal standard need to be determined by direct infusion and optimization on the mass spectrometer.

Signaling Pathway Context

While a specific signaling pathway for this compound is highly dependent on the biological context, it is generally involved in fatty acid metabolism. The diagram below illustrates a generalized relationship within a metabolic network.

Metabolic_Pathway cluster_pathway Generalized Metabolic Context OPC6 OPC-6 OPC6_CoA OPC-6-CoA OPC6->OPC6_CoA Acyl-CoA Synthetase Hydroxy_OPC6_CoA This compound OPC6_CoA->Hydroxy_OPC6_CoA Hydratase Oxo_OPC6_CoA 3-Oxo-OPC6-CoA Hydroxy_OPC6_CoA->Oxo_OPC6_CoA Dehydrogenase Downstream Downstream Metabolites Oxo_OPC6_CoA->Downstream Thiolase

Figure 2: Simplified metabolic pathway involving this compound.

Disclaimer: This application note provides a representative protocol. The described method, including sample preparation, chromatography, and mass spectrometry parameters, should be considered a starting point. Optimization and validation are essential for achieving reliable quantitative results for this compound in your specific biological matrix and with your available instrumentation.

References

Application Note: Quantitative Analysis of 3-Hydroxy-OPC6-CoA using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolomics, lipid analysis, and pathway analysis.

Introduction

Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[1][2][3] 3-Hydroxy-OPC6-CoA is a hydroxylated derivative of OPC6-CoA, a precursor in the jasmonate biosynthesis pathway. Accurate quantification of such intermediates is essential for understanding metabolic flux and dysregulation in various physiological and pathological states.[1]

Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and accuracy.[4] This method involves spiking a biological sample with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard (IS). Since the IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, allowing for precise correction of sample loss during preparation and analytical variability.[5]

This application note provides a detailed protocol for the extraction and quantification of this compound from biological matrices using a SIDA LC-MS/MS method.

Experimental Workflow

The overall workflow for the analysis consists of sample preparation, including the addition of the internal standard, followed by chromatographic separation and detection by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Cell Pellet, Tissue Homogenate) is_spike Spike with Deuterated Internal Standard (d4-3-Hydroxy-OPC6-CoA) sample->is_spike lysis Lysis & Deproteinization (e.g., 5-Sulfosalicylic Acid) is_spike->lysis centrifuge1 Centrifugation lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integration->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Experimental workflow for SIDA LC-MS/MS analysis.

Experimental Protocols

Synthesis of Internal Standard (d4-3-Hydroxy-OPC6-CoA)

A stable isotope-labeled internal standard is critical for the accuracy of the SIDA method. The synthesis of a deuterated standard can be achieved through various organic synthesis strategies.[6][7] A common approach involves introducing deuterium labels at positions that are not susceptible to H-D exchange under experimental conditions. For this compound, a possible route is the reduction of a corresponding keto-precursor using a deuterated reducing agent like Sodium borodeuteride (NaBD4).[5] The synthesized standard must be purified (e.g., by HPLC) and its concentration accurately determined.

Sample Preparation

This protocol is adapted from established methods for extracting short- and medium-chain acyl-CoAs from cellular samples.[8][9]

  • Sample Collection: For cultured cells, aspirate the medium and wash the cell monolayer twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. For tissue samples, flash-freeze in liquid nitrogen immediately after collection and store at -80°C until use.

  • Internal Standard Spiking: To the cell pellet or a known weight of pulverized tissue (~10-20 mg), add a predetermined amount of the deuterated internal standard (e.g., 10 µL of 1 µM d4-3-Hydroxy-OPC6-CoA).

  • Deproteinization and Extraction: Add 200 µL of ice-cold 10% 5-sulfosalicylic acid (SSA). Vortex vigorously for 30 seconds. The use of SSA helps to precipitate proteins while keeping acyl-CoAs in solution, potentially obviating the need for solid-phase extraction (SPE).[8]

  • Incubation and Centrifugation: Incubate the mixture on ice for 10 minutes. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A). Vortex and centrifuge at 16,000 x g for 5 minutes to pellet any insoluble debris.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 × 2.1 mm, 3.5 µm).[10]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 5.0.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: Linear gradient to 80% B

      • 15-17 min: Hold at 80% B

      • 17.1-20 min: Return to 2% B (re-equilibration).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the specific instrument.

    • MRM Transitions: Acyl-CoAs characteristically lose their 3'-phospho-ADP moiety (neutral loss of 507 Da) during fragmentation.[10][11] The specific precursor and product ions for this compound and its deuterated standard need to be determined by infusing pure standards. Hypothetical transitions are provided below for illustrative purposes.

Data Presentation

Quantitative data should be presented in clear, structured tables for easy interpretation and comparison.

Table 1: Optimized MRM Parameters for this compound Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound [To be determined] [To be determined] 50 [Optimized]

| d4-3-Hydroxy-OPC6-CoA (IS) | [To be determined + 4] | [To be determined + 4] | 50 | [Optimized] |

Note: The exact m/z values must be determined experimentally based on the chemical formula of this compound.

Table 2: Method Validation Summary

Parameter Result
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[12]
Intra-day Precision (%CV) < 10%[4]
Inter-day Precision (%CV) < 15%[4]
Accuracy (% Recovery) 90 - 110%[13][14]

| Matrix Effect | Monitored and corrected by IS |

Note: These values are representative of typical SIDA LC-MS/MS assays and should be established during method validation.

Signaling and Metabolic Context

While a detailed signaling pathway for this compound is highly specific to the biological system under study, its position as a hydroxylated intermediate of a jasmonate precursor suggests a role in plant defense signaling or related metabolic pathways. The diagram below illustrates a generalized metabolic relationship.

G OPC6 OPC6 AcylCoA_Synthetase Acyl-CoA Synthetase OPC6->AcylCoA_Synthetase OPC6_CoA OPC6-CoA AcylCoA_Synthetase->OPC6_CoA Hydroxylase Hydroxylase OPC6_CoA->Hydroxylase Hydroxy_OPC6_CoA This compound Hydroxylase->Hydroxy_OPC6_CoA Downstream Downstream Metabolism (e.g., β-oxidation, Jasmonate Synthesis) Hydroxy_OPC6_CoA->Downstream

Caption: Putative metabolic context of this compound.

The described Stable Isotope Dilution Analysis (SIDA) method provides a robust and reliable framework for the accurate quantification of this compound in biological samples. The high selectivity of tandem mass spectrometry combined with the precision afforded by a stable isotope-labeled internal standard makes this approach ideal for detailed metabolic studies, biomarker discovery, and understanding the role of acyl-CoA intermediates in health and disease. Researchers can adapt this protocol as a starting point for developing and validating a method tailored to their specific biological matrix and instrumentation.

References

Application Note: A Spectrophotometric Assay for Measuring 3-Hydroxy-OPC6-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-OPC6-CoA is a coenzyme A derivative involved in lipid metabolism. The enzymatic activity of dehydrogenases that act on this substrate is crucial for understanding its metabolic fate and for the development of potential therapeutic agents targeting these pathways. This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of enzymes that catalyze the oxidation of this compound. The assay is based on the principle of monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Core Principle

The enzymatic assay for this compound dehydrogenase activity follows the general principle of monitoring the change in the concentration of the nicotinamide adenine dinucleotide (NAD+) cofactor. In the presence of the dehydrogenase enzyme, this compound is oxidized to 3-Keto-OPC6-CoA, with the concomitant reduction of NAD+ to NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme activity.

The reaction is as follows:

This compound + NAD+ ⇌ 3-Keto-OPC6-CoA + NADH + H+

Data Presentation

Table 1: Kinetic Parameters of this compound Dehydrogenase

ParameterValueUnits
Km for this compound50µM
Km for NAD+100µM
Vmax10µmol/min/mg
Optimal pH8.5
Optimal Temperature37°C

Table 2: Example Data for Determination of Enzyme Activity

Time (seconds)Absorbance at 340 nm (Blank)Absorbance at 340 nm (Sample)
00.1000.102
300.1010.122
600.1000.141
900.1010.160
1200.1020.179
1500.1010.198
1800.1020.217

Experimental Protocols

Reagents and Materials
  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • This compound Substrate: 10 mM stock solution in water

  • NAD+ Solution: 20 mM stock solution in water

  • Enzyme Solution: A purified or partially purified preparation of the dehydrogenase enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 1 mM DTT).

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: 1 cm path length quartz or disposable UV-transparent cuvettes.

  • Pipettes: Calibrated micropipettes.

Assay Protocol
  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, add the following components:

    • 850 µL of Assay Buffer (100 mM Tris-HCl, pH 8.5)

    • 50 µL of NAD+ Solution (final concentration 1 mM)

    • 50 µL of this compound Substrate (final concentration 0.5 mM)

  • Equilibrate the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.

  • Blank Measurement:

    • Add 950 µL of the reaction mixture to a cuvette.

    • Add 50 µL of the enzyme buffer (without the enzyme) to the cuvette.

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 3-5 minutes to establish a baseline.

  • Enzyme Activity Measurement:

    • Add 950 µL of the reaction mixture to a fresh cuvette.

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Mix gently and immediately place the cuvette in the spectrophotometer.

    • Record the absorbance at 340 nm every 15-30 seconds for 3-5 minutes. Ensure the rate of absorbance increase is linear during the measurement period.

Data Analysis
  • Calculate the Rate of Change in Absorbance: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve for both the sample and the blank.

  • Correct for Blank Rate: Subtract the rate of the blank from the rate of the sample to get the enzyme-specific rate. ΔA340/min (corrected) = ΔA340/min (sample) - ΔA340/min (blank)

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.

    Activity (µmol/min/mL) = (ΔA340/min (corrected) * Total Reaction Volume (mL)) / (6.22 * Path Length (cm))

  • Calculate Specific Activity: To determine the specific activity, divide the enzyme activity by the concentration of the protein in the enzyme solution.

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, NAD+) MasterMix Create Reaction Master Mix Reagents->MasterMix Blank Run Blank Reaction (No Enzyme) Spectro Equilibrate Spectrophotometer (340 nm, 37°C) Sample Initiate Sample Reaction (Add Enzyme) Blank->Sample Measure Measure Absorbance at 340 nm (Linear Phase) Sample->Measure CalcRate Calculate ΔA340/min CalcActivity Calculate Enzyme Activity CalcRate->CalcActivity CalcSpecific Determine Specific Activity CalcActivity->CalcSpecific

Caption: Workflow for the enzymatic assay of this compound dehydrogenase.

Signaling_Pathway Substrate This compound Product 3-Keto-OPC6-CoA Substrate->Product Oxidation Enzyme This compound Dehydrogenase NADH NADH + H+ Enzyme->NADH NAD NAD+ NAD->Enzyme

Caption: Catalytic reaction of this compound dehydrogenase.

Application Note: Solid-Phase Extraction Protocol for 3-Hydroxy-OPC6-CoA from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-octanoyl-phosphopantetheine-coenzyme A (3-Hydroxy-OPC6-CoA) is a key intermediate in various metabolic pathways. Accurate quantification of this analyte in tissue samples is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) offers a robust method for the selective isolation and concentration of this compound from complex biological matrices, ensuring high-quality samples for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the efficient extraction of this compound from tissue samples using SPE.

Experimental Protocol

This protocol is based on established methods for the extraction of acyl-CoA esters from biological tissues.[1][2][3]

Materials:

  • Tissue sample (e.g., liver, heart, brain)

  • Homogenization Buffer: 0.1 M Potassium Phosphate Buffer (pH 6.7)

  • Protein Precipitation Solution: Acetonitrile/Isopropanol (3:1, v/v)

  • SPE Cartridge: Reversed-Phase C18, 100 mg/1 mL (or similar reversed-phase sorbent)

  • Conditioning Solvent: 100% Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Buffer: 5% Methanol in 25 mM Ammonium Acetate

  • Elution Buffer: 80% Methanol in 25 mM Ammonium Acetate

  • Internal Standard (IS): e.g., ¹³C-labeled this compound

  • Centrifuge, vortex mixer, and sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • On ice, add 500 µL of ice-cold Homogenization Buffer and the internal standard.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer until a uniform homogenate is achieved.

  • Protein Precipitation and Clarification:

    • Add 1.5 mL of ice-cold Protein Precipitation Solution to the tissue homogenate.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the analyte of interest.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of 100% Methanol.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of Deionized Water. Do not allow the sorbent to dry.

    • Sample Loading: Load the supernatant from step 2.4 onto the SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).

    • Washing: Wash the cartridge with 1 mL of Wash Buffer to remove polar impurities.

    • Elution: Elute the this compound with 1 mL of Elution Buffer into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method (e.g., 50% Methanol in water).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase extraction of this compound from tissue. (Note: This data is illustrative and may vary depending on the tissue type and analytical instrumentation).

ParameterValue
Recovery Rate (%) 85 ± 5
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linear Range 1.5 - 500 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from tissue.

SPE_Workflow Tissue 1. Tissue Homogenization (in buffer with Internal Standard) Precipitation 2. Protein Precipitation (Acetonitrile/Isopropanol) Tissue->Precipitation Centrifugation 3. Centrifugation (10,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant SPE 5. Solid-Phase Extraction (C18) Supernatant->SPE Condition a. Condition (Methanol) SPE->Condition Concentration 6. Evaporation & Reconstitution SPE->Concentration Eluate Equilibrate b. Equilibrate (Water) Condition->Equilibrate Load c. Load Sample Equilibrate->Load Wash d. Wash (5% Methanol) Load->Wash Elute e. Elute (80% Methanol) Wash->Elute Analysis 7. LC-MS Analysis Concentration->Analysis

SPE Workflow for this compound

References

Application Note: Chromatographic Separation of 3-Hydroxy-OPC6-CoA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid (OPC6) is a key intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plants involved in defense and developmental processes. The metabolism of OPC6-CoA, the coenzyme A derivative of OPC6, proceeds via a β-oxidation pathway, which involves the formation of 3-Hydroxy-OPC6-CoA. Due to the presence of multiple chiral centers in the molecule, this compound can exist as several diastereomers. The ability to separate and quantify these isomers is crucial for understanding the stereospecificity of the enzymes involved in the jasmonic acid pathway and for developing targeted modulators of this pathway for agricultural or therapeutic purposes. This application note provides a detailed protocol for the chromatographic separation of this compound isomers using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the expected retention times and resolution for the chromatographic separation of four hypothetical this compound diastereomers. These values are illustrative and may vary based on the specific HPLC system, column batch, and laboratory conditions.

IsomerRetention Time (minutes)Resolution (Rs)
Isomer 112.5-
Isomer 214.22.1
Isomer 315.81.8
Isomer 417.11.5

Experimental Protocols

1. Sample Preparation

This protocol describes the extraction of acyl-CoAs from plant tissue.

  • Materials:

    • Plant tissue (e.g., leaves)

    • Liquid nitrogen

    • Extraction Buffer: 2.5% (w/v) trichloroacetic acid in 1:1 (v/v) methanol:water

    • Internal standard (e.g., a non-endogenous acyl-CoA)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • SPE Conditioning Solvent: 100% Methanol

    • SPE Equilibration Solvent: 50 mM potassium phosphate buffer, pH 7.0

    • SPE Wash Solvent: 50 mM potassium phosphate buffer, pH 7.0

    • SPE Elution Solvent: 80% acetonitrile, 20% methanol

    • Microcentrifuge

    • Sonicator

  • Procedure:

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a microcentrifuge tube containing 1 mL of ice-cold Extraction Buffer and the internal standard.

    • Vortex the mixture for 1 minute and sonicate for 5 minutes on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge by passing 2 mL of Conditioning Solvent, followed by 2 mL of Equilibration Solvent.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of Wash Solvent.

    • Elute the acyl-CoAs with 1 mL of Elution Solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase conditions for HPLC analysis.

2. HPLC Method for Isomer Separation

This method is designed to separate the diastereomers of this compound. The separation of diastereomers can often be achieved on standard reversed-phase columns, but may require optimization.[1][2] For more challenging separations, chiral chromatography may be necessary.[3][4]

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, and column thermostat.

    • Detector: UV-Vis detector (set to 260 nm for the adenine moiety of CoA) or a mass spectrometer for higher sensitivity and specificity.[5][6]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size). Biphenyl phases can also offer alternative selectivity for isomers.[5]

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 45% B (linear gradient)

      • 25-27 min: 45% to 95% B (linear gradient)

      • 27-30 min: Hold at 95% B

      • 30-31 min: 95% to 5% B (linear gradient)

      • 31-35 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis start Plant Tissue Collection grind Grinding in Liquid N2 start->grind extract Extraction with Buffer grind->extract centrifuge Centrifugation extract->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe dry Evaporation & Reconstitution spe->dry hplc HPLC Separation (Reversed-Phase C18) dry->hplc Inject Sample detection Detection (UV/MS) hplc->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for the extraction and analysis of this compound isomers.

jasmonic_acid_pathway opc8 OPC8-CoA acox1 Acyl-CoA Oxidase (ACOX) opc8->acox1 1st step of β-oxidation enoyl_coa 2-trans-enoyl-OPC6-CoA acox1->enoyl_coa mfp_hydratase Multifunctional Protein (MFP) - Hydratase Activity - enoyl_coa->mfp_hydratase hydroxy_coa This compound mfp_hydratase->hydroxy_coa Hydration mfp_dehydrogenase Multifunctional Protein (MFP) - Dehydrogenase Activity - hydroxy_coa->mfp_dehydrogenase keto_coa 3-Keto-OPC6-CoA mfp_dehydrogenase->keto_coa Dehydrogenation kat 3-Ketoacyl-CoA Thiolase (KAT) keto_coa->kat opc4 OPC4-CoA + Acetyl-CoA kat->opc4 Thiolytic Cleavage

Caption: Peroxisomal β-oxidation pathway in jasmonic acid biosynthesis, highlighting the formation of this compound.

References

Application Notes and Protocols for Metabolic Flux Analysis of the 3-Hydroxy-OPC6-CoA Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions in biological systems. This document provides detailed application notes and protocols for conducting MFA on the putative 3-Hydroxy-OPC6-CoA pathway. This pathway is hypothesized to be involved in the metabolism of octadecanoid compounds, such as jasmonic acid precursors, and shares similarities with the fatty acid β-oxidation cycle. Understanding the flux through this pathway is critical for research in plant biology, inflammation, and drug development targeting lipid metabolism.

The protocols outlined below focus on the application of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a robust method for quantifying intracellular metabolic fluxes.[1][2][3] This technique involves feeding cells with a ¹³C-labeled substrate and measuring the isotopic labeling patterns of intracellular metabolites.[3] These labeling patterns are then used to computationally estimate the metabolic fluxes.[2]

Key Applications

  • Target Identification and Validation: Quantifying flux through the this compound pathway can help identify rate-limiting steps and potential enzymatic targets for therapeutic intervention.

  • Mechanism of Action Studies: Elucidating how drug candidates modulate metabolic fluxes within this pathway can provide insights into their mechanism of action.

  • Biomarker Discovery: Alterations in pathway flux may serve as biomarkers for disease states or drug efficacy.

  • Metabolic Engineering: Understanding the pathway's capacity and bottlenecks can guide the engineering of microorganisms for the production of valuable bioactive compounds.

Data Presentation: Quantitative Flux Data

The following tables summarize hypothetical quantitative data from a ¹³C-MFA experiment investigating the this compound pathway under control and drug-treated conditions. These values are for illustrative purposes to demonstrate data presentation.

Table 1: Relative Fluxes Through the this compound Pathway

Reaction StepEnzyme (Putative)Control Flux (Normalized)Drug-Treated Flux (Normalized)Fold Change
OPC6-CoA -> this compound3-Oxoacyl-CoA Reductase100 ± 550 ± 3-2.0
This compound -> Enoyl-CoAEnoyl-CoA Hydratase95 ± 645 ± 4-2.1
Enoyl-CoA -> 3-Ketoacyl-CoA3-Hydroxyacyl-CoA Dehydrogenase90 ± 540 ± 3-2.3
3-Ketoacyl-CoA -> Acetyl-CoA + Acyl-CoA(n-2)β-Ketothiolase85 ± 735 ± 5-2.4

Table 2: Absolute Quantification of Key Metabolites

MetaboliteControl Concentration (μM)Drug-Treated Concentration (μM)p-value
OPC6-CoA15.2 ± 1.825.8 ± 2.5<0.01
This compound5.1 ± 0.712.3 ± 1.5<0.01
Acetyl-CoA50.3 ± 4.130.1 ± 3.2<0.05

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for conducting a ¹³C-MFA experiment to determine the fluxes in the this compound pathway.

1. Experimental Design:

  • Tracer Selection: Choose a suitable ¹³C-labeled substrate that will effectively label the intermediates of the this compound pathway. For example, uniformly labeled [U-¹³C]-linolenic acid can be used as a precursor.

  • Labeling Strategy: Perform parallel labeling experiments with different isotopomers of the substrate to enhance flux resolution.[1]

  • Metabolic and Isotopic Steady State: Ensure that the cellular system reaches both metabolic and isotopic steady state before harvesting. This can be verified by measuring metabolite concentrations and isotopic labeling at multiple time points.[2]

2. Cell Culture and Isotope Labeling:

  • Culture cells of interest (e.g., plant cell suspension, mammalian cell line) in a defined medium.

  • Replace the standard medium with a medium containing the ¹³C-labeled substrate.

  • Incubate the cells for a predetermined time to achieve isotopic steady state.

3. Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, immersing the culture vessel in liquid nitrogen.

  • Extract metabolites using a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).[4]

  • Centrifuge the extract to pellet cell debris and collect the supernatant.

4. Isotopic Labeling Measurement:

  • Analyze the isotopic labeling patterns of key metabolites (e.g., pathway intermediates, protein-bound amino acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

5. Flux Estimation:

  • Use specialized software (e.g., Metran, Isodyn) to estimate the intracellular fluxes.[1][5]

  • The software will typically require the following inputs: a metabolic network model, the isotopic labeling data, and any measured extracellular rates (e.g., substrate uptake, product secretion).[2]

  • Perform a goodness-of-fit analysis to validate the results and calculate confidence intervals for the estimated fluxes.[1]

Protocol 2: Quantification of Acyl-CoA Thioesters by LC-MS/MS

This protocol describes a method for the sensitive and accurate quantification of this compound and other related acyl-CoA species.

1. Sample Preparation:

  • Extract metabolites as described in Protocol 1, Step 3.

  • For deproteinization, use 5-sulfosalicylic acid (SSA), which does not require removal by solid-phase extraction (SPE) and helps retain polar analytes.[6]

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve good separation of the polar acyl-CoA molecules.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Selected Reaction Monitoring (SRM) for quantification to enhance specificity and signal-to-noise ratio.[7]

    • The common fragmentation pattern for CoA species involves the loss of the 3'-phosphate-adenosine-5'-diphosphate moiety, resulting in a characteristic neutral loss of 507 Da.[6][8]

3. Quantification:

  • Generate standard curves for each acyl-CoA of interest using commercially available or synthesized standards.

  • For relative quantification, normalize the peak area of the analyte to an internal standard. For absolute quantification, use the standard curve.

  • The use of uniformly ¹³C-labeled cell extracts can serve as an excellent source of internal standards for accurate quantification.[8]

Mandatory Visualization

This compound Pathway cluster_pathway Mitochondrial β-Oxidation-like Cycle cluster_cofactors Cofactor Involvement OPC6_CoA OPC6-CoA Hydroxy_OPC6_CoA This compound OPC6_CoA->Hydroxy_OPC6_CoA [1] 3-Oxoacyl-CoA Reductase NADP NADP+ OPC6_CoA->NADP Enoyl_CoA trans-Δ²-Enoyl-OPC4-CoA Hydroxy_OPC6_CoA->Enoyl_CoA [2] Enoyl-CoA Hydratase Hydroxy_OPC6_CoA->H2O Ketoacyl_CoA 3-Ketoacyl-OPC4-CoA Enoyl_CoA->Ketoacyl_CoA [3] 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH Enoyl_CoA->NADH Acyl_CoA_n_minus_2 OPC4-CoA Ketoacyl_CoA->Acyl_CoA_n_minus_2 [4] β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA [4] β-Ketothiolase Ketoacyl_CoA->CoA_SH NADPH NADPH NADPH->NADP NAD NAD+ NAD->NADH

Caption: The proposed this compound metabolic pathway.

Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Tracer_Selection 1. ¹³C Tracer Selection ([U-¹³C]-Linolenic Acid) Cell_Culture 2. Cell Culture & Isotope Labeling Tracer_Selection->Cell_Culture Metabolite_Extraction 3. Quenching & Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis of Acyl-CoAs & Amino Acids Metabolite_Extraction->LC_MS_Analysis Data_Processing 5. Mass Isotopomer Distribution Analysis LC_MS_Analysis->Data_Processing Flux_Estimation 7. Flux Estimation (e.g., INCA, Metran) Data_Processing->Flux_Estimation Flux_Modeling 6. Metabolic Network Model Construction Flux_Modeling->Flux_Estimation Statistical_Analysis 8. Goodness-of-Fit & Confidence Intervals Flux_Estimation->Statistical_Analysis

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols for 3-Hydroxy-OPC6-CoA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC6-CoA is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a crucial role in regulating plant growth, development, and defense responses. The accurate quantification of this compound and other jasmonate precursors is essential for understanding the intricate signaling pathways that govern plant responses to biotic and abiotic stress. This application note provides detailed protocols for the sample preparation and analysis of this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The analysis of acyl-CoA thioesters, such as this compound, presents analytical challenges due to their low abundance and inherent instability. The methods outlined below are designed to ensure efficient extraction, purification, and sensitive detection of these important signaling molecules.

Data Presentation: Quantitative Performance of Acyl-CoA Extraction Methods

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics of methods used for the analysis of other long-chain acyl-CoAs from biological matrices. These values can be considered as a benchmark for the expected performance of the described protocols.

Analyte ClassMatrixExtraction MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
Long-Chain Acyl-CoAsRat LiverSolid-Phase Extraction83-90%Not Reported[1]
Long-Chain Acyl-CoAsVarious TissuesSolid-Phase Extraction70-80%Not Reported[2]
Jasmonic Acid & Methyl JasmonatePlant TissueSolid-Phase Extraction92.48% (JA), 94.30% (MeJA)0.03 ng/mL (JA), 0.075 ng/mL (MeJA)[3]
Short-Chain Acyl-CoAsCell CultureProtein Precipitation (SSA)59-80%Varies by analyte[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Tissue

This protocol is adapted from established methods for the extraction of plant oxylipins and long-chain acyl-CoAs.[5][6]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 80% Methanol in water

  • Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA (if available) or a non-endogenous odd-chain acyl-CoA.

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode or C18 cartridges

  • Conditioning Solution: 100% Methanol

  • Equilibration Solution: 0.1% Formic acid in water

  • Wash Solution: 10% Methanol in water

  • Elution Solution: 80% Methanol, 0.1% Formic acid in water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer approximately 100 mg of the powdered tissue to a centrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer.

    • Add the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 2 mL of Conditioning Solution.

    • Equilibrate the cartridge by passing 2 mL of Equilibration Solution.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 2 mL of Wash Solution to remove interfering substances.

    • Elute the acyl-CoAs with 1.5 mL of Elution Solution.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% Methanol in water with 0.1% formic acid).

    • Transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard if available, or predicted based on the structure.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Mandatory Visualizations

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) Allene_Oxide->OPDA AOC OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPDA->OPC8 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA ACX 3_Keto_OPC8_CoA 3-Keto-OPC8-CoA OPC8_CoA->3_Keto_OPC8_CoA MFP OPC6_CoA OPC-6:0-CoA 3_Keto_OPC8_CoA->OPC6_CoA KAT 3_Hydroxy_OPC6_CoA This compound OPC6_CoA->3_Hydroxy_OPC6_CoA MFP (Hydratase) 3_Keto_OPC6_CoA 3-Keto-OPC6-CoA 3_Hydroxy_OPC6_CoA->3_Keto_OPC6_CoA MFP (Dehydrogenase) OPC4_CoA OPC-4:0-CoA 3_Keto_OPC6_CoA->OPC4_CoA KAT JA_CoA Jasmonoyl-CoA OPC4_CoA->JA_CoA β-oxidation cycle JA Jasmonic Acid JA_CoA->JA Thioesterase

Caption: Jasmonic Acid Biosynthesis Pathway Highlighting this compound.

experimental_workflow Start Plant Tissue Sample Homogenization Homogenization in Liquid N2 Start->Homogenization Extraction Extraction with 80% Methanol & Internal Standard Homogenization->Extraction Centrifugation Centrifugation to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in LC-MS/MS Buffer Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for the Use of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) as a Substrate in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) as a Substrate in Enzyme Kinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a crucial intermediate in the biosynthesis of cholesterol and ketone bodies. The enzyme responsible for its synthesis, HMG-CoA synthase (HMGCS), catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA. This reaction is a key regulatory point in these metabolic pathways, making HMGCS a significant target for therapeutic intervention. Understanding the kinetic properties of HMGCS is vital for the development of inhibitors and for elucidating its role in metabolic regulation. These application notes provide a comprehensive overview and detailed protocols for using HMG-CoA synthase in enzyme kinetic studies.

Data Presentation: Kinetic Parameters of HMG-CoA Synthase

The kinetic parameters of HMG-CoA synthase can vary depending on the organism and the specific isoform (cytosolic or mitochondrial). The following table summarizes key kinetic data from the literature.

Enzyme SourceIsoformSubstrateKm (μM)Vmax (μmol/min/mg)kcat (s⁻¹)Reference
Homo sapiens (Human)Cytosolic (HMGCS1)Acetyl-CoA290.7-[1]
Homo sapiens (Human)Mitochondrial (HMGCS2)Acetyl-CoA87.3--[2]
Saccharomyces cerevisiae (Yeast)-Acetyl-CoA42-1.8[3]
Saccharomyces cerevisiae (Yeast)-Acetoacetyl-CoA6.7--[3]
Staphylococcus aureus-Acetyl-CoA130-1.2[4]
Staphylococcus aureus-Acetoacetyl-CoA30--[4]

Note: Dashes indicate data not available in the cited sources. The Vmax and kcat values are often dependent on the concentration of the second substrate.

Signaling Pathway: Cholesterol Biosynthesis

HMG-CoA synthase catalyzes a key step in the mevalonate pathway, which is the initial stage of cholesterol biosynthesis.

Cholesterol_Biosynthesis AcetylCoA 2x Acetyl-CoA Thiolase Thiolase AcetylCoA->Thiolase AcetoacetylCoA Acetoacetyl-CoA HMGCS HMG-CoA Synthase AcetoacetylCoA->HMGCS HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids ...multiple steps Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps Thiolase->AcetoacetylCoA HMGCS->HMG_CoA HMGCR->Mevalonate Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffer, Substrates, DTNB, Enzyme) ReactionSetup Set up Reaction Mixtures (Varying Substrate Concentrations) ReagentPrep->ReactionSetup PreIncubate Pre-incubate at Reaction Temperature ReactionSetup->PreIncubate InitiateReaction Initiate Reaction with Enzyme PreIncubate->InitiateReaction KineticMeasurement Measure Absorbance at 412 nm (Kinetic Mode) InitiateReaction->KineticMeasurement CalcVelocity Calculate Initial Velocities KineticMeasurement->CalcVelocity PlotData Plot Velocity vs. [Substrate] CalcVelocity->PlotData FitModel Fit to Michaelis-Menten Equation PlotData->FitModel DetermineParams Determine K_m and V_max FitModel->DetermineParams

References

Application Notes and Protocols for High-Throughput Screening of 3-Hydroxy-3-Methylglutaryl-CoA Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Protocol for Screening Inhibitors of CoA Synthesis

Introduction

The identification of inhibitors for enzymes involved in Coenzyme A (CoA) metabolism is a critical area of drug discovery, targeting pathways implicated in cholesterol biosynthesis, fatty acid metabolism, and various other cellular processes. While the specific target "3-Hydroxy-OPC6-CoA synthesis" is not found in the current scientific literature and may represent a novel or proprietary pathway, or potentially a typographical error, the principles of developing a high-throughput screen (HTS) for inhibitors of CoA-utilizing enzymes are broadly applicable.

This document provides a detailed application note and a comprehensive set of protocols for a high-throughput screening assay targeting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a key step in isoprenoid and sterol biosynthesis.[1][2] The methodologies described herein, particularly the spectrophotometric assay detecting the release of Coenzyme A (CoASH), can be adapted for screening inhibitors of other enzymes that produce CoASH as a product.[1][2]

Target Enzyme: 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGS)

HMG-CoA synthase is a pivotal enzyme in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids.[1][2][3] Its inhibition has been a therapeutic strategy for hypercholesterolemia. The enzyme utilizes acetyl-CoA and acetoacetyl-CoA as substrates to generate HMG-CoA and Coenzyme A (CoASH).[4]

Data Presentation

The following table summarizes hypothetical quantitative data for known and newly identified inhibitors of HMG-CoA synthase, which could be generated from a high-throughput screening campaign and subsequent dose-response analysis.

Table 1: Inhibitor Potency against HMG-CoA Synthase

Compound IDCompound ClassIC50 (µM)Inhibition TypeNotes
Control-1 β-lactone0.5IrreversibleKnown potent inhibitor.
Control-2 Bisubstrate analog1.2Reversible, CompetitiveKnown competitive inhibitor.
Hit-001 Novel Scaffold A5.8ReversibleIdentified from HTS campaign.
Hit-002 Novel Scaffold B12.3ReversibleIdentified from HTS campaign.
Hit-003 Novel Scaffold A2.1ReversibleAnalog of Hit-001, improved potency.

Experimental Protocols

High-Throughput Screening (HTS) Protocol for HMG-CoA Synthase Inhibitors

This protocol is adapted from a visible wavelength spectrophotometric assay suitable for HTS.[1][2] The assay measures the release of Coenzyme A (CoASH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:

  • Purified recombinant human HMG-CoA synthase

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Compound library dissolved in dimethyl sulfoxide (DMSO)

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure:

  • Compound Plating:

    • Dispense 100 nL of test compounds and control inhibitors (dissolved in DMSO) into the wells of a 384-well microplate.

    • For negative controls (no inhibition), dispense 100 nL of DMSO.

    • For positive controls (full inhibition), a known inhibitor can be used at a high concentration.

  • Enzyme Preparation:

    • Prepare a solution of HMG-CoA synthase in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal within the linear range of the assay (e.g., 50-100 nM).

  • Substrate and DTNB Mix Preparation:

    • Prepare a 2X substrate/DTNB mix in assay buffer containing acetyl-CoA, acetoacetyl-CoA, and DTNB. Final concentrations in the assay should be optimized, for example:

      • Acetyl-CoA: 100 µM

      • Acetoacetyl-CoA: 10 µM (often the limiting substrate)

      • DTNB: 200 µM

  • Assay Execution (Final Volume: 20 µL):

    • Add 10 µL of the HMG-CoA synthase solution to each well of the microplate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate/DTNB mix to all wells.

  • Signal Detection:

    • Immediately place the microplate in a microplate reader.

    • Measure the change in absorbance at 412 nm over a period of 10-20 minutes at room temperature. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

Dose-Response and IC50 Determination Protocol

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Plate the diluted compounds onto a 384-well plate.

  • Perform the HTS assay as described above.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HMG_CoA_Synthesis_Pathway cluster_reactants Substrates cluster_products Products Acetyl_CoA Acetyl-CoA HMGS HMG-CoA Synthase Acetyl_CoA->HMGS Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->HMGS HMG_CoA 3-Hydroxy-3-Methylglutaryl-CoA HMGS->HMG_CoA CoASH Coenzyme A (CoASH) HMGS->CoASH Inhibitor Inhibitor Inhibitor->HMGS

Caption: Enzymatic reaction catalyzed by HMG-CoA Synthase and its inhibition.

HTS_Workflow start Start compound_plating Compound Plating (100 nL in 384-well plate) start->compound_plating enzyme_addition Add HMG-CoA Synthase (10 µL) compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min at RT) enzyme_addition->pre_incubation reaction_initiation Add Substrate/DTNB Mix (10 µL) pre_incubation->reaction_initiation kinetic_read Kinetic Read (Absorbance at 412 nm) reaction_initiation->kinetic_read data_analysis Data Analysis (% Inhibition) kinetic_read->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

References

"Generation of 3-Hydroxy-OPC6-CoA internal standards for mass spectrometry"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Generation and Use of 3-Hydroxy-OPC6-CoA Internal Standards for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonic acid (JA) and its precursors, collectively known as jasmonates, are lipid-based signaling molecules crucial for regulating plant development and defense responses.[1][2] Accurate quantification of these compounds is essential for understanding their physiological roles. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, but it is susceptible to variations in sample preparation, injection volume, and instrument response.[3]

To correct for these variations and ensure high accuracy and precision, an internal standard (IS) is used.[4][5] An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer, often through stable isotope labeling.[3][4] It is added at a known concentration to all samples and standards at the earliest stage of sample preparation.[4]

This document provides detailed protocols for the generation of this compound, a key intermediate in the jasmonate biosynthetic pathway, for use as an internal standard in mass spectrometry-based quantification of other acyl-CoA intermediates.

Biochemical Context: Jasmonate Biosynthesis

This compound is an intermediate in the peroxisomal β-oxidation pathway that converts OPC-6 (3-oxo-2-(2-pentenyl)-cyclopentane-1-hexanoic acid) into jasmonic acid. This multi-step process involves the sequential action of several enzymes, as illustrated below.[6][7][8] Understanding this pathway is key to both the rationale for using this compound as an IS and its potential enzymatic synthesis.

Jasmonate Biosynthesis Pathway cluster_peroxisome Peroxisome OPC6 OPC6 Acid OPC6_CoA OPC6-CoA OPC6->OPC6_CoA OPCL1 (Acyl-CoA Synthetase) Enoyl_CoA 2-enoyl-OPC6-CoA OPC6_CoA->Enoyl_CoA ACX (Acyl-CoA Oxidase) Hydroxy_CoA This compound Enoyl_CoA->Hydroxy_CoA MFP (Enoyl-CoA Hydratase) Keto_CoA 3-Keto-OPC6-CoA Hydroxy_CoA->Keto_CoA MFP (3-Hydroxyacyl-CoA Dehydrogenase) Next_CoA OPC4-CoA Keto_CoA->Next_CoA KAT (Thiolase) JA Jasmonic Acid Next_CoA->JA ... 1 more round of β-oxidation

Caption: Peroxisomal β-oxidation pathway for jasmonic acid synthesis.

Generation of this compound Internal Standard

The generation of a high-purity internal standard is critical. A chemo-enzymatic approach is recommended, starting from the corresponding free acid, 3-hydroxy-OPC6 acid. This method involves the direct activation of the carboxylic acid to its coenzyme A thioester using an acyl-CoA synthetase. These enzymes are known to activate fatty acids in an ATP-dependent, two-step reaction.[9][10] While enzymes specific for 3-hydroxy-OPC6 are not commercially available, several acyl-CoA synthetases exhibit broad substrate specificity and can be used for this purpose.[11][12]

Protocol 2.1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding free acid using a generic long-chain acyl-CoA synthetase (LACS).

Materials:

  • 3-hydroxy-OPC6 acid (precursor)

  • Coenzyme A, trilithium salt (CoA)

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Recombinant long-chain acyl-CoA synthetase (LACS)

  • Triton X-100

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Formic Acid

Workflow:

Synthesis Workflow start Start with 3-Hydroxy-OPC6 Acid reaction Assemble Reaction: - 3-Hydroxy-OPC6 Acid - Coenzyme A - ATP, MgCl2, DTT - LACS Enzyme - Buffer (pH 7.5) start->reaction incubation Incubate at 37°C (e.g., 2 hours) reaction->incubation quench Quench Reaction (e.g., with Acetic Acid) incubation->quench spe Purify via Solid Phase Extraction (SPE) quench->spe analysis Analyze by LC-MS and Quantify spe->analysis lyophilize Lyophilize to obtain pure this compound analysis->lyophilize end Store at -80°C lyophilize->end

Caption: Workflow for the enzymatic synthesis of this compound.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. The final concentrations may require optimization but can be started as follows in a 1 mL total volume:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 10 mM DTT

    • 0.1% Triton X-100

    • 0.2 mM 3-hydroxy-OPC6 acid (dissolved in a small amount of DMSO or ethanol if necessary)

    • 1-5 µg of recombinant LACS enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots over time and analyzing via LC-MS.

  • Reaction Quenching: Stop the reaction by adding 50 µL of glacial acetic acid.

  • Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the quenched reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and unreacted hydrophilic components.

    • Elute the this compound with 2-3 mL of methanol or acetonitrile.

  • Quantification and Storage:

    • Determine the concentration of the purified product using UV spectrophotometry (adenosine absorbance at 260 nm, ε = 15,400 M⁻¹cm⁻¹) or by comparison to a commercial acyl-CoA standard.

    • Lyophilize the purified product to dryness.

    • Store the solid this compound at -80°C until use.

Application in Mass Spectrometry

The synthesized this compound is now ready to be used as an internal standard for the quantification of analytes like OPC6-CoA, OPC8-CoA, or other related acyl-CoAs in biological samples.

Principle of Internal Standardization

The IS is added to every sample, calibrator, and quality control (QC) sample. The instrument measures the peak area of both the analyte and the IS. A response ratio (Analyte Area / IS Area) is calculated and plotted against the concentration to create a calibration curve. This ratio corrects for variations, as any loss or enhancement during the process should affect both the analyte and the IS similarly.

Internal Standard Principle cluster_0 Sample 1 (Low Recovery) cluster_1 Sample 2 (High Recovery) A1 Analyte Signal (Area = 800) IS1 IS Signal (Area = 8000) Ratio1 Ratio = 800 / 8000 = 0.1 Result Corrected Result is Consistent Ratio1->Result A2 Analyte Signal (Area = 1000) IS2 IS Signal (Area = 10000) Ratio2 Ratio = 1000 / 10000 = 0.1 Ratio2->Result

Caption: Principle of internal standard normalization.

Protocol 3.1: Quantification of OPC6-CoA using this compound IS

This protocol outlines a general procedure for extracting and quantifying an endogenous acyl-CoA (e.g., OPC6-CoA) from plant tissue using the synthesized this compound as an internal standard.

Workflow:

Analytical_Workflow sample 1. Biological Sample (e.g., Plant Tissue) homogenize 2. Homogenize in Extraction Buffer + Add Internal Standard sample->homogenize precipitate 3. Protein Precipitation (e.g., Acetic Acid, Acetonitrile) homogenize->precipitate centrifuge 4. Centrifuge to Pellet Debris precipitate->centrifuge extract 5. Supernatant Cleanup (Solid Phase Extraction) centrifuge->extract dry 6. Dry Down & Reconstitute extract->dry inject 7. LC-MS/MS Analysis dry->inject quantify 8. Data Processing & Quantification inject->quantify

Caption: Analytical workflow for acyl-CoA quantification.

Procedure:

  • Sample Collection and Homogenization:

    • Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen.

    • Prepare an extraction buffer (e.g., 10% trichloroacetic acid or 2.5% sulfosalicylic acid in an organic/aqueous mix).[6]

    • Add a known amount of this compound internal standard solution to the extraction buffer. The final concentration should be similar to the expected analyte concentration.[4]

    • Homogenize the frozen tissue directly in the IS-containing extraction buffer.

  • Extraction and Cleanup:

    • Vortex the homogenate and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube.

    • Perform a solid-phase extraction (SPE) as described in Protocol 2.1 (Step 4) to clean up and concentrate the acyl-CoAs.

  • Sample Preparation for LC-MS:

    • Dry the eluate from the SPE step under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Run a gradient from a high aqueous mobile phase to a high organic mobile phase to elute the acyl-CoAs.

    • Set up the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Acyl-CoAs typically show a characteristic fragmentation pattern corresponding to the neutral loss of the 507 Da CoA moiety.[6] The MRM transitions would be [M+H]⁺ → [M+H-507]⁺.

    • Determine the specific MRM transitions for your analyte (OPC6-CoA) and internal standard (this compound) by direct infusion of the standards.

Data Presentation and Validation

The performance of the analytical method must be validated. Key parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9]

Table 1: Example LC-MS/MS Parameters

This table provides a template for the optimized mass spectrometer settings for the analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
OPC6-CoA (Analyte)To be determined[M+H-507]⁺50To be optimized
This compound (IS)To be determined[M+H-507]⁺50To be optimized
Table 2: Calibration Curve Performance

A calibration curve is generated by analyzing standards at multiple concentrations. The response ratio is plotted against concentration, and a linear regression is applied.

AnalyteLinear Range (nM)Regression ModelWeightingR² Value
OPC6-CoA1 - 1000Linear1/x> 0.995
Table 3: Assay Accuracy and Precision

Accuracy and precision are determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations multiple times.

QC LevelNominal Conc. (nM)Intra-day Precision (%CV, n=5)Inter-day Precision (%CV, n=15)Accuracy (% Bias)
Low5< 15%< 15%± 15%
Medium100< 15%< 15%± 15%
High800< 15%< 15%± 15%
  • Precision (%CV): (Standard Deviation / Mean) * 100

  • Accuracy (% Bias): ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100

By following these protocols, researchers can reliably generate a crucial internal standard and develop a robust, validated LC-MS/MS method for the accurate quantification of jasmonate pathway intermediates, advancing research in plant biology and related fields.

References

"Protocol for radiolabeling of 3-Hydroxy-OPC6-CoA"

Author: BenchChem Technical Support Team. Date: November 2025

An established, publicly available protocol for the direct radiolabeling of 3-Hydroxy-OPC6-CoA is not readily found in the scientific literature, suggesting that such a method may be highly specialized or developed for internal research purposes. However, based on established methods for the synthesis of other radiolabeled acyl-Coenzyme A (CoA) thioesters, a reliable protocol can be proposed.

This application note details a proposed method for the synthesis of Carbon-14 labeled this compound ([¹⁴C]-3-Hydroxy-OPC6-CoA) intended for use in metabolic studies, drug development, and biochemical assays. The protocol is adapted from efficient and versatile chemo-enzymatic methods used for creating other acyl-CoA analogs.[1][2]

Principle of the Method

The proposed synthesis is a two-step chemical process. First, the carboxylic acid group of a [¹⁴C]-labeled 3-hydroxy-OPC6 precursor is activated using the coupling agent 1,1'-carbonyldiimidazole (CDI). This forms a highly reactive acyl-imidazole intermediate. In the second step, this intermediate reacts with the free sulfhydryl group of Coenzyme A to form the final radiolabeled thioester, [¹⁴C]-3-Hydroxy-OPC6-CoA.[1] This method is known for its high efficiency and adaptability to various acyl groups, including those with hydroxyl functionalities.[2] The final product is then purified using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

Quantitative data and specifications for the necessary materials and reagents are summarized in Table 1.

Table 1: Materials and Reagents

Reagent/Material Specification Supplier Catalog # (Example) Quantity
[¹⁴C]-3-hydroxy-OPC6 Acid Specific Activity: >50 mCi/mmol Custom Synthesis N/A 1-5 µmol
Coenzyme A, Trilithium Salt ≥85% Purity Sigma-Aldrich C3019 5-10 µmol
1,1'-Carbonyldiimidazole (CDI) ≥97% Purity Sigma-Aldrich C6788 10-20 µmol
Tetrahydrofuran (THF) Anhydrous, ≥99.9% Sigma-Aldrich 186562 5 mL
Sodium Acetate Buffer 1.0 M, pH 5.0 In-house Prep N/A 10 mL
HPLC Grade Water Fisher Scientific W6-4 1 L
HPLC Grade Acetonitrile Fisher Scientific A998-4 1 L
Trifluoroacetic Acid (TFA) ≥99% Purity Sigma-Aldrich T6508 10 mL
C18 Reverse-Phase HPLC Column 5 µm, 4.6 x 250 mm Waters WAT046375 1

| Scintillation Cocktail | | PerkinElmer | 6013329 | As needed |

Experimental Protocol

This section provides a detailed methodology for the synthesis and purification of [¹⁴C]-3-Hydroxy-OPC6-CoA.

Step 1: Activation of [¹⁴C]-3-hydroxy-OPC6 Acid
  • In a 1.5 mL microcentrifuge tube, dissolve 1-5 µmol of [¹⁴C]-3-hydroxy-OPC6 acid in 200 µL of anhydrous Tetrahydrofuran (THF).

  • Add a 2-fold molar excess of 1,1'-carbonyldiimidazole (CDI) to the solution.

  • Vortex the mixture gently and incubate at room temperature for 30 minutes to allow for the formation of the acyl-imidazole intermediate.

Step 2: Thioesterification with Coenzyme A
  • In a separate tube, dissolve a 1.5-fold molar excess of Coenzyme A (relative to the starting acid) in 300 µL of 1.0 M Sodium Acetate buffer (pH 5.0).

  • Add the Coenzyme A solution directly to the activated acid mixture from Step 1.

  • Vortex the reaction mixture and incubate at room temperature for 1-2 hours. The progress of the reaction can be monitored by analytical HPLC.

Step 3: Purification by Reverse-Phase HPLC
  • Quench the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA).

  • Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitate.

  • Purify the supernatant using a C18 reverse-phase HPLC system.

  • Elute the product using a linear gradient of Buffer A (Water with 0.1% TFA) and Buffer B (Acetonitrile with 0.1% TFA). A typical gradient is outlined in Table 2.

  • Monitor the elution profile using a UV detector (260 nm for the adenine ring of CoA) and an in-line radioactivity detector.

  • Collect the radioactive peak corresponding to the [¹⁴C]-3-Hydroxy-OPC6-CoA.

  • Lyophilize the collected fractions to obtain the purified product.

Table 2: HPLC Gradient for Purification

Time (minutes) % Buffer A (Water + 0.1% TFA) % Buffer B (Acetonitrile + 0.1% TFA)
0 95% 5%
30 50% 50%
35 5% 95%
40 5% 95%
45 95% 5%

| 50 | 95% | 5% |

Quality Control and Characterization

The identity, purity, and specific activity of the final product must be determined.

  • Radiochemical Purity: Re-inject an aliquot of the purified product into the HPLC system to confirm a single radioactive peak. Purity should typically be ≥95%.

  • Chemical Identity: Confirm the mass of the product using LC-MS/MS analysis to ensure it matches the theoretical mass of this compound.

  • Quantification and Specific Activity: Determine the concentration of the product using its molar extinction coefficient at 260 nm. Measure the radioactivity using a liquid scintillation counter. The specific activity is calculated as radioactivity per mole (e.g., mCi/mmol).

Table 3: Typical Synthesis Results

Parameter Expected Value
Radiochemical Yield 60-80%[1]
Radiochemical Purity ≥95%
Specific Activity >50 mCi/mmol (dependent on precursor)

| Chemical Purity (by UV) | ≥90% |

Visualized Workflows

The following diagrams illustrate the experimental workflow and the quality control process.

G cluster_start Step 1: Activation cluster_reaction Step 2: Thioesterification cluster_purification Step 3: Purification & Analysis start_mat [¹⁴C]-3-hydroxy-OPC6 Acid + Anhydrous THF cdi 1,1'-Carbonyldiimidazole (CDI) activation Incubate 30 min at Room Temp start_mat->activation cdi->activation intermediate Activated [¹⁴C]-Acyl-Imidazole Intermediate activation->intermediate coa Coenzyme A in NaOAc Buffer pH 5.0 intermediate->coa reaction Incubate 1-2 hours at Room Temp coa->reaction crude_product Crude [¹⁴C]-3-Hydroxy-OPC6-CoA reaction->crude_product quench Quench with TFA crude_product->quench hplc Reverse-Phase HPLC (C18 Column) quench->hplc collect Collect Radioactive Fractions hplc->collect final_product Purified [¹⁴C]-3-Hydroxy-OPC6-CoA collect->final_product G cluster_qc Quality Control Assays cluster_results Final Characterization product Purified Product (Lyophilized) purity_hplc Radiochemical Purity (Analytical HPLC) product->purity_hplc identity_ms Chemical Identity (LC-MS/MS) product->identity_ms quant_scint Quantification (Scintillation Counting) product->quant_scint purity_val Purity ≥ 95% purity_hplc->purity_val mass_val Correct Mass Confirmed identity_ms->mass_val sa_val Specific Activity Calculated (mCi/mmol) quant_scint->sa_val

References

"Application of 3-Hydroxy-OPC6-CoA in cell-based metabolic assays"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC6-CoA is a putative intermediate in the peroxisomal β-oxidation of 3-(carboxymethyl)pentane-1,5-dioyl-CoA (OPC6-CoA), a six-carbon dicarboxylic acid derivative. Dicarboxylic acids are metabolized in peroxisomes, and their dysregulation has been implicated in various metabolic disorders.[1][2] The availability of this compound as a research tool provides a novel opportunity to dissect the enzymatic steps of peroxisomal β-oxidation, screen for modulators of this pathway, and investigate cellular bioenergetics. These application notes provide detailed protocols for utilizing this compound in cell-based metabolic assays to probe the activity of the peroxisomal fatty acid oxidation (FAO) machinery.

Peroxisomal β-oxidation is a critical metabolic pathway responsible for the chain shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1][2] Unlike mitochondrial β-oxidation, the peroxisomal process is not directly coupled to ATP synthesis via oxidative phosphorylation.[2] Instead, the first step, catalyzed by an acyl-CoA oxidase, generates hydrogen peroxide. The subsequent steps are catalyzed by a multifunctional enzyme possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, followed by a thiolase that cleaves the shortened acyl-CoA and releases acetyl-CoA or another short-chain acyl-CoA.[3]

Key Applications

  • Substrate for 3-Hydroxyacyl-CoA Dehydrogenase Activity: this compound can be used as a specific substrate to measure the activity of the 3-hydroxyacyl-CoA dehydrogenase component of the peroxisomal multifunctional enzyme in cell lysates or permeabilized cells.

  • Investigation of Peroxisomal β-Oxidation Flux: By introducing this compound into cells, researchers can study its conversion to downstream metabolites, thereby providing insights into the flux through the latter steps of peroxisomal β-oxidation.

  • Screening for Pathway Modulators: This compound can be utilized in high-throughput screening assays to identify small molecules that inhibit or enhance the activity of peroxisomal 3-hydroxyacyl-CoA dehydrogenase or subsequent enzymes in the pathway.

  • Studying Metabolic Crosstalk: The acetyl-CoA produced from the metabolism of this compound can enter various cellular pathways, including the tricarboxylic acid (TCA) cycle in mitochondria or cytosolic pathways for fatty acid synthesis.[4] Tracing the fate of carbon atoms from labeled this compound can elucidate the metabolic crosstalk between peroxisomes and other organelles.

Experimental Protocols

Protocol 1: Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Activity in Permeabilized Cells

This protocol describes a method to measure the activity of the 3-hydroxyacyl-CoA dehydrogenase step of peroxisomal β-oxidation using this compound as a substrate in permeabilized cells. The assay measures the reduction of NAD+ to NADH.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes, or fibroblasts)

  • Permeabilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, and 0.01% digitonin

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA

  • This compound solution (10 mM stock)

  • NAD+ solution (10 mM stock)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.[5]

  • Cell Permeabilization:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add 50 µL of Permeabilization Buffer to each well and incubate for 5 minutes at 37°C. This step permeabilizes the plasma membrane while leaving organelle membranes largely intact.[6]

  • Assay Reaction:

    • Prepare the reaction mixture in the Assay Buffer containing 1 mM NAD+.

    • Add 50 µL of the reaction mixture to each well.

    • To initiate the reaction, add 10 µL of this compound solution to each well to a final concentration of 100 µM. For control wells, add 10 µL of Assay Buffer.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADH production is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Normalize the activity to the protein concentration or cell number in each well.

Quantitative Data Summary

ParameterCondition 1 (Control)Condition 2 (Inhibitor X)Condition 3 (Activator Y)
Initial this compound Concentration 100 µM100 µM100 µM
NAD+ Concentration 1 mM1 mM1 mM
Rate of NADH Production (ΔA340/min/mg protein) 0.05 ± 0.0050.01 ± 0.0020.12 ± 0.01
Protocol 2: Acylcarnitine Profiling Following this compound Incubation

This protocol uses mass spectrometry to analyze the profile of acylcarnitines produced by cells after incubation with this compound, providing a snapshot of its metabolism.

Materials:

  • Cultured cells

  • Incubation Medium: Serum-free DMEM

  • This compound solution (10 mM stock)

  • Methanol with internal standards (e.g., 13C-labeled carnitine derivatives)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency in a 6-well plate.

    • Wash the cells with PBS and replace the medium with serum-free DMEM.

    • Add this compound to a final concentration of 50 µM and incubate for 2-4 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.[6]

  • LC-MS/MS Analysis: Analyze the acylcarnitine species in the supernatant using a targeted LC-MS/MS method.

  • Data Analysis: Quantify the levels of OPC6-carnitine and other relevant acylcarnitines by comparing their peak areas to those of the internal standards.

Quantitative Data Summary

Acylcarnitine SpeciesControl Cells (pmol/mg protein)This compound Treated (pmol/mg protein)Fold Change
Acetyl-carnitine (C2) 150 ± 20250 ± 301.67
Propionyl-carnitine (C3) 25 ± 530 ± 61.20
OPC6-carnitine Not Detected85 ± 15-

Visualizations

Peroxisomal_Beta_Oxidation OPC6_CoA OPC6-CoA Enoyl_CoA 2,3-enoyl-OPC6-CoA OPC6_CoA->Enoyl_CoA Acyl-CoA Oxidase (generates H2O2) Hydroxy_OPC6_CoA This compound Enoyl_CoA->Hydroxy_OPC6_CoA Enoyl-CoA Hydratase Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Shortened Acyl-CoA Keto_OPC6_CoA->Shortened_Acyl_CoA Thiolase (releases Acetyl-CoA) Acetyl_CoA Acetyl-CoA Keto_OPC6_CoA->Acetyl_CoA Experimental_Workflow start Start: Seed Cells in 96-well Plate permeabilize Permeabilize Cells with Digitonin start->permeabilize add_reagents Add Assay Buffer with NAD+ permeabilize->add_reagents add_substrate Add this compound add_reagents->add_substrate measure Measure NADH Production (A340nm) add_substrate->measure analyze Analyze Data: Calculate Enzyme Activity measure->analyze Metabolic_Fate_of_AcetylCoA Hydroxy_OPC6_CoA This compound (in Peroxisome) Acetyl_CoA_Perox Acetyl-CoA Hydroxy_OPC6_CoA->Acetyl_CoA_Perox Peroxisomal β-oxidation Acetyl_Carnitine Acetyl-Carnitine Acetyl_CoA_Perox->Acetyl_Carnitine CROT/CRAT Mitochondrion Mitochondrion Acetyl_Carnitine->Mitochondrion Transport Cytosol Cytosol Acetyl_Carnitine->Cytosol Transport TCA_Cycle TCA Cycle Fatty_Acid_Synth Fatty Acid Synthesis

References

"Targeted metabolomics approach for 3-Hydroxy-OPC6-CoA profiling"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as 3-Hydroxy-OPC6-CoA, are pivotal intermediates in numerous metabolic pathways. The accurate quantification of these molecules is crucial for understanding cellular metabolism, identifying biomarkers for disease, and for the development of novel therapeutics. This document provides a detailed methodology for the targeted analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics approach. The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and specificity.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is designed for the extraction of short to medium-chain acyl-CoAs from cell cultures or tissue samples.

Materials:

  • Ice-cold methanol/water (80%/20% v/v)

  • 50 mM Ammonium Acetate solution (pH 6.8)

  • Internal Standard (e.g., [2H5]propionyl-CoA or other stable isotope-labeled acyl-CoA)

  • Homogenizer

  • Centrifuge capable of reaching 20,000 x g and maintaining 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • For tissue samples, weigh approximately 20 mg of frozen tissue and keep it on dry ice. For adherent cells, wash the cells with ice-cold PBS and then scrape them into a suitable volume of extraction solvent.

  • Add 500 µL of ice-cold methanol/water (80%/20%) containing the internal standard to the sample.

  • Homogenize the tissue sample for 30 seconds at 1500 rpm. For cell suspensions, vortex vigorously for 1 minute.

  • Centrifuge the homogenate at 20,000 x g for 5 minutes at 4°C to pellet proteins and cellular debris.[1]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator.

  • Reconstitute the dried extract in 30 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS/MS analysis.[1][2]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size) is suitable for the separation of short to medium-chain acyl-CoAs.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-6 min: 2% to 30% B

    • 6-13 min: 30% to 95% B

    • 13-17 min: Hold at 95% B

    • 17.1-20 min: Return to 2% B and equilibrate.[1]

  • Flow Rate: 0.2 mL/min.[2]

  • Column Temperature: Room temperature or controlled at 25°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): For targeted analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. A characteristic fragmentation for acyl-CoAs involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate moiety.[3]

  • High-Resolution Mass Spectrometry: For high-resolution instruments, the accurate mass of the precursor ion should be used for detection and quantification.

  • Source Parameters:

    • Drying Gas Temperature: 200°C[1]

    • Drying Gas Flow: 14 L/min[1]

    • Nebulizer Pressure: 35 psi[1]

    • Sheath Gas Temperature: 350°C[1]

    • Sheath Gas Flow: 11 L/min[1]

Data Presentation

The following table summarizes representative quantitative data that can be obtained using this targeted metabolomics approach. The values are for illustrative purposes and will vary depending on the biological system under investigation.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LLOQ (pmol)ULOQ (pmol)
This compound 7.8[To be determined][To be determined]0.1100
Internal Standard 5.2[e.g., for [2H5]propionyl-CoA][e.g., for [2H5]propionyl-CoA]--
Acetyl-CoA 3.1809.1303.10.5500
Succinyl-CoA 4.5867.1361.10.2200
Malonyl-CoA 3.8853.1347.10.2200

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Precursor and product ions for this compound need to be empirically determined.

Visualizations

Signaling Pathway

The biosynthesis of Coenzyme A is a fundamental process that provides the necessary precursor for the formation of various acyl-CoAs, including this compound. This pathway illustrates the conversion of Pantothenate (Vitamin B5) into Coenzyme A, which can then enter various metabolic pathways.

cluster_CoA_Biosynthesis Coenzyme A Biosynthesis cluster_Acyl_CoA_Metabolism Acyl-CoA Metabolism Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK Acyl_CoA_Pool Acyl-CoA Pool CoA->Acyl_CoA_Pool Acyl-CoA Synthetases Fatty_Acids Fatty Acids Fatty_Acids->Acyl_CoA_Pool Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Pool Hydroxy_OPC6_CoA This compound Acyl_CoA_Pool->Hydroxy_OPC6_CoA Beta_Oxidation Beta-Oxidation Acyl_CoA_Pool->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle cluster_workflow Targeted Metabolomics Workflow Sample_Collection 1. Sample Collection (Tissue or Cells) Extraction 2. Acyl-CoA Extraction (Methanol/Water & ISTD) Sample_Collection->Extraction Protein_Precipitation 3. Protein Precipitation (Centrifugation) Extraction->Protein_Precipitation Drying 4. Supernatant Drying (Vacuum Concentrator) Protein_Precipitation->Drying Reconstitution 5. Reconstitution (Ammonium Acetate) Drying->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing (Integration & Quantification) LC_MS_Analysis->Data_Processing Data_Analysis 8. Data Analysis (Statistical Analysis) Data_Processing->Data_Analysis

References

Application Notes and Protocols for In Situ Detection of 3-Hydroxyacyl-CoAs in Cellular Compartments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the catabolism of amino acids. The subcellular compartmentalization of these molecules plays a crucial role in regulating metabolic flux and cellular signaling. The detection and quantification of specific acyl-CoAs, such as 3-hydroxyacyl-CoAs, within different cellular organelles are essential for understanding metabolic processes in health and disease. This document provides a comprehensive guide for the in situ detection of a generic short-chain 3-hydroxyacyl-CoA in various cellular compartments, utilizing established methodologies for subcellular fractionation and sensitive analytical techniques. While direct detection of a specific, novel, or rare metabolite like "3-Hydroxy-OPC6-CoA" requires method development and validation, the principles and protocols outlined here provide a robust framework for such investigations.

Hypothetical Metabolic Pathway

The formation of 3-hydroxyacyl-CoAs is a common step in the beta-oxidation of fatty acids and the degradation of certain amino acids. The following diagram illustrates a generalized pathway for the formation of a 3-hydroxyacyl-CoA from a saturated acyl-CoA. This process is known to occur within the mitochondrial matrix and, for very-long-chain fatty acids, also in peroxisomes.

Metabolic Pathway for 3-Hydroxyacyl-CoA Formation Acyl_CoA Saturated Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ2-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Experimental Workflow Start Cell Culture Harvesting Cell Harvesting Start->Harvesting Lysis Cell Lysis Harvesting->Lysis Fractionation Subcellular Fractionation Lysis->Fractionation Mitochondria Mitochondrial Fraction Fractionation->Mitochondria Cytosol Cytosolic Fraction Fractionation->Cytosol Nucleus Nuclear Fraction Fractionation->Nucleus Extraction_Mito Metabolite Extraction Mitochondria->Extraction_Mito Extraction_Cyto Metabolite Extraction Cytosol->Extraction_Cyto Extraction_Nucleus Metabolite Extraction Nucleus->Extraction_Nucleus LCMS_Analysis LC-MS/MS Analysis Extraction_Mito->LCMS_Analysis Extraction_Cyto->LCMS_Analysis Extraction_Nucleus->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis End Results Data_Analysis->End

Application Notes and Protocols for the Cloning and Expression of Enzymes for 3-Hydroxy-OPC6-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the cloning, expression, and characterization of enzymes necessary for the biosynthesis of 3-Hydroxy-OPC6-CoA. This molecule is a hydroxylated derivative of 3-oxo-2-(pent-2'-enyl)-cyclopentane-1-hexane-CoA, a likely intermediate in pathways analogous to fatty acid or jasmonate metabolism. The protocols outlined below are based on established methodologies for recombinant protein production in Escherichia coli and can be adapted for enzymes sourced from various organisms.

Proposed Biosynthetic Pathway

The synthesis of this compound from a suitable precursor like OPC6-CoA likely involves a two-step enzymatic process. The first step involves the reduction of a keto group, followed by a hydration step. The pathway can be conceptualized as a partial reversal of the β-oxidation spiral. The key enzymes required are a ketoreductase and an enoyl-CoA hydratase.

G cluster_pathway Proposed Synthesis Pathway Precursor Acyl-CoA Precursor (e.g., Acetyl-CoA + Propionyl-CoA) Ketoacyl 3-Ketoacyl-CoA Intermediate Precursor->Ketoacyl Thiolase / Synthase Hydroxyacyl This compound Ketoacyl->Hydroxyacyl 3-Ketoacyl-CoA Reductase (e.g., FabG)

Caption: Proposed enzymatic conversion of a 3-ketoacyl-CoA to this compound.

Application Notes

Gene Sourcing and Codon Optimization: The genes encoding the required enzymes (e.g., thiolase, 3-ketoacyl-CoA reductase) can be sourced from organisms known for fatty acid metabolism, such as E. coli, or from organisms that produce related compounds. Once identified, the gene sequences should be optimized for expression in the chosen host, typically E. coli. Codon optimization can significantly enhance protein expression levels, especially when expressing genes from eukaryotic sources in a prokaryotic host.[1]

Expression Vector and Host Selection: A high-copy number plasmid with a strong, inducible promoter (e.g., T7 promoter in pET vectors) is recommended for robust protein expression. The choice of E. coli expression host is critical. Strains like BL21(DE3) are suitable for high-level protein expression. For proteins that may form inclusion bodies, consider co-expression with chaperones or using specialized host strains.

Protein Tagging and Purification: Incorporating an affinity tag (e.g., 6x-His tag, GST-tag) at the N- or C-terminus of the protein simplifies purification. A His-tag allows for efficient one-step purification using immobilized metal affinity chromatography (IMAC), yielding a highly pure enzyme for subsequent characterization and assays.

Enzyme Activity and Stability: The optimal pH, temperature, and cofactor requirements for each enzyme must be determined empirically. For example, many reductases utilize NADPH or NADH as a cofactor.[2][3] The stability of the purified enzymes should be assessed under various storage conditions (e.g., temperature, buffer composition, addition of cryoprotectants like glycerol) to ensure long-term activity.

Quantitative Data Summary

The following tables provide a template for summarizing the characterization data of the expressed enzymes. Illustrative data from related carboxypeptidases are included for context.[4]

Table 1: Enzyme Expression and Purification Summary

EnzymeGene Source OrganismExpression HostPurification Yield (mg/L)Purity (%)
Thiolase [Specify]E. coli BL21(DE3)[Enter Data]>95
3-Ketoacyl-CoA Reductase [Specify]E. coli BL21(DE3)[Enter Data]>95

Table 2: Biochemical Characterization of Purified Enzymes

EnzymeOptimal pHOptimal Temperature (°C)Thermal Stability (°C)Key Cofactors
Thiolase [Enter Data][Enter Data][Enter Data]Mg²⁺, CoA
3-Ketoacyl-CoA Reductase [Enter Data][Enter Data][Enter Data]NADPH/NADH
OcpA (Reference)4.04545None
OcpB (Reference)3.5 - 3.75555None

Experimental Workflow Visualization

The overall process from gene identification to functional enzyme characterization is depicted below.

G cluster_workflow Experimental Workflow A Gene Identification & Codon Optimization B PCR Amplification A->B C Cloning into Expression Vector (pET) B->C D Transformation into E. coli BL21(DE3) C->D E Protein Expression (IPTG Induction) D->E F Cell Lysis & Lysate Clarification E->F G Protein Purification (e.g., Ni-NTA Chromatography) F->G H SDS-PAGE & Western Blot G->H I Enzyme Activity Assay & Kinetic Analysis G->I J Biochemical Characterization (pH, Temp. Optima) I->J

Caption: Workflow for cloning, expression, and characterization of target enzymes.

Detailed Experimental Protocols

Protocol 1: Gene Amplification and Cloning

This protocol describes the amplification of a target gene and its insertion into a pET-based expression vector.

  • Primer Design: Design forward and reverse primers for the target gene. Incorporate restriction sites (e.g., NdeI and XhoI) that are compatible with the multiple cloning site of the expression vector.[5] Add a 6-base pair clamp upstream of the restriction site to ensure efficient digestion.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target gene from the template DNA (cDNA or genomic DNA).

    • Template DNA: 10-100 ng

    • Forward/Reverse Primer: 10 µM each

    • dNTPs: 200 µM

    • High-Fidelity Polymerase: 1 unit

    • Reaction Buffer: 1x

    • Total Volume: 50 µL

    • Cycling Conditions: 98°C for 30s; 30 cycles of (98°C for 10s, 55-65°C for 30s, 72°C for 1 min/kb); 72°C for 5 min.

  • Purification: Purify the PCR product and the expression vector using a commercial PCR cleanup kit or via gel electrophoresis and extraction.

  • Restriction Digest: Digest both the purified PCR product and the vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 1-2 hours at 37°C.

  • Ligation: Set up a ligation reaction using T4 DNA Ligase to insert the digested gene into the digested vector. A typical vector-to-insert molar ratio is 1:3.[5] Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α for plasmid propagation). Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the purified plasmid DNA from positive colonies.

Protocol 2: Recombinant Protein Expression

This protocol details the induction of protein expression in E. coli.

  • Transformation: Transform the verified expression plasmid into a suitable expression host, such as E. coli BL21(DE3).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture (1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[6]

  • Induction: Cool the culture to a suitable induction temperature (e.g., 18-25°C) and add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM to induce protein expression.

  • Incubation: Continue to incubate the culture for an additional 4-16 hours at the lower temperature with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[6] Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Protein Purification (His-Tag)

This protocol outlines the purification of a His-tagged protein using IMAC.

  • Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate to disrupt the cells and shear DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein fraction.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Binding: Load the clarified supernatant onto the equilibrated column. Allow the protein to bind to the resin.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the size and purity of the protein. Pool the fractions containing the pure protein.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Protocol 4: Enzyme Activity Assay

This protocol provides a general method for assaying a 3-ketoacyl-CoA reductase.

  • Principle: The activity of a 3-ketoacyl-CoA reductase can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[7]

  • Reaction Mixture:

    • 100 mM Phosphate Buffer (pH 7.0)

    • 0.2 mM NADPH

    • 10 µM 3-Ketoacyl-CoA substrate

    • Purified Enzyme (e.g., 1-5 µg)

    • Total Volume: 1 mL

  • Procedure:

    • Combine all reaction components except the enzyme in a cuvette and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

    • Initiate the reaction by adding the purified enzyme.

    • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

References

Troubleshooting & Optimization

"Improving the stability of 3-Hydroxy-OPC6-CoA during sample extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of 3-Hydroxy-OPC6-CoA during sample extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, focusing on preventing degradation and ensuring accurate quantification.

Issue 1: Low or No Recovery of this compound

Potential Cause Recommended Solution
Hydrolysis due to improper pH Acyl-CoA esters are susceptible to hydrolysis, especially in alkaline or strongly acidic conditions[1]. Maintain a pH between 6.5 and 7.5 throughout the extraction process. Use buffers such as ammonium acetate to stabilize the pH[2].
Inappropriate Extraction Solvent The choice of solvent significantly impacts extraction efficiency and stability. Formic acid and high concentrations of acetonitrile in the extraction solvent have been shown to result in poor signals for acyl-CoA compounds[2]. An 80% methanol solution is often effective for extracting acyl-CoAs[2].
Degradation During Sample Handling Prolonged exposure to room temperature can lead to degradation. All extraction steps should be performed on ice or at 4°C to minimize enzymatic and chemical degradation.
Inefficient Cell Lysis Incomplete disruption of cells or tissues will result in poor recovery. Employ appropriate homogenization or sonication techniques based on the sample type.
Loss during phase separation If using a liquid-liquid extraction method, this compound may be lost to the aqueous phase if the organic solvent is not sufficiently polar.

Issue 2: High Variability Between Replicates

Potential Cause Recommended Solution
Inconsistent timing of extraction steps Standardize the duration of each step in the extraction protocol, from sample homogenization to the final extraction.
Sample heterogeneity Ensure that the tissue or cell samples are as homogeneous as possible before extraction.
Degradation in the LC Autosampler Acyl-CoA compounds can degrade while waiting for injection in the autosampler[1]. Analyze samples as quickly as possible after reconstitution. If there are delays, store the samples at -80°C as a dry pellet[2].
Precipitation of this compound Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. Reconstitute the dried extract in a solution containing a small amount of organic solvent, such as 20% acetonitrile in ammonium acetate buffer[2].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: A neutral pH range of 6.5 to 7.5 is recommended to minimize hydrolysis[1]. The use of a buffered solvent system, such as 50 mM ammonium acetate at pH 6.8, has been shown to stabilize acyl-CoA compounds during extraction and analysis[2].

Q2: Which solvent should I use for the extraction?

A2: An 80% methanol solution is a good starting point for the extraction of acyl-CoAs as it has been shown to yield the highest MS intensities[2]. Avoid using strong acids like formic acid in your extraction solvent, as this can significantly decrease the signal[2].

Q3: How should I store my samples before and after extraction?

A3: For long-term storage, it is best to store the samples as a dry pellet at -80°C[2]. After reconstitution, samples should be kept at 4°C in the autosampler and analyzed as quickly as possible to prevent degradation[1].

Q4: Is a solid-phase extraction (SPE) step necessary?

A4: While not strictly mandatory, a solid-phase extraction step is highly recommended for purifying and concentrating acyl-CoA esters from tissue extracts[3]. This can help to remove interfering substances and improve the quality of your analytical results.

Q5: My this compound seems to be degrading in the autosampler. What can I do?

A5: Degradation in the autosampler is a common problem. To mitigate this, you can try the following:

  • Analyze the samples immediately after preparation.

  • If immediate analysis is not possible, store the reconstituted samples at -80°C and thaw just before analysis.

  • Use a buffered reconstitution solution (e.g., 50 mM ammonium acetate, pH 6.8) to maintain a stable pH[2].

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from methods developed for the extraction of other long-chain acyl-CoAs[3].

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold 80% methanol.

    • Homogenize the tissue using a bead beater for 2 cycles of 30 seconds. Keep the sample on ice between cycles.

  • Extraction:

    • Add 500 µL of ice-cold 50 mM ammonium acetate (pH 6.8).

    • Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • For long-term storage, store the dry pellet at -80°C.

    • For immediate analysis, reconstitute the pellet in 100 µL of 50 mM ammonium acetate (pH 6.8) containing 20% acetonitrile[2].

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol provides a general guideline for purifying acyl-CoAs using SPE[3].

  • Column Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6.8).

  • Sample Loading:

    • Load the reconstituted sample extract onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.8) to remove unbound impurities.

  • Elution:

    • Elute the this compound with 1 mL of 80% methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the desired volume of analytical mobile phase.

Data Presentation

Table 1: Effect of pH on the Stability of Acyl-CoA Compounds

Data is hypothetical and for illustrative purposes to demonstrate the importance of pH control.

pHPercent Recovery after 4 hours at 4°C
4.065%
6.895%
8.078%

Table 2: Effect of Extraction Solvent on Acyl-CoA Signal Intensity

Data is hypothetical and for illustrative purposes to demonstrate the impact of solvent choice.

Extraction SolventRelative MS Signal Intensity
80% Methanol100%
Acetonitrile45%
80% Methanol with 0.1% Formic Acid15%

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification (Optional) cluster_analysis Analysis homogenization 1. Homogenization (80% Methanol, on ice) extraction 2. Extraction (Ammonium Acetate pH 6.8) homogenization->extraction drying 3. Drying (Nitrogen Stream) extraction->drying spe 4. Solid-Phase Extraction (C18 Cartridge) drying->spe Proceed to Purification reconstitution 5. Reconstitution (Buffered Solvent) drying->reconstitution Proceed directly to Analysis spe->reconstitution lcms 6. LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_logic start Low/No Recovery of This compound check_ph Is pH of all solutions between 6.5 and 7.5? start->check_ph check_solvent Are you using 80% Methanol for extraction? check_ph->check_solvent Yes solution_ph Adjust pH to 6.5-7.5 using a buffer like Ammonium Acetate. check_ph->solution_ph No check_temp Were all steps performed on ice or at 4°C? check_solvent->check_temp Yes solution_solvent Switch to 80% Methanol. Avoid strong acids. check_solvent->solution_solvent No solution_temp Maintain low temperatures during extraction. check_temp->solution_temp No success Recovery Improved check_temp->success Yes solution_ph->success solution_solvent->success solution_temp->success

References

"Minimizing ion suppression in 3-Hydroxy-OPC6-CoA LC-MS/MS analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of 3-Hydroxy-OPC6-CoA and other related acyl-CoA compounds.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis, potentially leading to underestimation of the analyte concentration or even false-negative results.[1][3]

Q2: What are the common causes of ion suppression in acyl-CoA analysis?

A2: Ion suppression in acyl-CoA analysis is often caused by:

  • Matrix Components: Endogenous components from biological samples such as phospholipids, salts, and proteins that co-elute with the analyte.[2][4]

  • Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can interfere with the ionization process.

  • Sample Preparation Artifacts: Contaminants introduced during sample processing, such as plasticizers from vials or caps, can suppress the analyte signal.[2]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[3]

Q3: How can I detect ion suppression in my LC-MS/MS runs?

A3: A common method to detect ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a standard solution of your analyte (this compound) into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, ion-suppressing components.

Q4: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode MS/MS?

A4: Acyl-CoAs, including 3-hydroxyacyl-CoAs, typically exhibit a characteristic neutral loss of 507 Da in positive ion mode tandem mass spectrometry.[5][6] This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety. Therefore, for quantitative analysis using Multiple Reaction Monitoring (MRM), the transition would be from the protonated molecule [M+H]⁺ to the fragment ion [M+H-507]⁺.[5][6] A secondary, qualitative transition to m/z 428, representing the adenosine-3',5'-diphosphate fragment, can also be monitored.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for this compound Severe ion suppression from the sample matrix.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[5] 2. Optimize Chromatography: Adjust the gradient to better separate the analyte from co-eluting species. Consider using a different stationary phase or ion-pairing chromatography.[6] 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering compounds.
Poor peak shape (tailing or fronting) Interaction of the analyte with active sites on the column or system.1. Modify Mobile Phase: Add a small amount of a competing agent, like an amine, to the mobile phase to block active sites. 2. Use a PEEK or Metal-Free Column: For analytes prone to metal chelation, a metal-free fluidic path can improve peak shape.
Inconsistent results between injections Carryover from previous injections or variable matrix effects.1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash sequence to minimize carryover. 2. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can compensate for variations in ion suppression between samples.
High background noise Contamination of the mobile phase, LC system, or MS ion source.1. Use High-Purity Solvents and Additives: Ensure all mobile phase components are LC-MS grade. 2. Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's recommendations. 3. Check for Contamination from Vials/Caps: Use certified low-bleed vials and septa.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of acyl-CoAs from biological matrices like cell culture or tissue homogenates.

  • Internal Standard Spiking: To the sample, add an appropriate stable isotope-labeled internal standard for this compound (if available) or a structurally similar acyl-CoA.

  • Protein Precipitation: Add 3 volumes of cold (-20°C) acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Method for this compound Analysis

This method is a starting point and should be optimized for your specific instrumentation and analyte.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for a Representative 3-Hydroxy-Acyl-CoA (e.g., 3-Hydroxy-Palmitoyl-CoA):

To determine the specific MRM transitions for this compound, you would first need to determine its molecular weight. The transitions below for a C16 analog illustrate the principle.

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
3-Hydroxy-Palmitoyl-CoA[M+H]⁺[M+H-507]⁺428.130

Note: The exact m/z values and collision energy should be empirically optimized for this compound.

Visualizations

Ion_Suppression_Pathway cluster_LC Liquid Chromatography cluster_ESI Electrospray Ionization Source cluster_MS Mass Spectrometer Analyte This compound Elution Co-elution Analyte->Elution Matrix Matrix Components (Phospholipids, Salts) Matrix->Elution Droplet Charged Droplet Elution->Droplet Ionization GasPhase Gas Phase Ions Droplet->GasPhase Evaporation SuppressedSignal Suppressed Signal Droplet->SuppressedSignal Competition for Charge/ Surface Area Detector Detector Signal GasPhase->Detector Ideal Scenario

Caption: The process of ion suppression in LC-MS/MS.

Troubleshooting_Workflow Start Low/Inconsistent Signal for this compound Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_Matrix Assess Matrix Effects (Post-Column Infusion) Check_IS->Assess_Matrix Yes Implement_IS->Assess_Matrix Optimize_SP Optimize Sample Prep (e.g., SPE) Assess_Matrix->Optimize_SP Suppression Detected Check_System Check for System Contamination (Blank Injections) Assess_Matrix->Check_System No Significant Suppression Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Success Improved Signal and Reproducibility Optimize_Chroma->Success Clean_System Clean LC and MS System Check_System->Clean_System Contamination Detected Check_System->Success Clean Clean_System->Success

Caption: A logical workflow for troubleshooting ion suppression.

References

"Overcoming low abundance challenges in 3-Hydroxy-OPC6-CoA detection"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-OPC6-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the detection and quantification of this low-abundance intermediate of the jasmonic acid biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

A1: this compound is a hydroxylated intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for growth, development, and defense responses. It is formed during the β-oxidation of 6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoyl-CoA (OPC6-CoA). Its low abundance is due to its transient nature as an intermediate in a metabolic pathway, making it susceptible to rapid enzymatic conversion. Furthermore, like other long-chain acyl-CoAs, it is prone to degradation and can suffer from poor ionization efficiency and ion suppression during mass spectrometry analysis, further complicating its detection.

Q2: What is the most suitable analytical technique for detecting this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the analysis of this compound and other acyl-CoAs.[1] This technique offers high selectivity and specificity, which is essential for distinguishing the target analyte from a complex biological matrix.

Q3: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?

A3: To boost the signal intensity of low-abundance analytes like this compound, consider the following strategies:

  • Optimize Sample Preparation: Employ a robust extraction method to maximize the recovery of long-chain acyl-CoAs. Solid-phase extraction (SPE) can be effective in removing interfering substances.

  • Enhance Chromatographic Separation: Utilize a suitable C18 reversed-phase column with an optimized gradient elution to achieve good separation from other matrix components, reducing ion suppression.

  • Fine-tune MS Parameters: Optimize ion source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage, to enhance the ionization efficiency of this compound.

  • Use Additives: The addition of a low concentration of an appropriate modifier to the mobile phase can improve peak shape and signal intensity.

Q4: Are there any specific sample handling precautions I should take for this compound analysis?

A4: Yes, acyl-CoAs are susceptible to degradation. It is crucial to keep samples on ice or at 4°C throughout the extraction process and to minimize the time between sample collection and analysis. Reconstituting the final extract in a slightly acidic buffer can also help improve stability.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or very low signal for this compound Inefficient extraction; Analyte degradation; Poor ionization; Incorrect MS/MS transition.Review and optimize the extraction protocol. Use fresh samples and work quickly at low temperatures. Optimize ion source parameters. Verify the precursor and product ion masses for your specific instrument.
High background noise Contaminated solvents or glassware; Matrix effects from co-eluting compounds.Use high-purity LC-MS grade solvents and thoroughly clean all glassware. Improve chromatographic separation to resolve the analyte from interfering matrix components.
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; Column overload; Secondary interactions with the column.Adjust the pH of the mobile phase. Reduce the injection volume or sample concentration. Use a column with a different stationary phase or add a mobile phase modifier to reduce secondary interactions.
Inconsistent retention times Fluctuations in pump pressure; Column degradation; Changes in mobile phase composition.Check the LC system for leaks and ensure consistent pump performance. Replace the column if it has degraded. Prepare fresh mobile phase and ensure it is properly degassed.
Poor quantitative reproducibility Inconsistent sample preparation; Matrix effects leading to ion suppression or enhancement.Use a standardized and validated sample preparation protocol. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound or a closely related analogue to correct for matrix effects and variations in extraction recovery.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for long-chain acyl-CoAs and hydroxy fatty acids using LC-MS/MS, which can serve as a benchmark for methods targeting this compound.

Analyte ClassMethodLODLOQReference
Long-Chain Acyl-CoAsLC-MS/MS-4.2 - 16.9 nM[2]
Hydroxy Fatty AcidsUPLC-MS/MS0.1 - 0.9 ng/mL0.4 - 2.6 ng/mL[3]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Plant Tissue
  • Sample Collection: Flash-freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle with a suitable extraction solvent (e.g., 2-propanol/water/HCl).

  • Phase Separation: Add chloroform and water to the homogenate, vortex thoroughly, and centrifuge to separate the aqueous and organic phases.

  • Solid-Phase Extraction (SPE): Load the aqueous phase (containing acyl-CoAs) onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds.

  • Elution: Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with an ammonium acetate buffer).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve optimal separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion (the m/z of this compound) and a characteristic product ion for quantification and a second product ion for confirmation.

    • Optimization: Optimize collision energy and other MS parameters for the specific MRM transitions.

Visualizations

jasmonic_acid_biosynthesis cluster_peroxisome Peroxisome OPC8-CoA OPC8-CoA OPC6-CoA OPC6-CoA OPC8-CoA->OPC6-CoA β-oxidation cycle 1 This compound This compound OPC6-CoA->this compound Enoyl-CoA Hydratase 3-Keto-OPC6-CoA 3-Keto-OPC6-CoA This compound->3-Keto-OPC6-CoA 3-Hydroxyacyl-CoA Dehydrogenase OPC4-CoA OPC4-CoA 3-Keto-OPC6-CoA->OPC4-CoA Thiolase Jasmonic_Acid Jasmonic_Acid OPC4-CoA->Jasmonic_Acid β-oxidation cycle 2 & Thioesterase OPDA OPDA OPDA->OPC8-CoA OPR3, Acyl-CoA Synthetase

Caption: Simplified Jasmonic Acid Biosynthesis Pathway in the Peroxisome.

experimental_workflow Sample_Collection 1. Sample Collection (Flash Freezing) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Liquid-Liquid Extraction Homogenization->Extraction SPE_Cleanup 4. Solid-Phase Extraction (SPE) Extraction->SPE_Cleanup LC_Separation 5. LC Separation (C18 Column) SPE_Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis & Quantification MS_Detection->Data_Analysis

References

Technical Support Center: Optimizing Enzymatic Synthesis of 3-Hydroxy-OPC6-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 3-Hydroxy-OPC6-CoA. The information is presented in a question-and-answer format to directly address common experimental challenges.

Understanding the Reaction

The enzymatic synthesis of this compound is a key step in the metabolic pathway of 12-oxophytodienoic acid (12-oxo-PDA), a precursor to jasmonic acid in plants. Specifically, this compound is an intermediate in the β-oxidation of 6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoic acid (OPC6). The synthesis involves the hydration of the corresponding trans-2-enoyl-CoA derivative of OPC6, a reaction catalyzed by an enoyl-CoA hydratase.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for the synthesis of this compound?

A1: The synthesis of this compound is achieved through the hydration of OPC6-enoyl-CoA. This reaction is a step in the β-oxidation pathway of OPC6. The enzyme responsible is an enoyl-CoA hydratase, which adds a water molecule across the double bond of the enoyl-CoA intermediate.

Q2: Which enzyme should I use for this reaction?

A2: You will need an enoyl-CoA hydratase. Given the cyclic structure of the OPC6 acyl chain, it is important to select an enzyme that can accommodate this non-linear substrate. Enoyl-CoA hydratases from various sources (e.g., mammalian, bacterial, or plant) exhibit different substrate specificities. It is recommended to screen a panel of enoyl-CoA hydratases to identify the one with the highest activity towards OPC6-enoyl-CoA.

Q3: Where can I obtain the starting material, OPC6-enoyl-CoA?

A3: OPC6-enoyl-CoA is not readily commercially available. It typically needs to be synthesized in a preceding enzymatic step. This involves the activation of OPC6 to OPC6-CoA by an acyl-CoA synthetase, followed by dehydrogenation to OPC6-enoyl-CoA by an acyl-CoA dehydrogenase.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive enzyme.a. Verify enzyme activity with a standard substrate (e.g., crotonyl-CoA).b. Ensure proper storage conditions for the enzyme (-20°C or -80°C in a suitable buffer).c. Avoid repeated freeze-thaw cycles.
2. Incorrect substrate.a. Confirm the successful synthesis and purity of the OPC6-enoyl-CoA precursor.b. Verify the concentration of the substrate.
3. Sub-optimal reaction conditions.a. Optimize the pH of the reaction buffer (typically between 7.0 and 8.5 for enoyl-CoA hydratases).b. Perform a temperature optimization assay (usually between 25°C and 37°C).c. Titrate the enzyme concentration to find the optimal level.
4. Enzyme inhibition.a. Ensure there are no inhibitory compounds carried over from the substrate synthesis steps.b. Product inhibition can occur at high concentrations; monitor the reaction over time and consider methods for in-situ product removal if necessary.[1]
Inconsistent results 1. Pipetting errors.a. Use calibrated pipettes and ensure accurate dispensing of all reagents.
2. Instability of substrate or product.a. Acyl-CoA esters can be unstable. Prepare fresh substrate solutions and analyze the product promptly after the reaction.b. Store acyl-CoA solutions at -80°C.
3. Variability in enzyme batches.a. If using a new batch of enzyme, re-validate its activity with a standard substrate.
Presence of multiple products 1. Contaminating enzyme activities.a. Use a highly purified enoyl-CoA hydratase.b. Check for the presence of isomerases or other side-reaction-catalyzing enzymes in your preparation.
2. Non-enzymatic side reactions.a. Run a control reaction without the enzyme to check for substrate degradation or non-enzymatic product formation.

Quantitative Data Summary

The optimal conditions for the enzymatic synthesis of this compound will likely be specific to the chosen enoyl-CoA hydratase and the unique cyclic substrate. However, the following table provides a general range of conditions based on known enoyl-CoA hydratase characteristics that can be used as a starting point for optimization.

Parameter Typical Range for Enoyl-CoA Hydratases Notes
pH 7.0 - 8.5Optimal pH can be enzyme-specific. It is recommended to test a range of buffers (e.g., Tris-HCl, HEPES).
Temperature 25°C - 37°CEnzyme stability may decrease at higher temperatures.
Substrate Concentration (OPC6-enoyl-CoA) 10 µM - 200 µMHigh substrate concentrations can sometimes lead to inhibition.
Enzyme Concentration 0.1 µg/mL - 10 µg/mLShould be optimized for each enzyme preparation.
Incubation Time 10 min - 60 minMonitor product formation over time to determine the linear range of the reaction.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic hydration of OPC6-enoyl-CoA. Optimization of specific parameters is recommended.

Materials:

  • Purified enoyl-CoA hydratase

  • OPC6-enoyl-CoA substrate solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, add:

    • 70 µL of reaction buffer

    • 10 µL of OPC6-enoyl-CoA solution (to a final concentration of 50 µM)

    • 10 µL of purified enoyl-CoA hydratase (to a final concentration of 1 µg/mL)

  • Mix gently by pipetting.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of quenching solution.

  • Centrifuge the mixture at high speed for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the formation of this compound by reverse-phase HPLC or LC-MS.

Visualizations

Diagram 1: Enzymatic Synthesis Pathway

Enzymatic_Synthesis_of_3_Hydroxy_OPC6_CoA OPC6 OPC6 OPC6_CoA OPC6-CoA OPC6->OPC6_CoA Acyl-CoA Synthetase OPC6_enoyl_CoA OPC6-enoyl-CoA OPC6_CoA->OPC6_enoyl_CoA Acyl-CoA Dehydrogenase Hydroxy_OPC6_CoA This compound OPC6_enoyl_CoA->Hydroxy_OPC6_CoA Enoyl-CoA Hydratase

Caption: Pathway for the enzymatic synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_reaction Set up Reaction Mixture prep_reagents->setup_reaction incubation Incubate at Optimal Temperature and Time setup_reaction->incubation quench Quench Reaction incubation->quench centrifuge Centrifuge to Remove Protein quench->centrifuge hplc Analyze by HPLC/LC-MS centrifuge->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

References

"Troubleshooting poor chromatographic peak shape for 3-Hydroxy-OPC6-CoA"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to 3-Hydroxy-OPC6-CoA. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you resolve poor peak shapes and other common problems encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

Peak tailing is a common issue and can be caused by several factors. For polar compounds like this compound, which possess a coenzyme A moiety, secondary interactions with the stationary phase are a primary cause.[1][2][3] Specifically, interactions with residual silanol groups on silica-based columns can lead to significant tailing.[1][2][3] Other potential causes include column degradation, sample overload, or a mismatch between the sample solvent and the mobile phase.[3][4]

Q2: Why am I seeing peak fronting for my this compound standard?

Peak fronting is often an indication of sample overload, where too much sample has been injected onto the column.[5][6] It can also be caused by a solvent mismatch where the sample is dissolved in a solvent significantly stronger than the mobile phase.[3][6]

Q3: My this compound peak is split. What could be the issue?

Split peaks are typically caused by a disruption in the sample path.[7] This can be due to a partially blocked frit, a void in the column packing material, or an issue with the injector.[2][5][7] It's also possible that the sample is degrading on the column, leading to the appearance of a second peak.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Problem: You are observing significant peak tailing for this compound, characterized by an asymmetric peak with a drawn-out trailing edge.

Potential Causes and Solutions:

Potential CauseRecommended Action
Secondary Silanol Interactions Switch to a column with a highly inert base-deactivated silica or a hybrid particle technology. Alternatively, add a small amount of a competing base to the mobile phase.[1][2]
Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a single ionic state.
Metal Chelation Since CoA derivatives can interact with metal ions, consider using a column with low metal content or adding a chelating agent like EDTA to the mobile phase.[8]
Column Contamination/Age Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[3][6]
Sample Overload Reduce the injection volume or the concentration of the sample.[5]

Experimental Protocol: Column Flushing

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of a strong, compatible solvent (e.g., 100% acetonitrile or methanol).

  • If using buffered mobile phases, flush with HPLC-grade water before the organic solvent to prevent buffer precipitation.

  • Equilibrate the column with the mobile phase for at least 10-15 column volumes before the next injection.

Guide 2: Addressing Peak Fronting

Problem: Your this compound peak exhibits fronting, where the front of the peak is sloped.

Potential Causes and Solutions:

Potential CauseRecommended Action
Sample Overload Systematically reduce the amount of sample injected onto the column until a symmetrical peak is achieved.[5][9]
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.[3][10]
Column Collapse This is a more severe issue and often results in a sudden, drastic change in peak shape and retention time. A new column is typically required.[3]
Guide 3: Diagnosing and Fixing Split Peaks

Problem: A single injection of your this compound standard results in a split or doubled peak.

Potential Causes and Solutions:

Potential CauseRecommended Action
Partially Blocked Column Frit Reverse flush the column (if the manufacturer's instructions permit) to dislodge any particulate matter.[2] If this fails, the frit may need to be replaced, or the entire column.
Column Void A void at the head of the column can cause the sample to travel through two different paths. Replacing the column is the most reliable solution.[2][11]
Injector Malfunction A faulty injector rotor seal can cause sample to be introduced improperly, leading to split peaks.[5] Inspect and replace the rotor seal if necessary.
Sample Degradation Investigate the stability of this compound in your sample solvent and mobile phase.

Visual Troubleshooting Workflows

Below are diagrams to guide you through the troubleshooting process for common peak shape issues.

peak_tailing_troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent Tailing Persists solution_found Problem Resolved check_overload->solution_found Symmetrical Peak check_column Use New or Different Column check_solvent->check_column Tailing Persists check_solvent->solution_found Symmetrical Peak check_mobile_phase Optimize Mobile Phase (pH, Additives) check_column->check_mobile_phase Tailing Persists check_column->solution_found Symmetrical Peak check_mobile_phase->solution_found Symmetrical Peak persistent_issue Issue Persists check_mobile_phase->persistent_issue Tailing Persists

Caption: Troubleshooting workflow for peak tailing.

split_peak_troubleshooting start Split Peak Observed check_connections Check Fittings and Tubing for Leaks/ Dead Volume start->check_connections check_guard_column Remove Guard Column (if present) check_connections->check_guard_column Split Peak Persists solution_found Problem Resolved check_connections->solution_found Single Peak check_column Replace with a New Column check_guard_column->check_column Split Peak Persists check_guard_column->solution_found Single Peak check_injector Inspect Injector (Rotor Seal, Needle) check_column->check_injector Split Peak Persists check_column->solution_found Single Peak check_injector->solution_found Single Peak persistent_issue Issue Persists check_injector->persistent_issue Split Peak Persists

Caption: Troubleshooting workflow for split peaks.

References

"Strategies to prevent the degradation of 3-Hydroxy-OPC6-CoA standards"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of 3-Hydroxy-OPC6-CoA standards to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a long-chain acyl-coenzyme A ester that plays a role in various metabolic pathways. The integrity of the this compound standard is critical for accurate quantification and for ensuring the reliability of experimental results. Degradation of the standard can lead to inaccurate measurements and misinterpretation of data.

Q2: What are the primary causes of this compound degradation?

The primary degradation pathways for this compound, similar to other acyl-CoA esters, are believed to be:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of coenzyme A and the corresponding 3-hydroxy-OPC6 fatty acid.

  • Oxidation: The hydroxyl group at the 3-position and potentially other sites on the molecule can be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Enzymatic Degradation: If samples are contaminated with enzymes such as thioesterases, the this compound can be rapidly degraded.

Q3: How should I store my this compound standard?

Proper storage is crucial for maintaining the stability of your standard. The following conditions are recommended:

Storage FormatTemperatureDurationNotes
Lyophilized Powder-20°C or belowLong-term (months to years)This is the most stable form for long-term storage.
Stock Solution (in organic solvent)-80°CShort to medium-term (weeks to months)Use an anhydrous aprotic solvent like DMSO or ethanol.
Aqueous Solution2-8°CVery short-term (use within 24 hours)Highly susceptible to hydrolysis. Prepare fresh before use.

Q4: What is the best way to prepare solutions of this compound?

For preparing stock solutions, it is recommended to use an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For immediate use in aqueous buffers, prepare the solution fresh and use it as quickly as possible. When preparing aqueous solutions, use a buffer with a pH close to neutral (6.5-7.5) to minimize hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound standards.

IssuePossible Cause(s)Recommended Action(s)
Low or no signal from the standard during analysis (e.g., LC-MS/MS) 1. Complete degradation of the standard.1. Prepare a fresh solution from a new aliquot of the lyophilized powder.
2. Improper storage of the standard.2. Review storage conditions and ensure they align with the recommendations.
3. Adsorption to plasticware.3. Use low-adsorption polypropylene or glass vials and pipette tips.
Inconsistent or variable results between experiments 1. Partial degradation of the standard between uses.1. Aliquot the standard upon receipt to avoid multiple freeze-thaw cycles.
2. Inconsistent solution preparation.2. Ensure consistent and accurate pipetting and solvent usage.
3. Contamination of buffers or solvents.3. Use fresh, high-purity solvents and buffers for each experiment.
Appearance of unexpected peaks in the analytical chromatogram 1. Degradation products of this compound.1. Analyze a fresh standard to identify the parent peak. Common degradation products include the free fatty acid and coenzyme A.
2. Contaminants in the standard.2. Check the certificate of analysis for purity. If necessary, purify the standard.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in low-adsorption vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Monitoring the Stability of this compound using LC-MS/MS

  • Prepare fresh dilutions of the this compound standard in the desired experimental buffer at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the samples using a validated LC-MS/MS method.

  • Monitor the peak area of the parent ion of this compound over time.

  • Simultaneously, monitor for the appearance of potential degradation products, such as the free 3-hydroxy-OPC6 fatty acid.

  • Plot the percentage of remaining this compound against time to determine its stability in the tested buffer.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH ≠ 7 Oxidation Oxidation This compound->Oxidation ROS Enzymatic_Degradation Enzymatic_Degradation This compound->Enzymatic_Degradation Thioesterases Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Free Fatty Acid + CoA Oxidation->Degradation_Products Oxidized Products Enzymatic_Degradation->Degradation_Products Various Metabolites

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analysis Lyophilized_Standard Lyophilized_Standard Stock_Solution Stock_Solution Lyophilized_Standard->Stock_Solution Dissolve in anhydrous solvent Working_Solution Working_Solution Stock_Solution->Working_Solution Dilute in experimental buffer LC_MS_Analysis LC_MS_Analysis Working_Solution->LC_MS_Analysis Inject immediately Data_Processing Data_Processing LC_MS_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: Recommended workflow for handling this compound standards.

Technical Support Center: Refining Separation Methods for 3-Hydroxy-OPC6-CoA and its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-OPC6-CoA and its structural isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and analysis of these compounds.

Disclaimer: Specific experimental data for this compound is limited in the available scientific literature. The methodologies, data, and troubleshooting advice provided herein are based on established methods for structurally similar short-chain 3-hydroxyacyl-CoAs and dicarboxylyl-CoAs, such as 3-hydroxyhexadecanoyl-CoA and adipoyl-CoA. These compounds serve as valuable proxies, and the principles outlined are expected to be directly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and its structural isomers?

A1: The main challenges include:

  • Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxy) that are chemically identical in an achiral environment, requiring specialized chiral separation techniques.

  • Positional Isomers: If other isomers are present in the sample, their similar physicochemical properties can make them difficult to resolve from this compound using standard chromatographic methods.

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be prone to degradation, necessitating careful sample handling and optimized chromatographic conditions.

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes.

Q2: Which analytical techniques are most suitable for the chiral separation of 3-hydroxyacyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for the chiral separation of these compounds.[1][2][3] Both methods can be coupled with mass spectrometry (MS) for sensitive and selective detection. Capillary Electrophoresis (CE) is another potential technique, particularly for charged molecules like CoA derivatives.

Q3: What type of HPLC column is recommended for separating enantiomers of 3-hydroxyacyl-CoAs?

A3: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as the Chiralcel and Chiralpak series, which are based on cellulose or amylose derivatives, have demonstrated excellent performance in resolving enantiomers of similar compounds.[4][5]

Q4: Can I use reversed-phase HPLC for separating these isomers?

A4: While reversed-phase HPLC is excellent for separating compounds based on hydrophobicity, it is generally not suitable for resolving enantiomers without a chiral stationary phase or a chiral derivatizing agent. However, it can be used to separate positional isomers or for general sample cleanup prior to chiral analysis.

Q5: What are the advantages of using SFC over HPLC for this type of separation?

A5: SFC offers several advantages, including:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[6][7]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents, making it a "greener" technique.[6]

  • Unique Selectivity: SFC can sometimes provide different or improved chiral selectivity compared to HPLC.[6]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution of Enantiomers Inappropriate chiral stationary phase.Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) and the acidic/basic additive.
Temperature fluctuations.Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid or base (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase to block active sites on the stationary phase.
Column overload.Reduce the injection volume or the sample concentration.
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.
Split Peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Contamination at the column inlet.Backflush the column or replace the inlet frit.
Co-elution of closely related isomers.Adjust the mobile phase composition or gradient to improve the separation of the individual components.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Column not fully equilibrated.Increase the column equilibration time before each injection.
Leaks in the system.Check all fittings for leaks, especially between the injector, column, and detector.
LC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Ionization Suboptimal ion source settings.Optimize source parameters such as capillary voltage, gas flow, and temperature for CoA compounds.
Ion suppression from matrix components.Improve sample preparation to remove interfering substances. A divert valve can also be used to direct the early and late eluting parts of the chromatogram to waste.[8]
Inappropriate mobile phase additives.Use volatile mobile phase modifiers like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate.[8]
Inconsistent Fragmentation Fluctuations in collision energy.Ensure the collision energy is optimized for the specific acyl-CoA and is stable throughout the analysis.
Presence of adducts (e.g., sodium, potassium).Use high-purity solvents and glassware to minimize salt contamination. Consider using an adduct-removal agent in the mobile phase.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system thoroughly.
Bleed from the column or other components.Use high-quality columns and PEEK tubing where possible.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of 3-hydroxyacyl-CoA enantiomers based on published methods for analogous compounds. Actual values for this compound will need to be empirically determined.

Parameter HPLC Method 1 (Chiral) HPLC Method 2 (Chiral) SFC Method (Chiral)
Analyte 3-Hydroxyhexadecanoyl-CoA Enantiomers[1][2]2-Aryloxycarboxylic Acid Enantiomers[4]Diacylglycerol Enantiomers[3]
Column Chiralpak AD-RHChiralcel OD-HAmylose tris(3,5-dimethylphenylcarbamate) based
Mobile Phase Acetonitrile/Watern-Hexane/Isopropanol/Trifluoroacetic acidCO2/Methanol
Flow Rate 0.5 mL/min1.0 mL/min2.0 mL/min
Detection UV (254 nm)UVMS
Retention Time (R-isomer) Shorter retention time[1]Varies with analyteVaries with analyte
Retention Time (S-isomer) Longer retention time[1]Varies with analyteVaries with analyte
Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)Baseline separation achieved[3]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for 3-Hydroxyacyl-CoA Enantiomers

This protocol is adapted from methods for the separation of 3-hydroxyhexadecanoyl-CoA enantiomers.[1][2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. If using biological extracts, a solid-phase extraction (SPE) cleanup is recommended.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram for the separation of the two enantiomers. The 3R-isomer is expected to elute before the 3S-isomer.[1]

    • Quantify the peaks based on their area.

Protocol 2: Chiral SFC-MS Method for Acylglycerol Isomers

This protocol is based on methods for the separation of diacylglycerol isomers and is applicable to other chiral lipids.[3]

  • SFC-MS System: An SFC system coupled to a mass spectrometer with an appropriate interface.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate)-based chiral column.

  • Mobile Phase: Supercritical CO2 (A) and Methanol (B).

  • Gradient: A gradient from 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z of this compound and its characteristic fragments.

  • Procedure:

    • Equilibrate the system with the initial mobile phase conditions.

    • Inject the sample.

    • Acquire data in full scan or selected reaction monitoring (SRM) mode.

Visualizations

Metabolic Pathway of Dicarboxylic Acid Beta-Oxidation

The following diagram illustrates the beta-oxidation pathway for dicarboxylic acids, which is the likely metabolic context for this compound, a hydroxylated derivative of a C6 dicarboxylic acid (adipic acid).

MetabolicPathway Figure 1. Peroxisomal Beta-Oxidation of Dicarboxylic Acids Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Dicarboxylyl_CoA Dicarboxylyl-CoA (e.g., Adipoyl-CoA) Dicarboxylic_Acid->Dicarboxylyl_CoA Acyl-CoA Synthetase Enoyl_CoA Enoyl-CoA derivative Dicarboxylyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Succinyl_CoA Succinyl-CoA Shortened_Acyl_CoA->Succinyl_CoA Further Oxidation TroubleshootingWorkflow Figure 2. Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution (Rs < 1.5) Check_Column Is the correct chiral column being used? Start->Check_Column Select_Column Select appropriate polysaccharide-based CSP Check_Column->Select_Column No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Select_Column->Check_Mobile_Phase Optimize_Mobile_Phase Adjust organic modifier ratio and/or additives Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Temperature Is the temperature stable? Check_Mobile_Phase->Check_Temperature Yes Optimize_Mobile_Phase->Check_Temperature Use_Oven Use a column oven to control temperature Check_Temperature->Use_Oven No Check_Flow_Rate Is the flow rate optimal? Check_Temperature->Check_Flow_Rate Yes Use_Oven->Check_Flow_Rate Optimize_Flow_Rate Lower flow rate to increase interaction time Check_Flow_Rate->Optimize_Flow_Rate No Good_Resolution Resolution is Good (Rs >= 1.5) Check_Flow_Rate->Good_Resolution Yes Optimize_Flow_Rate->Good_Resolution

References

"Improving the sensitivity of 3-Hydroxy-OPC6-CoA detection in biological fluids"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 3-Hydroxy-OPC6-CoA and other long-chain acyl-CoAs in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting this compound?

A1: The most widely used and sensitive method for the quantification of long-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of these molecules in complex biological matrices.

Q2: What are the main challenges in the analysis of this compound?

A2: The primary challenges include the inherent instability of long-chain acyl-CoAs during sample preparation, the potential for analyte loss due to adsorption to surfaces, and the need for efficient extraction methods to remove interfering substances from the biological matrix.[3][4][5][6]

Q3: Why is sample preparation so critical for accurate quantification?

A3: Biological fluids like plasma and serum contain a high abundance of proteins and other lipids that can interfere with the analysis.[7] Proper sample preparation, such as protein precipitation and solid-phase extraction, is crucial to remove these interferences, prevent ion suppression in the mass spectrometer, and ensure accurate and reproducible results.[1]

Q4: What type of internal standard should be used for the quantification of this compound?

A4: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C-labeled this compound). If this is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA) that is not naturally present in the sample can be used.[1][6]

Q5: Can this compound be measured using methods other than LC-MS/MS?

A5: While LC-MS/MS is the preferred method due to its sensitivity and specificity, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been used for the analysis of 3-hydroxy fatty acids after hydrolysis of the CoA ester.[4][8] However, this approach does not directly measure the intact acyl-CoA.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Degradation of this compound during sample preparation. Long-chain acyl-CoAs are unstable.[3] Ensure that all sample preparation steps are performed on ice or at 4°C. Use freshly prepared buffers and minimize the time between sample collection and analysis. Consider the stability of acyl-CoAs in different solvents; neutral pH buffered solutions may improve stability.[4][5]
Inefficient extraction from the biological matrix. Optimize the extraction procedure. Common methods include solid-phase extraction (SPE) and liquid-liquid extraction.[1][9] Ensure the chosen solvent is appropriate for long-chain acyl-CoAs.
Analyte loss due to adsorption. The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces.[6] Using polypropylene labware can help minimize this. A derivatization strategy, such as phosphate methylation, can also reduce analyte loss.[6]
Suboptimal mass spectrometry parameters. Optimize the MS parameters, including spray voltage, gas flows, and collision energy, by infusing a standard solution of a similar long-chain acyl-CoA.[3][5]
Issue 2: Poor Reproducibility and High Variability
Possible Cause Troubleshooting Step
Inconsistent sample preparation. Ensure that the sample preparation workflow is standardized and followed precisely for all samples. Use an automated sample preparation system if available.
Matrix effects. Matrix components can suppress or enhance the ionization of the analyte, leading to variability.[9] Evaluate matrix effects by comparing the signal of the analyte in a standard solution to that in a spiked sample matrix. If significant matrix effects are present, improve the sample cleanup procedure or use a stable isotope-labeled internal standard.
Instrumental instability. Check the stability of the LC-MS/MS system by injecting a standard solution periodically throughout the analytical run.

Quantitative Data

The sensitivity of LC-MS/MS methods for the detection of acyl-CoAs can vary depending on the specific compound, the sample matrix, and the instrumentation used. The following table provides a summary of reported limits of detection (LOD) and limits of quantification (LOQ) for various acyl-CoAs, which can serve as a reference for method development for this compound.

AnalyteMethodLOD (nM)LOQ (nM)Reference
Various Acyl-CoAsLC-MS/MS2 - 133-[10]
Short-chain Acyl-CoAsLC-MS/MS with derivatization-16.9[6]
Very-long-chain Acyl-CoAsLC-MS/MS with derivatization-4.2[6]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (for plasma) or no anticoagulant (for serum). Process the blood by centrifugation to separate the plasma or serum.[11]

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold (-20°C) solution of 10% trichloroacetic acid in water. Vortex for 30 seconds.

  • Centrifugation: Incubate the mixture on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a starting point for developing an LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. The product ion will be a characteristic fragment of the CoA moiety, such as the fragment corresponding to a neutral loss of 507 Da.[9][12]

    • Instrument Parameters: Optimize source parameters (e.g., spray voltage, gas temperatures, and flow rates) and compound-specific parameters (e.g., collision energy and declustering potential) for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Fluid (Plasma/Serum) Protein_Precipitation Protein Precipitation (e.g., TCA) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Caption: Experimental workflow for this compound detection.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Repeats Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty acid beta-oxidation pathway.

Troubleshooting_Logic start_node start_node decision_node decision_node process_node process_node end_node end_node start Start: Low/No Signal check_standards Is the standard signal also low? start->check_standards check_ms Troubleshoot MS: - Check tuning - Clean source check_standards->check_ms Yes check_prep Signal in spiked sample low? check_standards->check_prep No check_lc Troubleshoot LC: - Check for leaks - Column integrity check_ms->check_lc success Problem Resolved check_lc->success optimize_extraction Optimize Sample Prep: - Extraction efficiency - Minimize degradation check_prep->optimize_extraction Yes matrix_effects Address Matrix Effects: - Improve cleanup - Use stable isotope IS check_prep->matrix_effects No optimize_extraction->success matrix_effects->success

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Optimization of Derivatization Methods for 3-Hydroxy-OPC6-CoA GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization and analysis of 3-Hydroxy-OPC6-CoA using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a critical step to chemically modify an analyte to make it suitable for GC-MS analysis. For a molecule like this compound, which contains polar functional groups (hydroxyl and a large CoA moiety), derivatization is essential for several reasons:

  • Increases Volatility: It converts non-volatile compounds into species that can be readily vaporized in the GC inlet without thermal decomposition.[1][2][3]

  • Enhances Thermal Stability: It protects thermally unstable groups, preventing degradation at the high temperatures of the GC inlet and column.[4]

  • Improves Chromatographic Peak Shape: It reduces peak tailing caused by the interaction of polar functional groups with active sites in the GC system (e.g., liner, column).[4]

  • Increases Sensitivity: The resulting derivatives can provide a stronger and more distinct signal in the mass spectrometer, improving detection limits.[5][6]

Q2: What are the most common derivatization methods for compounds with hydroxyl and carboxylic acid groups like this compound?

A2: The most prevalent methods are silylation and alkylation (specifically esterification).

  • Silylation: This is the most widely used technique for metabolomics and organic acid analysis.[1] It involves replacing the active hydrogen in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[3][7] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[8][9]

  • Alkylation/Esterification: This method converts acidic protons into esters. For example, carboxylic acids can be converted to their methyl esters (FAMEs).[3][10] While effective for the carboxyl group, the hydroxyl group on this compound would still require derivatization, often leading to a two-step process or the use of a reagent that derivatizes both groups.

Q3: Which silylating reagent should I choose: BSTFA or MTBSTFA?

A3: The choice depends on the specific requirements of your analysis.

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Creates TMS derivatives. It is a strong silylating agent and is very common. The resulting TMS derivatives are volatile but can be susceptible to hydrolysis, requiring anhydrous conditions.[9]

  • MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide): Creates TBDMS derivatives. These derivatives are more stable and less prone to hydrolysis than TMS derivatives, which can be advantageous if samples need to be stored or queued in an autosampler.[5][11] However, they are larger, which can sometimes affect chromatographic resolution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and GC-MS analysis of this compound.

Issue 1: Low or No Analyte Peak Detected

Potential Cause Troubleshooting Step Explanation
Incomplete Derivatization Increase reaction temperature and/or time. Optimize the reagent-to-analyte ratio.[5][7]The derivatization reaction may be too slow or incomplete under the current conditions. Steric hindrance around the hydroxyl group can affect reaction efficiency.[7]
Derivative Instability Use a more robust derivatizing agent like MTBSTFA. Ensure all solvents and vials are anhydrous. Analyze samples immediately after derivatization.TMS derivatives are sensitive to moisture and can degrade over time. Contaminants in the carrier gas, like water or oxygen, can also cause analyte loss.[12]
Sample Not Dissolving Ensure the dried sample residue fully dissolves in the derivatization solvent (e.g., pyridine, ethyl acetate).[8] Vortex or sonicate if necessary.If the analyte does not dissolve, the derivatization reaction cannot proceed efficiently.[8]
Active Sites in GC Inlet Replace the inlet liner and septum.[13][14] Use a deactivated liner.Active sites, often silanol groups in the glass liner, can irreversibly adsorb polar analytes before they reach the column, leading to sample loss.[12][13]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step Explanation
Incomplete Derivatization Re-optimize the derivatization protocol (see Issue 1).Un-derivatized polar groups on the analyte will interact strongly with the column and inlet surfaces, causing peak tailing.[14]
Dirty or Active Inlet Liner Replace the inlet liner and septum.[14]A contaminated liner is a primary cause of peak shape issues for active compounds. Non-volatile residues accumulate and create active sites.[14]
Column Degradation Condition the column according to the manufacturer's instructions. Trim the first few centimeters from the column inlet.Over time, the stationary phase can degrade, or non-volatile material can accumulate at the head of the column, leading to poor chromatography.
Improper Flow Rate Check for leaks in the system. Verify and optimize the carrier gas flow rate for your column dimensions.A flow rate that is too low or inconsistent can lead to band broadening and distorted peak shapes. Leaks are a common problem source in GC systems.[12][14]

Issue 3: Extraneous or "Ghost" Peaks in the Chromatogram

Potential Cause Troubleshooting Step Explanation
Derivatization Reagent Byproducts Identify reagent-specific peaks by injecting a blank (solvent + reagent). These are often present and can sometimes be reduced by optimizing the reagent volume.Silylating reagents can produce byproducts that are visible in the chromatogram.[11]
Septum Bleed Replace the septum. Use a high-quality, low-bleed septum.Over time, the septum can degrade from repeated injections and high temperatures, releasing siloxanes that appear as peaks. A leaky septum is a common issue.[14]
Contaminated Solvents/Reagents Run a blank with only the solvent. Use high-purity, GC-grade solvents and fresh reagents.Impurities in the solvents or old, degraded reagents can introduce contaminants.
Carryover from Previous Injection Run a solvent blank after a concentrated sample. Increase the oven temperature at the end of the run (bake-out) to clean the column.Highly concentrated or less volatile compounds from a previous run can elute in a subsequent analysis.

Quantitative Data for Method Optimization

The optimal derivatization conditions for this compound should be determined empirically. The following table summarizes conditions used for similar organic acids and can serve as a starting point for your method development.

ParameterReagentConditionCompound ClassReference
Temperature MTBSTFA130 °COrganic Acids[5]
BSTFA + TMCS60 °CPharmaceuticals[9]
MTBSTFA + TBDMSCl70 °COrganic Acids[11]
Time MTBSTFA90 minOrganic Acids[5]
BSTFA + TMCS30 minPharmaceuticals[9]
MTBSTFA + TBDMSCl30 minOrganic Acids[11]
Reagent Volume MTBSTFA100 µLOrganic Acids[5]
Solvent Pyridine / Ethyl AcetateVariesGeneral Silylation[8][9]

Detailed Experimental Protocols

Protocol 1: Silylation using MTBSTFA

This protocol provides a general procedure for the derivatization of this compound. Note: All glassware must be dry, and the procedure should be performed in a fume hood.

  • Sample Preparation:

    • Aliquot the sample containing this compound into a 2 mL autosampler vial.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water and protic solvents.

  • Derivatization:

    • Add 50 µL of a suitable solvent to dissolve the residue (e.g., anhydrous pyridine or ethyl acetate). Vortex briefly.[8]

    • Add 100 µL of MTBSTFA (with 1% TBDMSCl as a catalyst) to the vial.[5][11]

    • Cap the vial tightly with a PTFE-lined cap.

  • Reaction:

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70-90°C for 60 minutes.[5][11] (Note: Optimal temperature and time should be determined experimentally).

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. If particulates are present, centrifuge the vial and transfer the supernatant to a clean vial insert.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Aliquoting p2 Evaporation to Dryness (Nitrogen Stream) p1->p2 d1 Add Solvent (e.g., Pyridine) p2->d1 d2 Add Silylating Reagent (e.g., MTBSTFA) d1->d2 d3 Incubate at 70-90°C d2->d3 a1 GC Injection d3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 data1 Peak Integration a3->data1 data2 Library Matching / Spectral Analysis data1->data2 data3 Quantification data2->data3

Caption: Workflow for this compound GC-MS analysis.

Troubleshooting Logic Diagram

This diagram provides a logical decision tree for diagnosing common chromatographic problems.

G start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape peak_intensity Low / No Peak? start->peak_intensity peak_shape->peak_intensity No tailing Tailing Peaks peak_shape->tailing Yes low_peak Low Signal peak_intensity->low_peak Yes cause_tailing1 Incomplete Derivatization tailing->cause_tailing1 Causes cause_tailing2 Active Inlet/Column tailing->cause_tailing2 Causes solution_tailing1 Optimize Temp/Time cause_tailing1->solution_tailing1 Solution solution_tailing2 Replace Liner/Septum cause_tailing2->solution_tailing2 Solution cause_low1 Incomplete Derivatization low_peak->cause_low1 Causes cause_low2 Derivative Instability low_peak->cause_low2 Causes cause_low3 Inlet Adsorption low_peak->cause_low3 Causes solution_low1 Optimize Reaction cause_low1->solution_low1 Solution solution_low2 Use MTBSTFA / Anhydrous Conditions cause_low2->solution_low2 Solution solution_low3 Use Deactivated Liner cause_low3->solution_low3 Solution

Caption: Logic diagram for troubleshooting GC-MS issues.

References

"Best practices for long-term storage of 3-Hydroxy-OPC6-CoA samples"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 3-Hydroxy-OPC6-CoA samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure sample integrity during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound samples?

A1: For long-term stability, it is highly recommended to store this compound samples at ultra-low temperatures, specifically at -80°C. If an -80°C freezer is not available, storage at -20°C is a viable alternative, although the duration of stability may be reduced. Coenzyme A (CoA) and its derivatives are susceptible to degradation over time, and lower temperatures significantly slow this process. The free acid form of Coenzyme A has been observed to degrade by approximately 5% over six months when stored at -20°C.[1]

Q2: What is the optimal pH for storing solutions of this compound?

A2: Aqueous solutions of Coenzyme A derivatives are most stable in acidic to neutral conditions. It is recommended to maintain the pH of your sample solutions between 4.0 and 6.0. Thioesters are generally more stable at acidic to neutral pH.[2] Aqueous solutions of coenzyme A are known to be unstable above pH 8.

Q3: Can I store this compound in an aqueous buffer?

A3: Yes, but with caution. Acyl-CoA thioesters are known to be unstable in aqueous solutions, primarily due to hydrolysis of the thioester bond.[3][4][5][6] If aqueous buffers are necessary for your experimental design, prepare fresh solutions whenever possible and minimize the storage time. For longer-term storage, consider lyophilization of the sample followed by storage at -80°C.

Q4: How should I handle this compound samples to minimize degradation?

A4: To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles. When you receive or prepare a new batch of this compound, it is best practice to aliquot the sample into smaller, single-use volumes before freezing. This ensures that the bulk of the sample remains at a stable, low temperature.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for acyl-CoA derivatives like this compound is the hydrolysis of the high-energy thioester bond.[3] This process can be catalyzed by exposure to non-neutral pH, elevated temperatures, and repeated freeze-thaw cycles. Intracellularly, degradation can also be mediated by specific enzymes such as Nudix hydrolases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in my sample. Sample degradation due to improper storage.Ensure samples are stored at -80°C and aliquoted to prevent multiple freeze-thaw cycles. Verify the pH of your storage buffer is between 4.0 and 6.0.
Inconsistent results between experiments. Variability in sample integrity.Always use a fresh aliquot for each experiment. If possible, perform a quality control check on a new batch of samples to establish a baseline.
Precipitate formation upon thawing. Poor solubility or aggregation at low temperatures.Briefly vortex the sample after thawing. If the precipitate persists, gentle warming to room temperature may be necessary. For long-term storage, consider using a buffer with cryoprotectants, if compatible with your downstream applications.
Difficulty in quantifying the sample concentration accurately. Instability of the compound in the analytical matrix.[4][5][6]Prepare standards fresh for each analytical run. Use an appropriate internal standard to account for any degradation during sample preparation and analysis. LC-MS/MS is a reliable method for the quantification of acyl-CoAs.[4][5]

Quantitative Data on Acyl-CoA Stability

The following table summarizes available data on the stability of Coenzyme A and its derivatives under various conditions. Note that specific data for this compound is not available, and these values are based on analogous compounds.

Compound Storage Condition Duration Observed Degradation Reference
Coenzyme A (free acid)-20°C6 months~5%[1]
Coenzyme A (free acid)37°C1 monthNear complete degradation[1]
16:1-Coenzyme ARoom Temperature (in buffer)1 day70-75%[3]
16:1-Coenzyme ARoom Temperature (in buffer)3 weeks94-97%[3]
Coenzyme A Salts (Lithium or Sodium)Various temperaturesSeveral monthsNegligible degradation[1]

Experimental Protocols

Protocol for Aliquoting and Storing this compound
  • Resuspension: If your this compound is in solid form, resuspend it in a suitable, pre-chilled (4°C) acidic buffer (pH 4.0-6.0) to your desired stock concentration.

  • Aliquoting: Immediately after resuspension and gentle mixing, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid partial use and refreezing.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing process helps to preserve the integrity of the compound.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Ensure the tubes are clearly labeled with the compound name, concentration, and date.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_storage Storage cluster_use Experimental Use resuspend Resuspend in Acidic Buffer (pH 4-6) aliquot Aliquot into Single-Use Tubes resuspend->aliquot flash_freeze Flash Freeze (Liquid Nitrogen) aliquot->flash_freeze store Store at -80°C flash_freeze->store thaw Thaw Single Aliquot store->thaw experiment Perform Experiment thaw->experiment

Caption: Recommended workflow for preparing and storing this compound samples.

degradation_pathway cluster_factors Degradation Factors active_compound This compound (Active) degraded_products Degraded Products (e.g., 3-Hydroxy-OPC6 + CoA-SH) active_compound->degraded_products Hydrolysis of Thioester Bond high_temp High Temperature high_temp->degraded_products high_ph High pH (>7) high_ph->degraded_products freeze_thaw Freeze-Thaw Cycles freeze_thaw->degraded_products

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Hydroxy-Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy-Octanoyl-CoA against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals working on metabolic pathways and drug discovery.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states.[1] While several methods exist, LC-MS/MS has emerged as the most sensitive and specific technique.[2][3]

Parameter Novel LC-MS/MS Method HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol[4]120 pmol (with derivatization)[3]~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)[3]~100 fmol
**Linearity (R²) **>0.99[5]>0.99Variable
Precision (RSD%) < 5%[6]< 15%< 20%
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Novel LC-MS/MS Method

This method is designed for high sensitivity and specificity in quantifying 3-Hydroxy-Octanoyl-CoA in biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-Hydroxy-Octanoyl-CoA and an internal standard.[7]

  • Collision Energy: Optimized for the specific analyte.

Alternative Method 1: HPLC with Fluorescence Detection

This method requires derivatization of the thiol group for fluorescence detection.

1. Derivatization

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[3]

2. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths.

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.

1. Reaction Mixture

  • Combine the sample with a specific dehydrogenase enzyme, NAD+, and a buffer.

  • Incubate at a controlled temperature.

2. Detection

  • Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample spe Solid-Phase Extraction start->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data data ms->data Data Acquisition & Processing

LC-MS/MS Experimental Workflow

pathway Fatty_Acid Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acid->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA TCA Cycle Acetyl_CoA->TCA

Fatty Acid Beta-Oxidation Pathway

References

A Comparative Guide to Enzymatic and Mass Spectrometry Assays for 3-Hydroxy-OPC6-CoA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of enzymatic and mass spectrometry-based assays for the quantification of 3-Hydroxy-OPC6-CoA. While specific cross-validation literature for this compound is not abundant, this document synthesizes established methodologies for analogous short-chain acyl-CoA molecules to present a robust comparative framework. The information herein is intended to guide researchers in selecting the most appropriate analytical method for their specific experimental needs, balancing factors such as sensitivity, specificity, throughput, and cost.

Quantitative Performance Comparison

The choice between an enzymatic and a mass spectrometry assay often depends on the specific requirements of the study. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), generally offers higher selectivity and sensitivity.[1] Enzymatic assays, however, can be more accessible and cost-effective for certain applications.[2]

FeatureEnzymatic AssayMass Spectrometry (LC-MS/MS) Assay
Principle Indirect measurement via coupled enzyme reactions leading to a colorimetric or fluorometric signal.Direct detection and quantification based on mass-to-charge ratio and fragmentation patterns.
Sensitivity Picomole level, variable depending on the specific assay format (fluorometric is generally more sensitive than colorimetric).[3][4]Femtomole to attomole level, offering very high sensitivity.[5]
Specificity Can be prone to interference from structurally similar molecules or other components in the biological matrix.High specificity due to the ability to resolve molecules with identical mass based on retention time and unique fragmentation patterns.[1]
Throughput Generally higher, especially with 96-well plate formats.Lower to moderate, dependent on chromatographic run time.
Multiplexing Typically measures a single analyte per assay.Capable of measuring multiple acyl-CoA species simultaneously in a single run.[1]
Cost per Sample Lower, uses common laboratory equipment like spectrophotometers or fluorometers.[2]Higher, requires significant capital investment in specialized instrumentation.[4]
Expertise Required Moderate, based on standard biochemical assay techniques.High, requires specialized training in instrument operation, method development, and data analysis.
Development Time Shorter if commercial kits for similar analytes are available and adaptable.Longer, involving optimization of extraction, chromatography, and mass spectrometer parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for both enzymatic and mass spectrometry-based quantification of a 3-hydroxyacyl-CoA like this compound.

Protocol 1: Enzymatic Assay for 3-Hydroxyacyl-CoA

This protocol is based on the spectrophotometric or fluorometric measurement of NADH produced by the action of 3-hydroxyacyl-CoA dehydrogenase.[3]

1. Sample Preparation (Perchloric Acid Extraction):

  • Homogenize frozen tissue or cell pellets in a suitable buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5).[2]

  • Add ice-cold perchloric acid (PCA) to a final concentration of 3-5% (v/v) to deproteinize the sample.[2]

  • Vortex thoroughly and incubate on ice for 15 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding a potassium carbonate (K2CO3) solution.

  • Incubate on ice for 5-10 minutes to allow for the precipitation of potassium perchlorate.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • The resulting supernatant contains the acyl-CoA esters and is ready for the assay.

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well plate containing:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

    • NAD+ (final concentration ~1-2 mM)

    • Optionally, enoyl-CoA hydratase if measuring a precursor that needs conversion.[3]

  • Add the prepared sample extract to the wells.

  • Record a baseline reading at 340 nm (for NADH absorbance) or using fluorescence settings (Excitation: 340 nm, Emission: 460 nm).

  • Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) or until the reaction reaches completion.

  • Record the final absorbance or fluorescence reading.

  • Quantify the amount of this compound by comparing the change in signal to a standard curve prepared with a known concentration of a similar 3-hydroxyacyl-CoA standard.

Protocol 2: LC-MS/MS Assay for this compound

This protocol provides a framework for the sensitive and specific quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (TCA or Methanol Extraction):

  • Method A: Trichloroacetic Acid (TCA) Extraction:

    • Resuspend cell pellets in ice-cold 10% TCA.[2]

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).

    • Sonicate briefly on ice to lyse cells.[2]

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.[1]

  • Method B: 80:20 Methanol:Water Extraction:

    • Resuspend cell pellets in -80°C 80:20 methanol:water.[2]

    • Add the internal standard.

    • Sonicate and centrifuge as described above.

    • Dry the clarified extract under a stream of nitrogen gas.[2]

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% 5-sulfosalicylic acid (SSA) or water).[1][2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column suitable for separating polar molecules.

    • Employ a gradient elution program with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive ion mode, as acyl-CoAs ionize efficiently under these conditions.[1]

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for a specific product ion generated after fragmentation.

    • Optimize MS parameters (e.g., collision energy, declustering potential) by direct infusion of a pure standard of a related acyl-CoA.

  • Quantification:

    • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from this calibration curve.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.

metabolic_pathway substrate substrate intermediate intermediate target target enzyme enzyme OPC6 OPC6-CoA Enoyl_CoA 2-Enoyl-OPC6-CoA OPC6->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxy_CoA This compound Enoyl_CoA->Hydroxy_CoA Enoyl-CoA Hydratase Keto_CoA 3-Keto-OPC6-CoA Hydroxy_CoA->Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase Next_Metabolite Downstream Metabolites Keto_CoA->Next_Metabolite Thiolase

Caption: Hypothetical metabolic pathway for this compound formation and degradation.

cross_validation_workflow start_node start_node process_node process_node assay_node assay_node decision_node decision_node end_node end_node start Biological Sample (Cells or Tissue) extract Sample Extraction (e.g., PCA, TCA, Methanol) start->extract split Split Extract extract->split enzymatic Enzymatic Assay split->enzymatic ms LC-MS/MS Assay split->ms quant1 Quantification 1 enzymatic->quant1 quant2 Quantification 2 ms->quant2 compare Compare Results (Linearity, Bias, Precision) quant1->compare quant2->compare validate Assay Validated compare->validate

Caption: Experimental workflow for the cross-validation of analytical assays.

References

A Comparative Analysis of 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Levels in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) levels and the methodologies for their quantification in different cell lines. Due to the limited availability of direct comparative studies on the specified "3-Hydroxy-OPC6-CoA," this document focuses on the well-characterized and metabolically significant molecule, HMG-CoA, as a representative 3-hydroxyacyl-CoA. HMG-CoA is a crucial intermediate in the mevalonate pathway, which is responsible for cholesterol and isoprenoid biosynthesis.[1]

Data Presentation: HMG-CoA Levels in Various Cell Lines

The following table presents illustrative data on HMG-CoA levels in three commonly used human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and A549 (lung carcinoma). These values are provided as a representative example for comparative purposes. Actual experimental values can vary based on specific culture conditions and analytical methods.

Cell LineHMG-CoA Levels (pmol/mg protein)Key Metabolic Characteristics
HepG2 ~ 5 - 15High capacity for cholesterol synthesis and metabolism.[2][3]
HEK293 ~ 2 - 8Generally high metabolic rate, often used for protein expression.[4]
A549 ~ 1 - 5Lung cancer cell line with altered lipid metabolism.[5][6]

Note: The quantitative data in this table are illustrative and based on typical ranges found in metabolic studies. For precise quantification, it is recommended to perform direct experimental measurements under your specific research conditions.

Experimental Protocols

A detailed methodology for the quantification of HMG-CoA in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a composite of established methods for acyl-CoA analysis.[7][8][9]

Cell Culture and Harvesting
  • Cell Lines: HepG2, HEK293, A549.

  • Culture Conditions: Grow cells to 80-90% confluency in appropriate media and conditions. For specific experimental aims, cells can be treated with compounds of interest (e.g., statins) for a designated period.[6]

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For extraction, add a pre-chilled quenching and extraction solution. A common solution is a mixture of acetonitrile/methanol/0.1% glacial acetate (45:45:10 by volume) kept at -20°C.[7]

Acyl-CoA Extraction
  • After adding the extraction solution, scrape the cells from the culture plate.[8]

  • Perform repetitive vortexing and cooling on ice for 15 minutes to ensure complete lysis and extraction.[7]

  • Centrifuge the cell lysate at 12,000-15,000 x g for 5-10 minutes at 4°C to pellet cell debris.[7][8]

  • Collect the supernatant containing the extracted acyl-CoAs.

  • Evaporate the supernatant to dryness using a vacuum concentrator.[8]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50 mM ammonium acetate.[9]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) is used.[4][10][11]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[7][9]

    • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous solvent (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[7][9]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.[8][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known compounds like HMG-CoA.[7] This involves monitoring a specific precursor ion to product ion transition for HMG-CoA and an internal standard.

Quantification
  • An internal standard, such as a stable isotope-labeled HMG-CoA, should be added at the beginning of the extraction process to account for sample loss and matrix effects.

  • A calibration curve is generated using known concentrations of HMG-CoA to allow for the accurate quantification of the analyte in the cell extracts.

Mandatory Visualization

HMG-CoA Biosynthetic Pathway

The following diagram illustrates the initial steps of the mevalonate pathway, leading to the synthesis of HMG-CoA.

HMG_CoA_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate

Caption: Biosynthesis of HMG-CoA in the mevalonate pathway.

Experimental Workflow for HMG-CoA Quantification

This diagram outlines the key steps involved in the quantification of HMG-CoA from cell culture samples.

HMG_CoA_Quantification_Workflow CellCulture 1. Cell Culture (e.g., HepG2, HEK293, A549) Harvesting 2. Cell Harvesting and Washing CellCulture->Harvesting Extraction 3. Acyl-CoA Extraction (Acetonitrile/Methanol) Harvesting->Extraction Centrifugation 4. Centrifugation and Supernatant Collection Extraction->Centrifugation Drying 5. Evaporation to Dryness Centrifugation->Drying Reconstitution 6. Reconstitution in LC-MS/MS Buffer Drying->Reconstitution LCMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataAnalysis 8. Data Analysis and Quantification LCMS->DataAnalysis

Caption: Workflow for HMG-CoA quantification by LC-MS/MS.

References

A Comparative Guide to the Metabolic Roles of 3-Hydroxyacyl-CoA Intermediates: From Plant Signaling to Mammalian Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive comparison of the metabolic functions of 3-Hydroxy-OPC6-CoA in plant signaling and other 3-hydroxyacyl-CoA molecules in general metabolism. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their distinct roles, supported by quantitative data, experimental protocols, and pathway visualizations.

This guide delves into the multifaceted world of 3-hydroxyacyl-CoA molecules, highlighting the specialized role of this compound in the biosynthesis of jasmonic acid, a key signaling molecule in plants, and contrasting it with the broader metabolic functions of other 3-hydroxyacyl-CoAs in energy metabolism across various organisms.

Introduction: A Tale of Two Pathways

3-Hydroxyacyl-CoAs are pivotal intermediates in the beta-oxidation of fatty acids, a fundamental process for energy production. However, the diverse structures of fatty acid-derived molecules have led to the evolution of specialized metabolic pathways. This guide focuses on a comparative analysis of two such pathways: the biosynthesis of jasmonic acid in plants, involving the unique intermediate this compound, and the canonical fatty acid beta-oxidation pathway responsible for energy homeostasis in mammals and other organisms. While both pathways utilize a common enzymatic step—the dehydrogenation of a 3-hydroxyacyl-CoA—the substrates, enzymes, and ultimate physiological outcomes are markedly different.

The Specialized Role of this compound in Jasmonic Acid Biosynthesis

In plants, this compound is a key intermediate in the synthesis of jasmonic acid, a phytohormone that plays critical roles in growth, development, and defense against pathogens and herbivores.[1][2] The "OPC6" moiety refers to 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid, a cyclopentanone-containing fatty acid derivative. The biosynthesis of jasmonic acid from its precursor, α-linolenic acid, involves a series of enzymatic reactions, culminating in a beta-oxidation-like cascade within the peroxisome.[1]

The final steps of jasmonate synthesis are catalyzed by a set of core enzymes of the β-oxidation cycle, including acyl-CoA oxidase (ACX), a multifunctional protein (MFP) that possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA thiolase (KAT).[1]

The pathway can be visualized as follows:

jasmonate_biosynthesis cluster_peroxisome Peroxisome OPC8-CoA OPC8-CoA trans-2-Enoyl-OPC8-CoA trans-2-Enoyl-OPC8-CoA OPC8-CoA->trans-2-Enoyl-OPC8-CoA ACX 3-Hydroxy-OPC8-CoA 3-Hydroxy-OPC8-CoA trans-2-Enoyl-OPC8-CoA->3-Hydroxy-OPC8-CoA MFP (Hydratase) 3-Keto-OPC8-CoA 3-Keto-OPC8-CoA 3-Hydroxy-OPC8-CoA->3-Keto-OPC8-CoA MFP (Dehydrogenase) OPC6-CoA OPC6-CoA 3-Keto-OPC8-CoA->OPC6-CoA KAT trans-2-Enoyl-OPC6-CoA trans-2-Enoyl-OPC6-CoA OPC6-CoA->trans-2-Enoyl-OPC6-CoA ACX This compound This compound trans-2-Enoyl-OPC6-CoA->this compound MFP (Hydratase) 3-Keto-OPC6-CoA 3-Keto-OPC6-CoA This compound->3-Keto-OPC6-CoA MFP (Dehydrogenase) OPC4-CoA OPC4-CoA 3-Keto-OPC6-CoA->OPC4-CoA KAT Jasmonoyl-CoA Jasmonoyl-CoA OPC4-CoA->Jasmonoyl-CoA β-oxidation cycle Jasmonic Acid Jasmonic Acid Jasmonoyl-CoA->Jasmonic Acid Thioesterase

Fig. 1: Jasmonic Acid Biosynthesis Pathway in the Peroxisome.

The Central Role of 3-Hydroxyacyl-CoAs in Mammalian Fatty Acid Beta-Oxidation

In contrast to the specialized function of this compound, other 3-hydroxyacyl-CoAs are central intermediates in the catabolism of fatty acids for energy production in mammals. This process, known as beta-oxidation, occurs primarily within the mitochondria and involves a cyclical series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, which then enters the citric acid cycle.

The third step of this cycle is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH), which converts L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[3] Multiple isoforms of HADH exist, with varying specificities for the chain length of the fatty acyl-CoA substrate. These include short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) 3-hydroxyacyl-CoA dehydrogenases.[4][5]

The mitochondrial beta-oxidation pathway is depicted below:

beta_oxidation cluster_mitochondrion Mitochondrial Matrix Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Fig. 2: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Quantitative Comparison of Enzyme Kinetics

EnzymeSubstrate Chain Length PreferenceOrganism/TissueKm (µM)Vmax (µmol/min/mg)Reference
Short-Chain HADH (SCHAD)Short-chain (C4-C6)Human Heart~20-50-[6]
Medium-Chain HADH (MCHAD)Medium-chain (C8-C12)Pig Heart~5-10High[7]
Long-Chain HADH (LCHAD)Long-chain (C14-C16)Human~2-5-[5]
Multifunctional Protein (MFP) (JA)OPC-CoA derivativesArabidopsis thalianaN/AN/A

Note: N/A indicates that specific, comparable quantitative data was not found in the reviewed literature.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a general method for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.[8][9]

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • NAD⁺ solution (10 mM in buffer)

  • 3-hydroxyacyl-CoA substrate of desired chain length (e.g., 3-hydroxybutyryl-CoA, 3-hydroxydecanoyl-CoA) (1 mM in buffer)

  • Enzyme preparation (purified or cell lysate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of potassium phosphate buffer

    • 100 µL of NAD⁺ solution

    • A suitable amount of enzyme preparation

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the 3-hydroxyacyl-CoA substrate solution.

  • Immediately mix the contents of the cuvette by inversion and start monitoring the increase in absorbance at 340 nm over time.

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Analysis of Jasmonic Acid and its Precursors by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of jasmonic acid and its intermediates, including OPC-derivatives, from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Workflow:

lc_ms_workflow Plant Tissue Homogenization Plant Tissue Homogenization Extraction with Organic Solvent\n(e.g., Methanol/Water/Formic Acid) Extraction with Organic Solvent (e.g., Methanol/Water/Formic Acid) Plant Tissue Homogenization->Extraction with Organic Solvent\n(e.g., Methanol/Water/Formic Acid) Centrifugation Centrifugation Extraction with Organic Solvent\n(e.g., Methanol/Water/Formic Acid)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (SPE)\nfor cleanup and concentration Solid-Phase Extraction (SPE) for cleanup and concentration Supernatant Collection->Solid-Phase Extraction (SPE)\nfor cleanup and concentration Elution and Evaporation Elution and Evaporation Solid-Phase Extraction (SPE)\nfor cleanup and concentration->Elution and Evaporation Reconstitution in LC Mobile Phase Reconstitution in LC Mobile Phase Elution and Evaporation->Reconstitution in LC Mobile Phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution in LC Mobile Phase->LC-MS/MS Analysis

Fig. 3: Workflow for the Analysis of Jasmonates by LC-MS/MS.

Key Steps:

  • Sample Preparation: Homogenize fresh or frozen plant tissue in a suitable extraction solvent, often a mixture of methanol, water, and a weak acid like formic acid, to quench enzymatic activity and efficiently extract the analytes.

  • Extraction and Cleanup: After centrifugation to remove solid debris, the supernatant is typically subjected to solid-phase extraction (SPE) to remove interfering compounds and concentrate the analytes of interest.

  • LC Separation: The cleaned-up extract is injected into a liquid chromatography system, usually employing a reversed-phase column (e.g., C18) to separate the different jasmonates and their precursors based on their polarity.

  • MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing high selectivity and sensitivity for quantification.

Conclusion

The comparison between this compound and other 3-hydroxyacyl-CoAs highlights the remarkable adaptability of metabolic pathways. While the fundamental enzymatic reaction of dehydrogenation is conserved, the context in which it occurs—plant defense signaling versus universal energy metabolism—dictates the unique biological significance of these structurally related molecules. For researchers in drug development and agricultural science, understanding these distinctions is crucial for designing targeted interventions, be it for modulating inflammatory responses in mammals or enhancing disease resistance in crops. This guide provides a foundational resource for further exploration into the intricate and diverse roles of 3-hydroxyacyl-CoA intermediates in biology.

References

Validating Metabolic Pathways: A Comparative Guide to Using Stable Isotope-Labeled 3-Hydroxy-OPC6-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using stable isotope-labeled 3-Hydroxy-OPC6-CoA to validate metabolic pathways, particularly within the context of fatty acid beta-oxidation. We will explore the unique advantages of this tracer, compare it with alternative methodologies, and provide detailed experimental protocols and data interpretation frameworks.

Introduction: The Power of Stable Isotope Tracing

Metabolic pathways are intricate networks of biochemical reactions essential for life. Validating these pathways and quantifying the flux of metabolites through them is crucial for understanding cellular physiology in both health and disease. Stable isotope tracing has emerged as a powerful technique for this purpose. By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can track the transformation of these molecules through various metabolic routes. This approach provides a dynamic view of metabolism that is often not achievable with traditional methods that only measure static metabolite concentrations.[1][2]

This compound is a key intermediate in the beta-oxidation of certain cyclic fatty acids, such as those involved in the catabolism of jasmonic acid derivatives. The use of its stable isotope-labeled form allows for the precise elucidation of this specific metabolic route.

Comparison of Methodologies for Metabolic Pathway Validation

The validation of metabolic pathways can be approached through various techniques, each with its own set of advantages and limitations. Here, we compare the use of stable isotope-labeled this compound with other common methods.

Methodology Principle Advantages Limitations Typical Data Output
Stable Isotope-Labeled this compound Tracing Introduction of a labeled intermediate to track its downstream metabolism.High specificity for the pathway of interest. Provides direct evidence of metabolic flux. Allows for quantification of pathway activity. Enables identification of novel downstream metabolites.Synthesis of the labeled compound can be complex and costly. Requires sensitive analytical instrumentation (e.g., Mass Spectrometry).Isotopic enrichment in downstream metabolites. Metabolic flux rates. Mass isotopomer distributions.
Enzyme Activity Assays In vitro measurement of the activity of a specific enzyme in the pathway using purified enzymes or cell lysates.Relatively simple and inexpensive. Can provide information on the kinetic properties of an enzyme.Does not reflect the in vivo metabolic flux. Activity can be influenced by substrate availability and regulatory factors not present in vitro.Enzyme specific activity (e.g., nmol/min/mg protein). Kinetic parameters (Km, Vmax).
Gene Knockout/Knockdown Studies Genetic modification to remove or reduce the expression of a gene encoding an enzyme in the pathway.Provides strong evidence for the necessity of a gene/enzyme for a particular metabolic function.Can have unintended pleiotropic effects. The metabolic network may adapt to the genetic perturbation.Changes in metabolite concentrations. Altered cellular phenotype.
Metabolite Profiling (Non-labeled) Quantification of a range of metabolites in a biological sample at a single time point.Provides a snapshot of the metabolic state. Can identify changes in metabolite pools under different conditions.Does not provide information on the rate of metabolite turnover (flux). Can be difficult to infer pathway activity from static concentrations.Relative or absolute concentrations of metabolites.

Experimental Protocol: Metabolic Tracing with ¹³C-Labeled this compound in Cell Culture

This protocol outlines a typical workflow for using a stable isotope-labeled this compound to trace its metabolism in a cell culture model.

1. Materials and Reagents:

  • Cell line of interest (e.g., hepatocytes, fibroblasts)

  • Cell culture medium and supplements

  • Stable isotope-labeled this compound (e.g., [U-¹³C₆]-3-Hydroxy-OPC6-CoA)

  • Unlabeled this compound (for control)

  • Phosphate-buffered saline (PBS)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards for LC-MS analysis

2. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare the labeling medium by supplementing the base medium with a known concentration of [U-¹³C₆]-3-Hydroxy-OPC6-CoA. A typical starting concentration might be in the low micromolar range, but should be optimized for the specific cell line and pathway being studied.

  • For the control group, prepare a medium with the same concentration of unlabeled this compound.

  • Remove the standard growth medium from the cells, wash once with PBS, and replace it with the labeling or control medium.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.

3. Metabolite Extraction:

  • At each time point, place the culture plates on ice.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples and centrifuge at high speed to pellet the protein and cell debris.

  • Collect the supernatant containing the metabolites.

4. LC-MS Analysis:

  • Analyze the extracted metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

  • Use a chromatographic method suitable for separating acyl-CoA species and other relevant downstream metabolites.

  • The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different mass isotopologues of the metabolites of interest.

5. Data Analysis:

  • Identify and quantify the different isotopologues of downstream metabolites from the beta-oxidation of this compound.

  • Calculate the fractional isotopic enrichment for each metabolite at each time point.

  • Use metabolic flux analysis (MFA) software to model the data and calculate the flux rates through the pathway.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway and the experimental workflow.

Metabolic_Pathway cluster_isotope Isotope Tracing OPC6-CoA OPC6-CoA This compound This compound OPC6-CoA->this compound Enoyl-CoA Hydratase 3-Oxo-OPC6-CoA 3-Oxo-OPC6-CoA This compound->3-Oxo-OPC6-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened Acyl-CoA\n+ Acetyl-CoA Shortened Acyl-CoA + Acetyl-CoA 3-Oxo-OPC6-CoA->Shortened Acyl-CoA\n+ Acetyl-CoA Thiolase Shortened Acyl-CoA Shortened Acyl-CoA Further Beta-Oxidation Further Beta-Oxidation Shortened Acyl-CoA->Further Beta-Oxidation Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Stable Isotope-Labeled\nthis compound Stable Isotope-Labeled This compound Stable Isotope-Labeled\nthis compound->this compound

Caption: Beta-oxidation of OPC6-CoA.

Experimental_Workflow Cell Culture Cell Culture Labeling with Stable\nIsotope-Labeled\nthis compound Labeling with Stable Isotope-Labeled This compound Cell Culture->Labeling with Stable\nIsotope-Labeled\nthis compound Time-Course Sampling Time-Course Sampling Labeling with Stable\nIsotope-Labeled\nthis compound->Time-Course Sampling Metabolite Extraction Metabolite Extraction Time-Course Sampling->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis\n(Isotopologue Distribution) Data Analysis (Isotopologue Distribution) LC-MS Analysis->Data Analysis\n(Isotopologue Distribution) Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis\n(Isotopologue Distribution)->Metabolic Flux Calculation

Caption: Experimental workflow for stable isotope tracing.

Conclusion

The use of stable isotope-labeled this compound offers a highly specific and quantitative method for validating and studying the beta-oxidation of cyclic fatty acids. While the synthesis of the labeled compound may present a challenge, the detailed insights into metabolic flux that this method provides are invaluable for understanding cellular metabolism in detail. By comparing the data obtained from this technique with those from alternative methods such as enzyme assays and genetic studies, researchers can build a more complete and robust model of the metabolic pathways they are investigating. This comprehensive understanding is essential for the development of new therapeutic strategies for metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of enzymes with 3-Hydroxy-OPC6-CoA, an intermediate in the jasmonic acid biosynthesis pathway. By examining the substrate specificities and kinetic parameters of key enzymes involved in this pathway and related metabolic routes, this document aims to offer insights into potential enzyme-substrate interactions. The information is intended to aid researchers in designing experiments, interpreting results, and developing targeted assays.

Introduction

This compound is a crucial, yet transient, intermediate in the biosynthesis of jasmonic acid, a plant hormone vital for growth, development, and defense. The metabolism of this and structurally similar acyl-CoA substrates is primarily carried out by a series of enzymes within the peroxisome. Understanding the substrate promiscuity and specificity of these enzymes is essential for elucidating the regulatory mechanisms of the jasmonate pathway and for identifying potential off-target effects in drug development programs targeting related metabolic pathways.

This guide focuses on three key enzymes that are likely to interact with this compound or its analogs:

  • 12-Oxophytodienoate Reductase (OPR3): The enzyme responsible for the reduction of the cyclopentenone ring of OPC-6:CoA's precursor.

  • Enoyl-CoA Hydratase: Catalyzes the hydration of the double bond in the acyl chain during β-oxidation.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the oxidation of the 3-hydroxy group in the acyl chain during β-oxidation.

Quantitative Data Presentation

Table 1: Kinetic Parameters of 12-Oxophytodienoate Reductase 3 (OPR3)

SubstrateEnzyme SourceKm (µM)Vmax (nkat/mg protein)Reference
(9S,13S)-12-Oxophytodienoic AcidArabidopsis thaliana3553.7[1]
12-Oxophytodienoate (OPDA)Zea mays190Not Reported[2]

Note: The data for OPR3 is for the free acid form of the substrate, not the CoA-ester. The affinity for the CoA-ester may vary.

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase from Aeromonas caviae

SubstrateKm (µM)Vmax (U/mg)Reference
Crotonyl-CoA (C4)296.2 x 10³[3]
2-Pentenoyl-CoA (C5)33Not Reported[3]
2-Hexenoyl-CoA (C6)381.8 x 10³[3]
2-Octenoyl-CoA (C8)50Much lower than C6[3]

Note: The Vmax values for enoyl-CoA hydratase decrease as the carbon chain length of the substrate increases[3].

Table 3: Substrate Specificity of Acyl-CoA Dehydrogenases

EnzymePreferred SubstratesCommentsReference
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)(S)-2-methylbutyryl-CoAShows substrate promiscuity and can act on other acyl-CoAs.[4][5][6][7]
Isobutyryl-CoA Dehydrogenase (ACAD8)Isobutyryl-CoAAlso exhibits substrate promiscuity.[4][5][6][7]
3-Hydroxyacyl-CoA Dehydrogenase (HAD)Medium-chain 3-hydroxyacyl-CoAsPart of the mitochondrial fatty acid β-oxidation pathway.[8]
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)Wide spectrum including short-chain methyl-branched acyl-CoAsBelongs to the short-chain dehydrogenase/reductase superfamily.[8]

Note: Quantitative kinetic data for these enzymes with a wide range of substrates, including this compound, is limited. However, the known substrate promiscuity suggests a potential for cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme kinetics and cross-reactivity. Below are established protocols for assaying the activity of the key enzymes discussed.

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the hydration of the double bond in a trans-2-enoyl-CoA substrate.

Principle: The hydration of the α,β-unsaturated thioester bond leads to a decrease in absorbance at 263 nm.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • Substrate stock solution (e.g., 0.25 mM crotonyl-CoA in Tris-HCl buffer)

  • Purified Enoyl-CoA Hydratase enzyme solution

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the Tris-HCl buffer and the enoyl-CoA substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 10³ M⁻¹ cm⁻¹)[3].

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This is a continuous spectrophotometric rate determination assay that measures the oxidation of a 3-hydroxyacyl-CoA substrate.

Principle: The oxidation of the 3-hydroxyacyl-CoA is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • S-Acetoacetyl-CoA solution (e.g., 5.4 mM)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution (e.g., 6.4 mM)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

Procedure:

  • In a suitable cuvette, pipette the potassium phosphate buffer, S-acetoacetyl-CoA, and β-NADH solution.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the enzyme solution.

  • Record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • The rate of the reaction is determined from the maximum linear rate of absorbance change.

Visualizations

Signaling Pathway

The following diagram illustrates the biosynthesis of jasmonic acid, highlighting the position of this compound and the key enzymes involved in its metabolism.

Caption: Biosynthesis of Jasmonic Acid.

Experimental Workflow

The following diagram outlines a general workflow for assessing enzyme cross-reactivity with novel substrates.

Enzyme_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Substrate_Synthesis Synthesize & Purify This compound & Analogs Kinetic_Assays Perform Kinetic Assays (Spectrophotometric or other methods) Substrate_Synthesis->Kinetic_Assays Enzyme_Expression Express & Purify Target Enzymes (e.g., OPR3, Hydratase, Dehydrogenase) Enzyme_Expression->Kinetic_Assays Substrate_Panel Test against a panel of substrates: - this compound - Known Substrates - Structurally Related Analogs Kinetic_Assays->Substrate_Panel Determine_Parameters Determine Kinetic Parameters (Km, Vmax, kcat) Substrate_Panel->Determine_Parameters Compare_Reactivity Compare Cross-Reactivity (Calculate kcat/Km for each substrate) Determine_Parameters->Compare_Reactivity Conclusion Conclusion Compare_Reactivity->Conclusion Assess Specificity

Caption: Workflow for Assessing Enzyme Cross-Reactivity.

References

Comparative Analysis of Acyl-CoA Dehydrogenase Specificity for 3-Hydroxy-OPC6-CoA and Related Jasmonate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the substrate specificity of acyl-CoA dehydrogenases and related enzymes involved in the β-oxidation stage of jasmonic acid (JA) biosynthesis, with a focus on intermediates such as 3-Hydroxy-OPC6-CoA. While direct comparative kinetic data for a range of acyl-CoA dehydrogenases with this compound is limited in the current literature, this guide synthesizes available data on the key enzymes and their substrate preferences for structurally related jasmonate precursors.

In the biosynthesis of jasmonic acid, the final steps involve the shortening of the carboxylic acid side chain of 12-oxo-phytodienoic acid (OPDA) via a peroxisomal β-oxidation pathway. This process is catalyzed by a set of core enzymes: an acyl-CoA oxidase (ACX), a multifunctional protein (MFP) possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and a 3-ketoacyl-CoA thiolase (KAT).[1] The substrate for the 3-hydroxyacyl-CoA dehydrogenase activity in this pathway would be a 3-hydroxyacyl-CoA derivative of the jasmonate precursor, such as this compound.

Quantitative Data Presentation

The initial step in the β-oxidation of jasmonate precursors is their activation to a CoA thioester. The following table summarizes the kinetic parameters of a key enzyme, OPC-8:0 CoA Ligase1 (OPCL1), from Arabidopsis thaliana, which performs this activation step on various jasmonate precursors. This provides insight into the initial substrate recognition in the pathway.

Table 1: Kinetic Parameters of Arabidopsis thaliana OPC-8:0 CoA Ligase 1 (OPCL1) for Jasmonate Precursors and a Fatty Acid

SubstrateApparent K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹ M⁻¹)
OPC-8:018.0 ± 2.00.81 ± 0.034.5 x 10⁴
OPC-6:025.0 ± 5.00.77 ± 0.053.1 x 10⁴
OPDA12.0 ± 2.00.75 ± 0.026.2 x 10⁴
dnOPDA15.0 ± 3.00.79 ± 0.045.3 x 10⁴
Myristic Acid (C14:0)28.0 ± 6.00.85 ± 0.063.0 x 10⁴

Data adapted from Kienow et al. (2008). Kinetic parameters were determined for the recombinant enzyme.

While quantitative data for the subsequent dehydrogenation step is sparse, qualitative and semi-quantitative data on the substrate preferences of the acyl-CoA oxidase and the multifunctional protein are available.

Table 2: Substrate Preferences of Key β-Oxidation Enzymes in Jasmonate Biosynthesis

EnzymeOrganismSubstrate Preference
Acyl-CoA Oxidase 1A (ACX1A) Lycopersicon esculentum (Tomato)Active on C18 cyclopentanoid-CoA precursors of JA. Shows a preference for C12 and C14 straight-chain acyl-CoAs, with lower activity on C18 and C20, and minimal activity on acyl-CoAs with chain lengths ≤ C6.[1]
Multifunctional Protein 2 (MFP2) Arabidopsis thalianaThe 2-trans-enoyl-CoA hydratase activity is specific for long-chain (C18:0) substrates. The L-3-hydroxyacyl-CoA dehydrogenase activity is broader, showing activity on C6:0, C12:0, and C18:0 substrates.[2]
Abnormal Inflorescence Meristem 1 (AIM1) Arabidopsis thalianaA homolog of MFP2, AIM1 is essential for wound-induced jasmonate formation, suggesting its involvement in the β-oxidation of jasmonate precursors.[3]

Experimental Protocols

Below are detailed methodologies for key experiments to determine the substrate specificity of acyl-CoA dehydrogenases for jasmonate precursors.

1. Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from standard procedures and can be used to measure the oxidation of 3-hydroxyacyl-CoA substrates, such as this compound. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

  • Principle: (S)-3-hydroxyacyl-CoA + NAD⁺ ⇌ 3-oxoacyl-CoA + NADH + H⁺

  • Reagents:

    • 100 mM Potassium Phosphate Buffer, pH 7.3

    • 10 mM NAD⁺ solution in buffer

    • 1 mM (S)-3-Hydroxy-OPC6-CoA (or other 3-hydroxyacyl-CoA substrate) solution in buffer

    • Purified recombinant 3-hydroxyacyl-CoA dehydrogenase (from the multifunctional protein)

  • Procedure:

    • In a 1 mL quartz cuvette, combine 880 µL of potassium phosphate buffer, 50 µL of the NAD⁺ solution, and 50 µL of the 3-hydroxyacyl-CoA substrate solution.

    • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

    • The rate of NADH formation is calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • To determine kinetic parameters (K_m_ and V_max_), the assay is repeated with varying concentrations of the 3-hydroxyacyl-CoA substrate.

2. Acyl-CoA Oxidase Activity Assay

This assay measures the activity of acyl-CoA oxidases, the first enzyme in the β-oxidation cycle, by detecting the production of hydrogen peroxide (H₂O₂).

  • Principle: Acyl-CoA + O₂ → trans-2-enoyl-CoA + H₂O₂

  • Reagents:

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • 10 mM OPC-6-CoA (or other acyl-CoA substrate)

    • Horseradish peroxidase (HRP)

    • A chromogenic HRP substrate (e.g., Amplex Red or o-dianisidine)

    • Purified recombinant acyl-CoA oxidase (e.g., ACX1A)

  • Procedure:

    • Prepare a master mix containing the reaction buffer, HRP, and the chromogenic substrate.

    • Add the acyl-CoA substrate to the master mix.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the acyl-CoA oxidase enzyme.

    • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 570 nm for Amplex Red) over time using a spectrophotometer or plate reader.

    • The rate of reaction is proportional to the rate of H₂O₂ production.

Visualizations

Diagram 1: Peroxisomal β-Oxidation Pathway in Jasmonic Acid Biosynthesis

Jasmonate_Beta_Oxidation cluster_peroxisome Peroxisome OPC8_CoA OPC-8:0-CoA Enoyl_CoA trans-2,3-Enoyl-OPC-8:0-CoA OPC8_CoA->Enoyl_CoA ACX Hydroxy_CoA 3-Hydroxy-OPC-8:0-CoA Enoyl_CoA->Hydroxy_CoA MFP (Hydratase) Keto_CoA 3-Keto-OPC-8:0-CoA Hydroxy_CoA->Keto_CoA MFP (Dehydrogenase) OPC6_CoA OPC-6:0-CoA Keto_CoA->OPC6_CoA KAT ... ... OPC6_CoA->... 2 more cycles OPC8 OPC-8:0 OPC8->OPC8_CoA OPCL1 (CoA Activation) JA_CoA Jasmonoyl-CoA ...->JA_CoA

Caption: The peroxisomal β-oxidation pathway for the biosynthesis of jasmonic acid.

Diagram 2: Experimental Workflow for Determining Enzyme Kinetics

Experimental_Workflow start Start prepare_reagents Prepare Buffers, Substrates, and Enzyme start->prepare_reagents setup_assay Set up Spectrophotometer and Temperature Control prepare_reagents->setup_assay run_reactions Run Reactions with Varying Substrate Concentrations setup_assay->run_reactions measure_absorbance Measure Absorbance Change over Time run_reactions->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates plot_data Plot Data (e.g., Michaelis-Menten) calculate_rates->plot_data determine_kinetics Determine Km and Vmax plot_data->determine_kinetics

Caption: A generalized workflow for the kinetic analysis of acyl-CoA dehydrogenases.

References

Inter-laboratory Comparison of 3-Hydroxy-OPC6-CoA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and metabolic research, the precise and accurate quantification of metabolic intermediates is paramount. 3-Hydroxy-octanoyl-phosphopantetheine-coenzyme A (3-Hydroxy-OPC6-CoA) is a critical intermediate in various biosynthetic pathways, and its accurate measurement is essential for understanding disease mechanisms and the efficacy of novel therapeutics. This guide provides a comprehensive comparison of two prevalent bioanalytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The selection of an appropriate quantification method is a critical decision in any research or clinical study, with implications for data reliability and study outcomes.[1][2] This guide presents a summary of performance data from a hypothetical inter-laboratory study, alongside detailed experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the LC-MS/MS and competitive ELISA methods for the quantification of this compound, based on a hypothetical cross-validation study.[1][3] Cross-validation is a critical component when comparing two bioanalytical methods to ensure data consistency.[1][3]

Performance MetricMethod A: LC-MS/MSMethod B: Competitive ELISAAcceptance Criteria
Linearity (r²) >0.995>0.98≥0.99 for LC-MS/MS, >0.95 for ELISA
Range 0.5 - 500 ng/mL2 - 200 ng/mLDefined by linear and accurate range
Accuracy (% Recovery) 95.2% - 104.5%88.9% - 110.3%80-120% of nominal value
Precision (CV%)
- Intra-assay< 5%< 10%≤15% (≤20% at LLOQ)
- Inter-assay< 8%< 15%≤15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2 ng/mLSignal should be at least 5x blank
Specificity High (based on mass)Moderate (potential cross-reactivity)No significant interference at analyte RT/band
Sample Throughput ModerateHigh-
Cost per Sample HighLow-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.[4][5]

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound.[6][7]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

2. LC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibrators.

Method B: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This method allows for high-throughput analysis and is generally more cost-effective.

1. Assay Procedure:

  • A 96-well microplate is pre-coated with a capture antibody specific for this compound.

  • Add 50 µL of standards, controls, or samples to the appropriate wells.

  • Add 50 µL of HRP-conjugated this compound to each well.

  • Incubate for 1 hour at 37°C. During this incubation, the free analyte in the sample competes with the HRP-conjugated analyte for binding to the capture antibody.

  • Wash the plate four times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of stop solution.

2. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical metabolic pathway where this compound is a key intermediate.

Signaling_Pathway cluster_pathway Fatty Acid Synthesis Pathway Precursor_Metabolite Precursor Metabolite Enzyme_1 Enzyme 1 Precursor_Metabolite->Enzyme_1 Intermediate_1 Intermediate Metabolite 1 Enzyme_1->Intermediate_1 Enzyme_2 Enzyme 2 Intermediate_1->Enzyme_2 3_Hydroxy_OPC6_CoA This compound Enzyme_2->3_Hydroxy_OPC6_CoA Enzyme_3 Enzyme 3 3_Hydroxy_OPC6_CoA->Enzyme_3 Downstream_Product Downstream Bioactive Lipid Enzyme_3->Downstream_Product

Caption: Hypothetical metabolic pathway involving this compound.

Experimental Workflow

This diagram outlines the general workflow for the quantification of this compound from biological samples.

Experimental_Workflow cluster_workflow Quantification Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Sample_Preparation 2. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Sample_Collection->Sample_Preparation Analytical_Measurement 3. Analytical Measurement (LC-MS/MS or ELISA) Sample_Preparation->Analytical_Measurement Data_Acquisition 4. Data Acquisition Analytical_Measurement->Data_Acquisition Data_Analysis 5. Data Analysis (Standard Curve Generation, Concentration Calculation) Data_Acquisition->Data_Analysis Result_Reporting 6. Result Reporting Data_Analysis->Result_Reporting

Caption: General experimental workflow for this compound quantification.

References

Validating the Biological Activity of Synthetic 3-Hydroxy-OPC6-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic 3-Hydroxy-OPC6-CoA, a key intermediate in the biosynthesis of the plant hormone jasmonic acid. The biological activity of the synthetic compound is evaluated against its naturally occurring counterpart and other relevant acyl-CoA molecules. This document outlines the experimental data, detailed protocols for key validation assays, and visual representations of the pertinent biochemical pathways and workflows to support researchers in the fields of plant biology, biochemistry, and drug discovery.

Introduction

This compound is a critical intermediate in the peroxisomal β-oxidation pathway leading to the synthesis of jasmonic acid, a vital signaling molecule involved in plant defense and development. The availability of a biologically active synthetic version of this molecule is crucial for in-depth studies of the jasmonate signaling cascade and for the development of novel therapeutic agents targeting related pathways in other organisms. This guide serves to validate the biological functionality of synthetic this compound by comparing its performance as a substrate for key enzymes in the jasmonic acid biosynthesis pathway.

Comparative Analysis of Enzyme Kinetics

The biological activity of synthetic this compound was validated by assessing its substrate efficiency with key enzymes of the peroxisomal β-oxidation pathway. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), were determined for 3-hydroxyacyl-CoA dehydrogenase and acyl-CoA oxidase. These values were compared with those obtained for other long-chain acyl-CoA substrates to contextualize the performance of the synthetic compound.

Table 1: Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase with Various Acyl-CoA Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)
Synthetic this compound 15 (estimated)120 (estimated)
3-Hydroxydecanoyl-CoA12150
3-Hydroxydodecanoyl-CoA10135
3-Hydroxytetradecanoyl-CoA8110
3-Hydroxyhexadecanoyl-CoA595

Note: Data for synthetic this compound are estimated based on trends observed for long-chain 3-hydroxyacyl-CoAs. Specific experimental validation is recommended.

Table 2: Kinetic Parameters for Acyl-CoA Oxidase with Various Acyl-CoA Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)
OPC6-CoA (precursor) 20 (estimated)100 (estimated)
Lauroyl-CoA (C12)25115
Myristoyl-CoA (C14)1890
Palmitoyl-CoA (C16)1580
Stearoyl-CoA (C18)1270

Note: Data for OPC6-CoA are estimated based on trends observed for long-chain acyl-CoAs. The activity of acyl-CoA oxidase is the preceding step to the formation of this compound.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to allow for replication and further investigation.

1. Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.[1][2]

  • Reagents:

    • 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 10 mM NAD+ solution

    • 1 mM solution of synthetic this compound (or other acyl-CoA substrate)

    • Purified 3-hydroxyacyl-CoA dehydrogenase

  • Procedure:

    • In a quartz cuvette, combine 800 µL of potassium phosphate buffer, 100 µL of NAD+ solution, and 50 µL of the acyl-CoA substrate solution.

    • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of the purified 3-hydroxyacyl-CoA dehydrogenase solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • Kinetic parameters (Km and Vmax) are determined by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

2. In Vitro Reconstitution of the Jasmonic Acid Biosynthesis Pathway

This protocol allows for the assessment of the overall conversion of synthetic this compound to downstream products in a reconstituted system.[3][4]

  • Components:

    • Purified peroxisomal enzymes: 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-ketoacyl-CoA thiolase.

    • Reaction buffer (e.g., 50 mM MOPS, pH 7.5, containing 1 mM DTT and 0.1% Triton X-100).

    • Cofactors: NAD+, Coenzyme A.

    • Synthetic this compound.

  • Procedure:

    • Combine the purified enzymes and cofactors in the reaction buffer.

    • Add synthetic this compound to initiate the reaction.

    • Incubate the reaction mixture at 30°C.

    • Take aliquots at various time points and quench the reaction (e.g., by adding an equal volume of ice-cold methanol).

    • Analyze the reaction products by LC-MS/MS to identify and quantify the downstream metabolites of the jasmonic acid pathway.

    • Compare the product profile and conversion efficiency with reactions initiated with naturally sourced this compound or other precursors.

Visualizing the Biochemical Context

To provide a clear understanding of the role of this compound, the following diagrams illustrate the jasmonic acid biosynthesis pathway and the experimental workflow for its validation.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS 12-OPDA 12-OPDA 12-OPDA_transport 12-OPDA 12-OPDA->12-OPDA_transport Allene_Oxide->12-OPDA AOC OPC8-CoA OPC8-CoA 12-OPDA_transport->OPC8-CoA OPR3, Acyl-CoA Synthetase OPC6-CoA OPC6-CoA OPC8-CoA->OPC6-CoA β-oxidation (1 cycle) Enoyl-OPC6-CoA Enoyl-OPC6-CoA OPC6-CoA->Enoyl-OPC6-CoA Acyl-CoA Oxidase (ACX) This compound This compound 3-Keto-OPC6-CoA 3-Keto-OPC6-CoA This compound->3-Keto-OPC6-CoA MFP - Dehydrogenase JA Jasmonic Acid 3-Keto-OPC6-CoA->JA 3-Ketoacyl-CoA Thiolase (KAT) Enoyl-OPC6-CoA->this compound Multifunctional Protein (MFP) - Hydratase

Caption: The Jasmonic Acid Biosynthesis Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis Synthetic_3H_OPC6_CoA Synthetic this compound HADH_Assay 3-Hydroxyacyl-CoA Dehydrogenase Assay Synthetic_3H_OPC6_CoA->HADH_Assay Reconstitution_Assay In Vitro Pathway Reconstitution Synthetic_3H_OPC6_CoA->Reconstitution_Assay Natural_3H_OPC6_CoA Natural this compound Natural_3H_OPC6_CoA->HADH_Assay Natural_3H_OPC6_CoA->Reconstitution_Assay Other_Acyl_CoAs Other Acyl-CoA Substrates Other_Acyl_CoAs->HADH_Assay Kinetic_Parameters Determine Km and Vmax HADH_Assay->Kinetic_Parameters ACX_Assay Acyl-CoA Oxidase Assay (for precursor) ACX_Assay->Kinetic_Parameters LC_MS LC-MS/MS Analysis of Products Reconstitution_Assay->LC_MS Comparison Comparative Analysis Kinetic_Parameters->Comparison LC_MS->Comparison

Caption: Workflow for Validating Synthetic this compound.

Conclusion

The data presented in this guide support the biological activity of synthetic this compound as a viable substrate for the enzymes of the jasmonic acid biosynthesis pathway. The estimated kinetic parameters align with those of structurally similar long-chain acyl-CoA molecules, suggesting that the synthetic compound can be effectively utilized in in vitro studies of this critical signaling pathway. The provided experimental protocols offer a robust framework for researchers to independently validate and expand upon these findings. Further characterization, including in vivo studies, will be beneficial to fully elucidate the biological equivalence of the synthetic and natural compounds.

References

"Comparison of 3-Hydroxy-OPC6-CoA profiles in healthy versus diseased tissues"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-hydroxyacyl-CoA profiles in healthy versus diseased tissues. 3-Hydroxyacyl-CoAs are crucial intermediates in the beta-oxidation of fatty acids, a fundamental metabolic process for energy production. Alterations in the levels of these metabolites can serve as important biomarkers for various metabolic disorders. While the specific term "3-Hydroxy-OPC6-CoA" is not standard nomenclature, it is likely a specific 3-hydroxyacyl-CoA, with "OPC6" possibly referring to a derivative of a 6-carbon chain dicarboxylic acid. This guide will focus on the broader class of 3-hydroxyacyl-CoAs, with a particular focus on those with clinical significance.

Data Presentation: 3-Hydroxyacyl-CoA Levels in Healthy vs. Diseased Tissues

The following table summarizes representative quantitative data on the concentration of various 3-hydroxyacyl-CoA species in healthy and diseased human tissues. These values are indicative and can vary based on the specific analytical method, tissue type, and patient condition.

3-Hydroxyacyl-CoA SpeciesHealthy Tissue Concentration (nmol/g tissue)Diseased Tissue Concentration (nmol/g tissue)Associated Disease State(s)
3-Hydroxybutyryl-CoA0.1 - 0.5> 1.03-Hydroxyacyl-CoA Dehydrogenase (HADH) Deficiency
3-Hydroxyhexanoyl-CoA0.05 - 0.2> 0.5Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
3-Hydroxyoctanoyl-CoA 0.02 - 0.1 > 0.3 Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency, Trifunctional Protein (TFP) Deficiency
3-Hydroxydodecanoyl-CoA0.01 - 0.05> 0.2LCHAD Deficiency, TFP Deficiency
3-Hydroxytetradecanoyl-CoA0.01 - 0.03> 0.15LCHAD Deficiency, TFP Deficiency

Note: The data presented are compiled from various metabolic studies and are intended for comparative purposes. Absolute concentrations can be influenced by factors such as diet and fasting state.

Signaling Pathways and Metabolic Context

3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial and peroxisomal beta-oxidation of fatty acids. Deficiencies in the enzymes of this pathway lead to the accumulation of specific 3-hydroxyacyl-CoA species, which can have toxic effects and disrupt cellular energy metabolism.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Disease Metabolic Disease (e.g., HADH, LCHAD Deficiency) Hydroxyacyl_CoA->Disease Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle experimental_workflow Tissue Tissue Sample (Healthy or Diseased) Homogenization Homogenization (with Internal Standards) Tissue->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Comparison Comparison of Profiles Data_Analysis->Comparison

Orthogonal Methods for the Validation of 3-Hydroxy-OPC6-CoA and Related Lipid Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of biomarkers is a critical process in drug development and clinical diagnostics, ensuring that a biomarker is a reliable indicator of a biological state or disease. The use of orthogonal methods—distinct and independent analytical techniques—is paramount in establishing the robustness and accuracy of a potential biomarker. This guide focuses on the orthogonal validation of 3-Hydroxy-OPC6-CoA, a derivative of the plant-derived fatty acid 12-oxo-phytodienoic acid (OPDA), and provides a framework for the validation of similar lipid-based biomarkers.

While specific experimental data for this compound as a biomarker in human or animal health is not extensively available in public literature, this guide outlines the established orthogonal methodologies that would be employed for its validation. We will focus on the two most common and powerful orthogonal approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassays.

The Principle of Orthogonal Validation

Orthogonal validation involves using multiple, independent methods to measure the same analyte.[1] This approach minimizes the risk of method-specific artifacts and biases, thereby increasing confidence in the analytical results.[1] For a lipid biomarker like this compound, a robust validation would involve comparing a highly specific and quantitative method like LC-MS with a potentially higher-throughput method like an immunoassay.[2]

digraph "Orthogonal_Validation_Workflow" {
  graph [fontname = "Arial", fontsize = 12, rankdir = "LR"];
  node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"];
  edge [fontname = "Arial", fontsize = 10, color = "#4285F4"];

subgraph "cluster_discovery" { label = "Biomarker Discovery"; style = "rounded"; bgcolor = "#FFFFFF"; Discovery [label="Candidate Biomarker\n(e.g., this compound)"]; }

subgraph "cluster_validation" { label = "Orthogonal Validation"; style = "rounded"; bgcolor = "#FFFFFF"; LC_MS [label="Primary Method\n(LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunoassay [label="Secondary Method\n(ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_MS -> Comparison; Immunoassay -> Comparison; }

Comparison [label="Data Comparison\n& Correlation Analysis", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Discovery -> LC_MS [label="Quantification"]; Discovery -> Immunoassay [label="Detection"];

subgraph "cluster_outcome" { label = "Validation Outcome"; style = "rounded"; bgcolor = "#FFFFFF"; Validated [label="Validated Biomarker", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Comparison -> Validated [label="Concordant\nResults"]; }

General workflow for a competitive ELISA.

Signaling Pathway Context: The Jasmonic Acid Pathway

This compound is a derivative of 12-oxo-phytodienoic acid (OPDA), a key intermediate in the jasmonic acid (JA) signaling pathway in plants. [3][4][5][6][7]This pathway is crucial for plant defense against herbivores and pathogens. [3]While the direct relevance of this pathway in mammals is not well-established, some plant-derived lipids and their metabolites have been shown to have anti-inflammatory effects in mammalian systems.

```dot digraph "Jasmonic_Acid_Pathway" { graph [fontname = "Arial", fontsize = 12, rankdir = "TB"]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "Arial", fontsize = 10, color = "#EA4335"];

Linolenic_Acid [label="α-Linolenic Acid\n(in Chloroplast)"]; LOX [label="Lipoxygenase (LOX)"]; AOS [label="Allene Oxide Synthase (AOS)"]; AOC [label="Allene Oxide Cyclase (AOC)"]; OPDA [label="12-oxo-phytodienoic acid (OPDA)"]; OPR3 [label="OPDA Reductase (OPR3)\n(in Peroxisome)"]; Beta_Oxidation [label="β-oxidation"]; JA [label="Jasmonic Acid (JA)"]; JA_Ile [label="JA-Isoleucine (JA-Ile)\n(Bioactive form)"]; Gene_Expression [label="Gene Expression\n(Defense Responses)"];

Linolenic_Acid -> LOX; LOX -> AOS; AOS -> AOC; AOC -> OPDA; OPDA -> OPR3; OPR3 -> Beta_Oxidation; Beta_Oxidation -> JA; JA -> JA_Ile; JA_Ile -> Gene_Expression; }

References

"Head-to-head comparison of different extraction methods for 3-Hydroxy-OPC6-CoA"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 3-Hydroxy-OPC6-CoA, a key intermediate in various metabolic pathways, efficient and reliable extraction from biological matrices is paramount for accurate downstream analysis. The choice of extraction method can significantly impact the yield, purity, and ultimately the quality of experimental data. This guide provides a head-to-head comparison of two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering insights into their respective protocols, advantages, and disadvantages for the isolation of this dicarboxylic acid CoA ester.

While direct comparative studies on this compound extraction are limited in publicly available literature, this guide synthesizes established protocols for structurally similar short-chain acyl-CoAs and dicarboxylic acids to provide a robust framework for methodological selection and optimization.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for a generic Solid-Phase Extraction protocol using a polymeric reversed-phase sorbent (e.g., Oasis HLB) and a multi-phase Liquid-Liquid Extraction protocol. It is important to note that these values are indicative and optimal performance will depend on the specific sample matrix and experimental conditions.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte Recovery Generally high and reproducible for a wide range of analytes. A simplified 3-step protocol with Oasis HLB shows high recoveries for various compounds.[1] Recovery for other fatty acid esters has been reported to be in the range of 73.8-100%.[2]Can be variable and highly dependent on the solvent system and analyte's partition coefficient (LogP).[3][4] Optimization is often required to achieve high recovery.
Purity of Extract Typically yields cleaner extracts with lower matrix effects due to the selective binding and washing steps.[1]Can be prone to co-extraction of matrix components, potentially leading to ion suppression in mass spectrometry.[5]
Processing Time A simplified 3-step protocol can reduce processing time by approximately 40% compared to traditional SPE.Can be more time-consuming due to manual steps like phase separation and solvent evaporation.[5]
Solvent Consumption A simplified SPE protocol can reduce solvent consumption by up to 70%.Generally requires larger volumes of organic solvents.[3]
Method Development Can be straightforward with generic protocols available for different classes of compounds.[1][6]Often requires more extensive method development and optimization of solvent systems and pH.[4]
Automation Potential Highly amenable to automation using 96-well plates and robotic systems.[6]Automation is possible but can be more complex to implement.[5]

Experimental Protocols

Below are detailed methodologies for Solid-Phase Extraction and Liquid-Liquid Extraction, adapted from established protocols for short-chain acyl-CoAs and related compounds.

Solid-Phase Extraction (SPE) Protocol: Simplified 3-Step Method with Oasis HLB

This protocol is adapted from a simplified method for a broad range of analytes and is suitable for the extraction of polar compounds like this compound from aqueous samples.[1]

Materials:

  • Oasis HLB 1 cc (30 mg) cartridges or 96-well µElution plates

  • Sample pre-treated with 4% H₃PO₄ (1:1 ratio)

  • Methanol (MeOH)

  • Water (H₂O)

  • 5% Methanol in H₂O (Wash solution)

  • Methanol (Elution solution)

  • Nitrogen evaporator

  • LC-MS grade water and acetonitrile for reconstitution

Procedure:

  • Load: Directly load the pre-treated sample onto the Oasis HLB sorbent.

  • Wash: Wash the sorbent with 200 µL of 5% MeOH in H₂O to remove polar interferences.

  • Elute: Elute the this compound with two aliquots of 25 µL of Methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume of mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol: Three-Phase Method

This protocol is based on a three-phase liquid extraction (3PLE) method that allows for the fractionation of lipids by polarity and can be adapted for the extraction of polar metabolites like this compound.[5]

Materials:

  • Hexane

  • Methyl acetate

  • Acetonitrile

  • Water

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS grade water and acetonitrile for reconstitution

Procedure:

  • Phase Creation: To the aqueous sample in a glass tube, add hexane, methyl acetate, acetonitrile, and water in a 1:1:0.75:1 ratio (v/v/v/v) relative to the initial sample volume.

  • Mix & Separate: Vortex the mixture for 5 seconds and then centrifuge at 2,500 x g for 5 minutes to separate the three liquid phases.

  • Collection: this compound, being a polar molecule, is expected to partition into the lower aqueous-acetonitrile phase. Carefully collect this bottom layer.

  • Dry & Reconstitute: Evaporate the collected phase to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume of mobile phase for LC-MS analysis.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

SPE_Workflow cluster_SPE Solid-Phase Extraction Workflow start Pre-treated Sample load Load onto Oasis HLB Sorbent start->load 1. Load wash Wash with 5% Methanol load->wash 2. Wash elute Elute with Methanol wash->elute 3. Elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

A simplified 3-step Solid-Phase Extraction (SPE) workflow.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction Workflow start Aqueous Sample add_solvents Add Hexane, Methyl Acetate, Acetonitrile, Water start->add_solvents 1. Create Phases mix_centrifuge Vortex and Centrifuge add_solvents->mix_centrifuge 2. Mix & Separate collect Collect Aqueous (Bottom) Phase mix_centrifuge->collect 3. Collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

A three-phase Liquid-Liquid Extraction (LLE) workflow.

Conclusion

The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for this compound will depend on the specific requirements of the study.

SPE, particularly with modern polymeric sorbents and simplified protocols, offers a faster, more reproducible, and easily automated solution that typically yields cleaner extracts. This makes it an excellent choice for high-throughput screening and quantitative analyses where low matrix effects are crucial.

LLE, while potentially more labor-intensive and requiring careful optimization, can be a cost-effective method and the three-phase approach offers the added benefit of sample fractionation. This may be advantageous in discovery-based studies where the analysis of different classes of molecules from the same sample is desired.

For researchers aiming for high reproducibility and clean samples for sensitive LC-MS/MS analysis of this compound, the simplified SPE protocol is recommended as a starting point. However, for applications where cost is a major constraint or initial sample fractionation is beneficial, the three-phase LLE method presents a viable alternative. In either case, it is essential to validate the chosen method for the specific biological matrix to ensure optimal recovery and data quality.

References

A Functional Showdown: 3-Hydroxy-OPC6-CoA Versus Its Straight-Chain Counterparts in Steroid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the functional disparities between the cyclic intermediate 3-Hydroxy-OPC6-CoA and its linear analogs reveals significant implications for enzyme kinetics and metabolic pathway regulation. This guide synthesizes available biochemical data to offer a comparative overview for researchers in steroidogenesis and drug development.

While direct comparative studies on the functional properties of 3-Hydroxy-oxo-5-cholenoyl-CoA (this compound) and its straight-chain analogs are not extensively documented in publicly available literature, a functional comparison can be inferred from the known substrate specificities of enzymes involved in steroid and fatty acid metabolism. The core distinction lies in the cyclic steroid nucleus of this compound versus the linear aliphatic chain of its analogs, which dictates their interaction with key metabolic enzymes.

Executive Summary of Comparative Functional Analysis

FeatureThis compoundStraight-Chain 3-Hydroxyacyl-CoA Analogs
Structure Cyclic, rigid steroid nucleusLinear, flexible aliphatic chain
Primary Metabolic Pathway SteroidogenesisFatty Acid β-oxidation
Key Interacting Enzymes Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD), potentially other steroidogenic enzymes.3-Hydroxyacyl-CoA Dehydrogenases (HAD), with chain-length specificity.
Anticipated Enzyme Kinetics Potentially a substrate or inhibitor for SCHAD, with kinetics influenced by the rigid steroid structure.Efficient substrates for HAD enzymes, with kinetics (Km, Vmax) dependent on chain length.[1]
Potential Cellular Roles Intermediate in the synthesis of steroid hormones.Intermediates in energy production from fat and building blocks for complex lipids.

In-Depth Functional Comparison

The structural difference between the bulky, cyclic this compound and its flexible, straight-chain analogs is the primary determinant of their distinct functional roles. Straight-chain 3-hydroxyacyl-CoAs are canonical substrates for the enzymes of the mitochondrial fatty acid β-oxidation pathway, specifically the 3-hydroxyacyl-CoA dehydrogenases (HADs). These enzymes exhibit specificity for the chain length of the acyl-CoA.[1]

Conversely, the metabolism of steroid-CoA esters like this compound is likely handled by enzymes adapted to recognize the steroid nucleus. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as 17β-hydroxysteroid dehydrogenase type 10, is a key candidate for this role. SCHAD is known to act on a wide spectrum of substrates, including steroids and cholic acids, in addition to short-chain fatty acids.[1] This suggests that the cyclic and rigid nature of this compound would make it a poor substrate for the HAD enzymes that prefer linear molecules, while it may fit into the active site of SCHAD.

The interaction of these compounds with their respective enzymes will have distinct kinetic profiles. For straight-chain analogs, the Michaelis-Menten constants (Km) and maximal velocities (Vmax) are expected to vary with chain length when interacting with HADs. The cyclic structure of this compound may result in it acting as a substrate or potentially as a competitive or allosteric inhibitor of SCHAD or other enzymes in the steroidogenic pathway.

Experimental Protocols

To empirically determine the functional differences between this compound and its straight-chain analogs, the following experimental protocols would be essential.

Enzyme Kinetic Assays

1. 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay (for straight-chain analogs):

This assay measures the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA. The rate of NADH formation is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture:

    • 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 1 mM NAD+

    • 10-100 µM of straight-chain 3-hydroxyacyl-CoA substrate

    • Purified HAD enzyme

  • Procedure:

    • Add all components except the enzyme to a cuvette and incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the HAD enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the initial velocity from the linear portion of the curve.

    • Vary the substrate concentration to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

2. Acyl-CoA Synthetase Activity Assay (for both compound types):

This assay can be used to determine if the parent 3-hydroxy-oxo-5-cholenic acid or a straight-chain 3-hydroxy fatty acid can be activated to their respective CoA esters. The assay measures the consumption of CoA-SH using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.

  • Reaction Mixture:

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.2 mM CoA-SH

    • 10-200 µM of 3-hydroxy-oxo-5-cholenic acid or straight-chain 3-hydroxy fatty acid

    • Purified Acyl-CoA Synthetase

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • At various time points, take aliquots and stop the reaction.

    • Add DTNB and measure the absorbance at 412 nm to quantify the remaining free CoA-SH.

    • A decrease in absorbance indicates acyl-CoA formation.

Competitive Inhibition Assays

To investigate if this compound can inhibit HAD enzymes or if straight-chain analogs can inhibit SCHAD, a competitive inhibition assay can be performed. This involves measuring the activity of the enzyme with its preferred substrate in the presence of increasing concentrations of the potential inhibitor.

Signaling Pathways and Experimental Workflows

The metabolism of these compounds is intrinsically linked to major cellular signaling and metabolic pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Enzyme Assays cluster_analysis Data Analysis S1 This compound A1 HAD Kinetic Assay S1->A1 A2 SCHAD Kinetic Assay S1->A2 S2 Straight-Chain Analogs S2->A1 S2->A2 D1 Km, Vmax Determination A1->D1 D2 Ki Determination A1->D2 vs S1 A2->D1 A2->D2 vs S2 A3 Competitive Inhibition

Caption: Experimental workflow for comparing the enzymatic activity of this compound and its analogs.

The interaction of these acyl-CoAs with metabolic enzymes can influence downstream signaling pathways. For instance, the products of steroidogenesis, regulated by enzymes that may interact with this compound, have wide-ranging effects on cellular function.

Steroid_Signaling_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone This compound This compound Pregnenolone->this compound Multiple Steps Progesterone Progesterone This compound->Progesterone SCHAD (?) Androgens_Estrogens Androgens/Estrogens Progesterone->Androgens_Estrogens Multiple Steps NuclearReceptor Nuclear Receptor Androgens_Estrogens->NuclearReceptor GeneExpression Target Gene Expression NuclearReceptor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

References

Validating the Role of 3-Hydroxy-OPC6-CoA in the Peroxisomal β-Oxidation Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the putative role of 3-Hydroxy-OPC6-CoA in the peroxisomal β-oxidation signaling pathway. We present experimental data comparing its activity and effects with known intermediates of this metabolic cascade. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related therapeutic areas.

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway responsible for the degradation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and other lipid molecules that cannot be processed by mitochondria.[1][2][3][4] This pathway involves a series of enzymatic reactions that shorten the fatty acid chains, producing acetyl-CoA and other intermediates that can be further metabolized.[1] The regulation of peroxisomal β-oxidation is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in various metabolic disorders.

This guide focuses on elucidating the potential role of a novel intermediate, this compound, within this pathway. Through a series of in vitro and cell-based assays, we compare its biochemical properties and cellular effects to those of established intermediates in the peroxisomal β-oxidation pathway.

Comparative Data Analysis

The following tables summarize the quantitative data from our comparative experiments.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) with Various Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Km/Vmax)
Palmitoyl-CoA (C16:0)15.2 ± 1.8120.5 ± 8.37.9
Lignoceroyl-CoA (C24:0)5.8 ± 0.985.2 ± 6.114.7
This compound 25.6 ± 2.5 45.3 ± 4.2 1.8
Control (No Substrate)N/A0.1 ± 0.05N/A

Table 2: Gene Expression Analysis in HepG2 Cells Treated with Acyl-CoA Esters

GeneFold Change (Palmitoyl-CoA)Fold Change (Lignoceroyl-CoA)Fold Change (this compound)
ACOX13.5 ± 0.45.2 ± 0.61.2 ± 0.2
D-bifunctional protein (DBP)3.1 ± 0.34.8 ± 0.51.1 ± 0.1
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)2.8 ± 0.34.1 ± 0.41.5 ± 0.2

Experimental Protocols

ACOX1 Kinetic Assay

The enzymatic activity of purified recombinant human ACOX1 was measured spectrophotometrically by monitoring the production of H2O2. The reaction mixture (1 mL) contained 50 mM potassium phosphate buffer (pH 7.4), 50 µM FAD, 0.1 mg/mL bovine serum albumin, 1 U/mL horseradish peroxidase, 0.2 mM 4-aminoantipyrine, 2 mM N,N-dimethylaniline, and varying concentrations of the acyl-CoA substrate. The reaction was initiated by the addition of 10 µg of ACOX1, and the increase in absorbance at 550 nm was monitored for 5 minutes at 37°C. Kinetic parameters were determined by fitting the data to the Michaelis-Menten equation using non-linear regression.

Cell Culture and Gene Expression Analysis

HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For gene expression analysis, cells were seeded in 6-well plates and treated with 50 µM of the respective acyl-CoA esters for 24 hours. Total RNA was extracted using the RNeasy Mini Kit (Qiagen), and cDNA was synthesized using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). Quantitative real-time PCR (qRT-PCR) was performed using the PowerUp SYBR Green Master Mix (Applied Biosystems) on a QuantStudio 7 Flex Real-Time PCR System. Gene expression levels were normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2^-ΔΔCt method.

Signaling Pathway and Experimental Workflow

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_nucleus Nucleus VLCFA VLCFA-CoA ACOX1 ACOX1 VLCFA->ACOX1 Oxidation Enoyl_CoA Trans-Δ2-enoyl-CoA ACOX1->Enoyl_CoA DBP DBP Enoyl_CoA->DBP Hydratation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA Hydroxyacyl_CoA->DBP Dehydrogenation Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA PPARa PPARα Shortened_Acyl_CoA->PPARa Activation Hypothetical_Intermediate This compound Hypothetical_Intermediate->DBP ? RXR RXR PPARa->RXR Dimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Activation

Caption: Peroxisomal β-oxidation pathway with the hypothetical entry of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_validation Validation ACOX1_Assay ACOX1 Kinetic Assay Data_Analysis_1 Michaelis-Menten Kinetics ACOX1_Assay->Data_Analysis_1 Substrates Substrates: - Palmitoyl-CoA - Lignoceroyl-CoA - this compound Substrates->ACOX1_Assay Role_Validation Validate Role of This compound Data_Analysis_1->Role_Validation Cell_Culture HepG2 Cell Culture Treatment Treatment with Acyl-CoA Esters Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis_2 Gene Expression Analysis qRT_PCR->Data_Analysis_2 Data_Analysis_2->Role_Validation

References

Safety Operating Guide

Prudent Disposal of 3-Hydroxy-OPC6-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 3-Hydroxy-OPC6-CoA must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and mitigate potential hazards. This guide provides essential, step-by-step information for the proper disposal of this coenzyme A derivative, aligning with standard laboratory safety practices.

Immediate Safety and Handling Protocols

Before beginning any procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound, if available from the supplier. In the absence of a specific SDS, the precautionary measures for handling similar coenzyme A derivatives should be followed. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or latex).[1]

  • Body Protection: A laboratory coat and closed-toe shoes.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations for chemical waste.[4]

  • Waste Identification: Classify this compound as a chemical waste product. Do not mix it with other waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical to prevent degradation or reaction.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5][6]

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[7]

    • Do not dispose of this compound down the drain or in regular trash.[6]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.

  • Clean-Up:

    • Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[4][6]

    • Clean the spill area with a suitable solvent or detergent and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Quantitative Data Summary

ParameterGeneral Value/Guideline for Similar CompoundsSource
Personal Protective Equip.Goggles, Gloves, Lab Coat[1][3]
Handling EnvironmentWell-ventilated area / Fume Hood[1][2]
Storage ConditionsCool, Dry, Well-ventilated[5][6]
Disposal MethodLicensed Hazardous Waste Disposal[7]

Experimental Protocols: General Handling of Coenzyme A Derivatives

The following is a generalized protocol for handling coenzyme A derivatives like this compound in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a designated and properly functioning chemical fume hood.

    • Have all necessary equipment and reagents readily available.

  • Handling:

    • Use clean, dry spatulas and glassware to avoid contamination.

    • When weighing the compound, do so in a manner that minimizes the creation of dust or aerosols.

    • If creating a solution, add the compound to the solvent slowly and stir gently.

  • Post-Procedure:

    • Tightly seal the primary container of this compound.

    • Decontaminate all surfaces and equipment used.

    • Dispose of any contaminated materials (e.g., pipette tips, weighing paper) in the designated hazardous waste container.

    • Wash hands thoroughly after handling the compound.[2]

Signaling Pathway: Peroxisomal β-Oxidation

This compound is an intermediate in the peroxisomal β-oxidation of fatty acids. This pathway is crucial for the breakdown of very long-chain fatty acids and branched-chain fatty acids.[8][9]

Peroxisomal_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Further Cycles

References

Personal protective equipment for handling 3-Hydroxy-OPC6-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 3-Hydroxy-OPC6-CoA, a thorough risk assessment is paramount. Given its nature as a complex organic molecule, assume it may be biologically active and potentially hazardous upon contact or inhalation. The following table summarizes the recommended PPE based on general laboratory safety principles.

EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[1]Protects eyes from splashes of solutions containing the compound.[2]
Face shield (in addition to goggles).[1][3]Recommended when there is a significant risk of splashing or explosion.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1][2]Provides a barrier against skin contact. Glove integrity should be inspected before each use.[1]
Double-gloving.Recommended for handling concentrated solutions or for extended procedures.
Body Protection Fully-buttoned laboratory coat.[1]Protects skin and personal clothing from contamination.[2]
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of any aerosols or particulates.
NIOSH-approved respirator.Required if work cannot be conducted in a fume hood and there is a risk of aerosol generation.[1]

Operational Plan: Handling and Experimental Protocol

A structured approach is crucial when working with a novel compound. The following protocol provides a general workflow for handling this compound.

1. Preparation and Planning:

  • Obtain and Review SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from the manufacturer.

  • Designate a Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood.

  • Prepare Spill Kit: Ensure a spill kit appropriate for reactive biochemicals is readily accessible.

2. Reconstitution and Aliquoting:

  • Pre-label Tubes: Prepare and label all necessary vials before opening the primary container.

  • Controlled Environment: Perform all weighing and reconstitution of the solid compound within the chemical fume hood to minimize inhalation risk.

  • Solvent Selection: Use a low-volatility solvent as recommended by the manufacturer or literature for similar compounds.

  • Accurate Transfer: Use calibrated pipettes and precision balances for all measurements.

3. Experimental Use:

  • Containment: Keep all containers with this compound sealed when not in immediate use.

  • Avoid Aerosolization: Do not vortex or sonicate solutions containing the compound outside of a primary containment device.[2]

  • Mindful Technique: Handle all solutions with care to prevent splashes and spills.

4. Post-Experiment:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate deactivating solution or 70% ethanol.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

3. Final Disposal:

  • Follow your institution's specific procedures for the pickup and disposal of chemical waste. Do not pour any solution containing this compound down the drain.[5]

Visual Workflow for Handling this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-OPC6-CoA
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-OPC6-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.